Sulfo Cy5.5-COOH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-[(2Z)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-7-sulfobenzo[e]indol-3-yl]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H48N2O11S3/c1-42(2)37(44(24-10-6-9-15-39(46)47)35-22-16-29-27-31(58(51,52)53)18-20-33(29)40(35)42)13-7-5-8-14-38-43(3,4)41-34-21-19-32(59(54,55)56)28-30(34)17-23-36(41)45(38)25-11-12-26-57(48,49)50/h5,7-8,13-14,16-23,27-28H,6,9-12,15,24-26H2,1-4H3,(H3-,46,47,48,49,50,51,52,53,54,55,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLPFEUVDCEABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCCC(=O)O)C=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCCC(=O)O)/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H48N2O11S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Sulfo Cy5.5-COOH: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescent dye Sulfo Cy5.5-COOH, detailing its physicochemical properties, experimental protocols for its use in various research applications, and an example of its application in studying cellular signaling pathways.
Core Properties of this compound
This compound is a water-soluble, near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family. The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure and function.[1] Its fluorescence in the NIR region is advantageous for biological imaging due to reduced autofluorescence from cells and tissues, allowing for a higher signal-to-noise ratio.[2]
The terminal carboxylic acid group allows for covalent conjugation to primary amines on biomolecules, such as proteins, antibodies, and peptides, through the formation of a stable amide bond. This reaction is typically facilitated by the use of activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).[3]
Physicochemical and Spectroscopic Properties
The following tables summarize the key quantitative data for this compound, compiled from various commercial suppliers. It is important to note that slight variations in reported values exist between different sources.
| Property | Value | Source(s) |
| Molecular Formula | C₄₀H₃₉K₃N₂O₁₄S₄ | [3] |
| Molecular Weight | 1017.3 g/mol | [3] |
| Appearance | Dark blue solid | [] |
| Solubility | Water, DMF, DMSO | [3] |
| Storage Conditions | -20°C, protected from light | [3] |
| Spectroscopic Property | Value Range | Source(s) |
| Excitation Maximum (λex) | 673 - 678 nm | [3][] |
| Emission Maximum (λem) | 691 - 707 nm | [3][] |
| Extinction Coefficient (ε) | 195,000 - 235,000 M⁻¹cm⁻¹ | [3][] |
| Quantum Yield (Φ) | 0.18 - 0.21 | [] |
Experimental Protocols
Detailed methodologies for key applications of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific experimental contexts.
Bioconjugation of Proteins and Antibodies
This protocol describes the covalent labeling of a protein or antibody with this compound using EDC/NHS chemistry.
Materials:
-
This compound
-
Protein/antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Prepare fresh solutions of EDC and NHS in reaction buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix this compound stock solution with a molar excess of EDC and NHS in reaction buffer.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Adjust the pH of the protein/antibody solution to 7.2-8.0.
-
Add the activated Sulfo Cy5.5-NHS ester solution to the protein/antibody solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.
-
-
Quenching:
-
Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein/antibody from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the fluorescently labeled conjugate.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of Sulfo Cy5.5 (around 675 nm).
-
In Vivo Imaging
This protocol provides a general workflow for in vivo imaging in a mouse model using a Sulfo Cy5.5-labeled targeting agent (e.g., antibody or peptide).
Materials:
-
Sulfo Cy5.5-labeled targeting agent
-
Animal model (e.g., tumor-bearing mouse)
-
In vivo imaging system with appropriate NIR filters
-
Anesthesia (e.g., isoflurane)
-
Sterile saline or other appropriate vehicle for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Place the anesthetized animal on the imaging stage of the in vivo imaging system. Maintain body temperature.
-
-
Probe Administration:
-
Dilute the Sulfo Cy5.5-labeled agent in a sterile vehicle to the desired concentration.
-
Administer the probe via an appropriate route (e.g., intravenous tail vein injection).
-
-
Image Acquisition:
-
Acquire a pre-injection (baseline) image to assess autofluorescence.
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and target accumulation of the probe.
-
Use appropriate excitation and emission filters for Sulfo Cy5.5 (e.g., excitation ~675 nm, emission ~700 nm long-pass).
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the target tissue (e.g., tumor) and background areas.
-
Quantify the fluorescence intensity in the ROIs to determine the signal-to-background ratio.
-
-
Ex Vivo Analysis (Optional):
-
At the end of the imaging study, euthanize the animal and dissect the organs of interest.
-
Image the excised organs to confirm the in vivo findings and perform more detailed biodistribution analysis.
-
Application in Signaling Pathway Research: A Case Study
Sulfo Cy5.5 and its analogues are valuable tools for studying cellular signaling pathways. For instance, a study by Stoddart et al. utilized a derivative of Sulfo-Cyanine5 to develop a fluorescent antagonist for the adenosine (B11128) A₂A receptor (A₂AR), a G protein-coupled receptor (GPCR). This work provides a framework for how this compound can be applied to investigate GPCR signaling.
The researchers designed a ligand that covalently attaches the cyanine dye to the receptor. This allows for irreversible fluorescent labeling of the A₂AR in live cells without blocking the ligand-binding site. This innovative approach enables the study of receptor localization, trafficking, and its interaction with other signaling molecules.
Experimental Workflow for Studying GPCR Signaling with a Labeled Ligand
The following diagram illustrates a generalized workflow for investigating GPCR signaling using a Sulfo Cy5.5-labeled ligand, based on the principles demonstrated in the study of the A₂AR.
This workflow demonstrates the synthesis of a fluorescent probe by conjugating this compound to a specific GPCR ligand. The resulting probe is then used to label receptors on live cells. Subsequent fluorescence microscopy can visualize receptor distribution and movement, while downstream signaling assays, upon agonist stimulation, can quantify the functional consequences of receptor activation. This approach provides a powerful method to dissect the complex dynamics of GPCR signaling in a cellular context.
References
Sulfo Cy5.5-COOH: A Comprehensive Technical Guide to its Excitation and Emission Spectra
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core spectral properties of Sulfo Cy5.5-COOH, a widely used far-red fluorescent dye. This document outlines its key quantitative spectral characteristics, provides detailed experimental protocols for their determination, and visualizes relevant workflows for researchers in the fields of biotechnology and drug development.
Core Spectral Properties of this compound
This compound is a sulfonated cyanine (B1664457) dye valued for its high water solubility, photostability, and bright fluorescence in the near-infrared (NIR) region.[1][2][3] These characteristics make it an ideal candidate for a variety of biological applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, where deep tissue penetration and minimal background autofluorescence are critical.[1][4] The presence of sulfonic acid groups enhances its hydrophilicity, making it suitable for labeling biomolecules in aqueous environments.[1][2][3] The terminal carboxylic acid group allows for covalent conjugation to primary amines on biomolecules like proteins and peptides, typically through the use of activators such as EDC and HATU to form stable amide bonds.[5]
The key spectral properties of this compound are summarized in the table below. It is important to note that while the core spectral characteristics are consistent, minor variations in reported values can exist between different suppliers due to measurement conditions and instrumentation.
| Spectral Property | Value | Source |
| Excitation Maximum (λex) | ~673 - 675 nm | [1][5][6] |
| Emission Maximum (λem) | ~691 - 707 nm | [1][5][6] |
| Molar Extinction Coefficient (ε) | ~195,000 - 235,000 M⁻¹cm⁻¹ | [5][7] |
| Fluorescence Quantum Yield (Φ) | ~0.21 | [6] |
| Stokes Shift | ~19 nm | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the determination of the key spectral properties of this compound.
Determination of Excitation and Emission Spectra
This protocol outlines the procedure for measuring the excitation and emission maxima of this compound using a fluorescence spectrophotometer.
Materials:
-
This compound
-
High-purity solvent (e.g., phosphate-buffered saline (PBS), water, or ethanol)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation maximum.
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the spectrophotometer to the expected absorption maximum of this compound (e.g., 675 nm).
-
Scan a range of emission wavelengths (e.g., 680 nm to 800 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the spectrophotometer to the determined emission maximum (e.g., 694 nm).
-
Scan a range of excitation wavelengths (e.g., 600 nm to 690 nm).
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).
-
Determination of Molar Extinction Coefficient
This protocol describes how to determine the molar extinction coefficient (ε) of this compound using a UV-Vis spectrophotometer, based on the Beer-Lambert law (A = εcl).
Materials:
-
This compound
-
High-purity solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.
-
Absorbance Measurement:
-
Measure the absorbance of each dilution at the excitation maximum (λex) using the UV-Vis spectrophotometer.
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law, the slope of the resulting linear fit is the molar extinction coefficient (ε) when the path length (l) of the cuvette is 1 cm.
-
Determination of Fluorescence Quantum Yield (Relative Method)
This protocol details the relative method for determining the fluorescence quantum yield (Φ) of this compound by comparing it to a standard with a known quantum yield.
Materials:
-
This compound
-
A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet).
-
High-purity solvent (the same for both sample and standard)
-
Fluorescence spectrophotometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize re-absorption.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each solution using the fluorescence spectrophotometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.
-
The quantum yield of the this compound (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard (if they are the same, this term cancels out).
-
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
References
- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. Molecular Expressions Microscopy Primer: Light and Color - Fluorescence - Overview of Excitation and Emission Fundamentals [micro.magnet.fsu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
Sulfo Cy5.5-COOH: A Comprehensive Technical Guide to its Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorescent dye Sulfo Cy5.5-COOH, a sulfonated cyanine (B1664457) dye widely utilized in biological and biomedical research. Renowned for its near-infrared (NIR) fluorescence, high molar extinction coefficient, and excellent water solubility, this compound has become an invaluable tool for labeling and tracking biomolecules in a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.
Core Physicochemical Properties
This compound is characterized by its strong absorption and emission in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence, thus enabling high signal-to-noise ratios in complex biological samples. The presence of sulfonic acid groups enhances its hydrophilicity, making it particularly suitable for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents.[1]
Quantitative Data Summary
The key quantitative parameters of this compound are summarized in the table below. These values are critical for accurate quantification and for designing robust experimental protocols.
| Property | Value | Reference |
| Molar Extinction Coefficient (ε) | 195,000 - 250,000 M⁻¹cm⁻¹ | [2][3] |
| Excitation Maximum (λex) | ~673 - 678 nm | [2][3] |
| Emission Maximum (λem) | ~691 - 707 nm | [2] |
| Molecular Weight | ~1017.3 g/mol | [2] |
| Solubility | Water, DMSO, DMF | [2] |
Experimental Protocol: Determination of Molar Extinction Coefficient
The accurate determination of the molar extinction coefficient is crucial for quantifying the concentration of this compound solutions and for calculating the degree of labeling in bioconjugation reactions. The following protocol outlines the standard spectrophotometric method based on the Beer-Lambert law.
Materials
-
This compound
-
High-purity solvent (e.g., deionized water, PBS, or DMSO)
-
UV-Vis spectrophotometer
-
Calibrated quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound powder using an analytical balance.
-
Dissolve the powder in a known volume of the chosen solvent to prepare a concentrated stock solution. Ensure complete dissolution.
-
-
Serial Dilutions:
-
Perform a series of accurate dilutions of the stock solution to prepare at least five different concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.
-
-
Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of this compound (approximately 600-750 nm).
-
Use the same solvent as used for the dye solutions to zero the spectrophotometer (blank measurement).
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Plot the measured absorbance at λmax against the corresponding molar concentration for each dilution.
-
Perform a linear regression analysis on the data points. The plot should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert law (A = εcl).
-
The molar extinction coefficient (ε) is determined from the slope of the linear regression line.
-
The following diagram illustrates the workflow for determining the molar extinction coefficient.
Application: Antibody Labeling and Immunofluorescence Workflow
The carboxylic acid group on this compound allows for its covalent conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, through the use of carbodiimide (B86325) chemistry (e.g., EDC and NHS). This makes it a versatile tool for creating fluorescently labeled probes for various immunoassays.
General Protocol for Antibody Conjugation
-
Antibody Preparation: The antibody should be in an amine-free buffer (e.g., PBS) at a suitable concentration.
-
Activation of this compound: The carboxylic acid is activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a more reactive NHS ester.
-
Conjugation Reaction: The activated Sulfo Cy5.5-NHS ester is then mixed with the antibody solution. The NHS ester reacts with primary amines on the antibody to form stable amide bonds.
-
Purification: The resulting labeled antibody is purified from the unreacted dye and coupling reagents, typically by size exclusion chromatography or dialysis.
The following diagram illustrates the logical workflow for antibody labeling and its subsequent use in immunofluorescence.
The use of this compound-conjugated antibodies in immunofluorescence allows for the specific detection and visualization of target antigens within cells and tissues, providing valuable insights into protein localization and expression. The bright and photostable fluorescence of Sulfo Cy5.5 ensures high-quality imaging results, making it a preferred choice for demanding imaging applications in life sciences and drug discovery.
References
Quantum yield of Sulfo Cy5.5-COOH fluorescent dye.
An In-depth Technical Guide to the Quantum Yield of Sulfo Cy5.5-COOH Fluorescent Dye
This guide provides a comprehensive overview of the fluorescence quantum yield of this compound, a water-soluble, far-red emitting cyanine (B1664457) dye. It is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes in their work. The document details the core photophysical properties, experimental protocols for quantum yield determination, and key factors influencing fluorescence efficiency.
This compound is a sulfonated pentamethine cyanine dye characterized by its high hydrophilicity, significant extinction coefficient, and fluorescence emission in the near-infrared (NIR) region.[1] The presence of four sulfo groups ensures its solubility in aqueous media and imparts a net negative charge at neutral pH, which can reduce non-specific binding and aggregation.[2] Like other cyanine dyes, its fluorescence is minimally dependent on the pH of the environment.[2]
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[3][4] A higher quantum yield indicates a brighter fluorophore, which is crucial for sensitive detection in various applications.
Data Presentation: Quantitative Spectroscopic Properties
The following table summarizes the key quantitative data reported for this compound and its analogs. It is important to note that spectral properties can be influenced by the solvent and other environmental factors.
| Parameter | Reported Value | Solvent/Conditions | Source |
| Quantum Yield (Φf) | 0.21 | Not Specified | [5] |
| Excitation Maximum (λex) | 673 nm | Not Specified | [5][6] |
| Emission Maximum (λem) | 691 nm | Not Specified | [5] |
| Molar Extinction Coefficient (ε) | 211,000 L⋅mol⁻¹⋅cm⁻¹ | Not Specified | [5] |
| Solubility | Water, DMF, DMSO | [][6] |
Experimental Protocol: Relative Quantum Yield Determination
The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which measures the fluorescence intensity of the sample relative to a well-characterized standard with a known quantum yield.[4][8] This protocol, adapted from established methodologies, outlines the procedure for transparent solutions.[3][4]
Core Principle
If a standard and a test sample have identical absorbance at the same excitation wavelength in the same solvent, they are assumed to absorb the same number of photons.[4] The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields. The relationship is described by the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the test sample and the standard, respectively.[4]
Methodology
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound. For its emission range (~691 nm), a standard like Nile Blue could be considered.[9] The standard must have a well-documented and reliable quantum yield value.
-
Preparation of Solutions:
-
Prepare a series of dilute solutions (typically five) of both the this compound sample and the quantum yield standard in the same high-purity solvent (e.g., water, PBS, DMSO).
-
To minimize re-absorption effects, the absorbance of the solutions in a 10 mm path length cuvette should not exceed 0.1 at the excitation wavelength.[4]
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each prepared solution.
-
Determine the absorbance value at the chosen excitation wavelength for every solution.
-
-
Fluorescence Measurement:
-
Using a fluorescence spectrometer, record the fully corrected fluorescence emission spectrum for each solution.
-
Crucially, all instrument settings (e.g., excitation wavelength, slit widths, detector voltage) must be kept identical for the measurements of the sample and the standard.
-
The excitation wavelength should be the same as that used for the absorbance measurements.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.
-
Perform a linear regression for each data set. The slope of this line is the gradient (Grad) used in the quantum yield calculation.
-
-
Calculation:
-
Use the gradients obtained from the plots and the known quantum yield of the standard (ΦST) to calculate the quantum yield of the this compound sample (ΦX) using the equation provided above. If the same solvent is used for both sample and standard, the refractive index term (ηX²/ηST²) cancels out.
-
Visualizations
Experimental Workflow for Quantum Yield Measurement
The following diagram illustrates the step-by-step process for determining the relative quantum yield of this compound.
Caption: Figure 1: Workflow for Relative Quantum Yield Determination.
Factors Influencing Quantum Yield
The quantum yield of a cyanine dye is not an immutable constant but can be influenced by several factors. Understanding these relationships is key to optimizing experimental outcomes.
Caption: Figure 2: Factors Affecting Fluorescence Quantum Yield.
-
Solvent Effects: The polarity of the solvent can significantly impact the quantum yield of fluorescent dyes.[10][11] For some dyes, non-polar environments lead to lower quantum yields.[11] While Sulfo Cy5.5 is designed for aqueous environments, its performance in mixed-solvent systems or within hydrophobic pockets of biomolecules may vary.
-
Aggregation: At high concentrations, dye molecules can form aggregates, which often leads to self-quenching and a significant decrease in fluorescence quantum yield. The sulfo groups on this compound help to mitigate this effect by increasing water solubility and electrostatic repulsion.[9]
-
Photostabilizing Agents: The addition of small-molecule triplet-state quenchers (TSQs) such as cyclooctatetraene (B1213319) (COT) or Trolox can enhance fluorophore photostability and, in some cases, increase the quantum yield by reducing transitions to non-radiative dark states.[12] Conjugating these agents directly to a Cy5 fluorophore has been shown to increase its quantum yield by up to 25%.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]
- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Water Solubility and Hydrophilicity of Sulfo Cy5.5-COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the water solubility and hydrophilicity of Sulfo Cy5.5-COOH, a near-infrared (NIR) fluorescent dye. The information presented herein is intended to support researchers and professionals in the fields of biotechnology and drug development in the effective application of this fluorophore.
This compound is a sulfonated cyanine (B1664457) dye characterized by its exceptional water solubility, a critical attribute for its use in aqueous biological environments. The presence of multiple sulfonate groups and a carboxylic acid moiety significantly enhances its hydrophilic nature, preventing aggregation and ensuring high fluorescence quantum yield in buffer solutions.
Physicochemical and Spectral Properties of this compound
The key properties of this compound are summarized in the table below. These parameters are essential for designing and executing experiments involving this fluorescent probe.
| Property | Value | References |
| Molecular Formula | C₄₀H₃₉K₃N₂O₁₄S₄ | [1] |
| Molecular Weight | 1017.31 g/mol | [2] |
| Water Solubility | 400 g/L (0.39 M) | [2] |
| Other Solubilities | Well soluble in DMF and DMSO | [1][2] |
| Appearance | Dark blue solid | [2] |
| Excitation Maximum (λex) | 673 nm | [1][2] |
| Emission Maximum (λem) | 691 nm | [1][2] |
| Extinction Coefficient | 195,000 - 235,000 M⁻¹cm⁻¹ | [1][2] |
| Purity | ≥95% | [1] |
Molecular Basis of Hydrophilicity
The high water solubility and hydrophilicity of this compound are direct consequences of its molecular structure. The presence of four sulfonate (-SO₃⁻) groups and a terminal carboxylic acid (-COOH) group imparts a significant negative charge and polarity to the molecule at neutral pH.[3][4] These functional groups readily form hydrogen bonds with water molecules, facilitating its dissolution in aqueous media.
Experimental Protocols
While a specific, detailed experimental protocol for determining the water solubility of this compound is not extensively published, a general procedure for organic compounds can be adapted. The following protocol outlines a standard method for determining the aqueous solubility of a fluorescent dye.
Objective: To determine the approximate water solubility of this compound at room temperature.
Materials:
-
This compound
-
Distilled or deionized water
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer
-
Cuvettes
-
Calibrated micropipettes
-
Volumetric flasks
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) and add it to a known volume of distilled water (e.g., 1 mL) in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.
-
Allow the mixture to equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation. Periodically agitate the sample during this time.
-
After equilibration, centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.
-
-
Preparation of a Standard Curve:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in distilled water.
-
Perform a series of serial dilutions to create a set of standards with concentrations spanning the expected solubility range.
-
Measure the absorbance of each standard at the maximum absorption wavelength (λmax ≈ 673 nm) using a UV-Vis spectrophotometer.
-
Plot a standard curve of absorbance versus concentration.
-
-
Determination of Solute Concentration:
-
Carefully collect a known volume of the supernatant from the saturated solution, ensuring no solid particles are transferred.
-
Dilute the supernatant with a known volume of distilled water to bring the absorbance within the linear range of the standard curve.
-
Measure the absorbance of the diluted supernatant at the λmax.
-
Use the standard curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the water solubility of this compound.
-
References
Navigating the Chemical Landscape: An In-depth Guide to the pH Stability of Sulfo Cy5.5-COOH
For researchers, scientists, and drug development professionals, understanding the stability of fluorescent probes is paramount to generating reliable and reproducible data. This technical guide provides a comprehensive overview of the stability of Sulfo Cy5.5-COOH, a widely used far-red fluorescent dye, under various pH conditions. By examining its performance across the pH spectrum, this document aims to equip users with the knowledge to optimize their experimental designs and ensure data integrity.
This compound is a sulfonated cyanine (B1664457) dye valued for its high molar extinction coefficient, good quantum yield, and water solubility. These characteristics make it a popular choice for labeling biomolecules such as proteins, antibodies, and nucleic acids in aqueous environments.[1] A critical factor influencing the performance of any fluorescent probe is its stability in the chemical environment of the experiment, with pH being a primary consideration.
Core Stability Profile of this compound
Generally, this compound and other sulfonated cyanine dyes are recognized for their robust fluorescence stability across a broad range of pH values.[2] This stability is a key advantage over other classes of fluorescent dyes that may exhibit significant pH-dependent fluctuations in their fluorescence intensity.
Impact of pH on Fluorescence Intensity
Studies have demonstrated that the fluorescence intensity of sulfo-cyanine dyes, including those closely related to Sulfo Cy5.5, remains largely independent of pH within the most common biological and experimental ranges. Specifically, the fluorescence intensity of Sulfo-Cyanine5 has been shown to be constant within approximately 5% in buffer solutions ranging from pH 3.5 to 8.3.[3] This inherent stability ensures that changes in fluorescence signal during an experiment can be more confidently attributed to the biological event under investigation rather than to artifacts of pH fluctuation. While stable over a broad range, extreme pH conditions, particularly highly alkaline environments (pH > 10), may lead to the degradation of the cyanine dye structure.[4]
Quantitative Stability Data
| pH Value | Buffer System | Temperature (°C) | Duration | Change in Fluorescence Intensity (%) | Reference |
| 3.5 | Sodium Phosphate (B84403) | Room Temperature | Immediate | < 5% | [3] |
| 4.5 | Sodium Phosphate | Room Temperature | Immediate | < 5% | [3] |
| 6.2 | Sodium Phosphate | Room Temperature | Immediate | < 5% | [3] |
| 7.4 | Sodium Phosphate | Room Temperature | Immediate | < 5% | [3] |
| 8.3 | Sodium Hydrocarbonate | Room Temperature | Immediate | < 5% | [3] |
Note: This data is based on the stability of Sulfo-Cyanine5 NHS ester, a closely related compound, and is expected to be representative of the core chromophore stability of this compound.
Factors Influencing this compound Stability
The overall stability of this compound can be influenced by several factors beyond pH. A conceptual overview of these factors is presented below.
Caption: Conceptual diagram of factors affecting this compound stability.
Experimental Protocols for Stability Assessment
For researchers wishing to perform their own in-depth stability studies, the following protocols provide a framework for assessing the long-term stability of this compound under various pH conditions.
Protocol 1: Spectroscopic Analysis of pH-Dependent Fluorescence
This protocol details the procedure to determine the immediate effect of pH on the fluorescence intensity of this compound.
Caption: Experimental workflow for assessing the immediate effect of pH on fluorescence.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Working Solution Preparation: Dilute the stock solution to a working concentration of 5 µM in deionized water.
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., sodium citrate (B86180) for pH 3-6, sodium phosphate for pH 6-8, and sodium carbonate-bicarbonate for pH 9-11).
-
Sample Incubation: In separate microcentrifuge tubes, mix equal volumes of the 5 µM dye solution and each buffer solution.
-
Fluorescence Measurement: Using a fluorometer, measure the fluorescence emission spectra of each sample. For Sulfo Cy5.5, typical excitation and emission maxima are around 675 nm and 694 nm, respectively.
-
Data Analysis: Plot the maximum fluorescence intensity against the corresponding pH value to visualize the stability profile.
Protocol 2: Long-Term Stability Assessment using HPLC-UV/Vis
This protocol provides a robust method for quantifying the degradation of this compound over time at different pH values.
Methodology:
-
Sample Preparation:
-
Prepare a 100 µM solution of this compound in a series of buffers (e.g., pH 4, 7, and 9).
-
Dispense aliquots of each solution into amber glass vials to protect from light.
-
-
Incubation:
-
Store the vials under controlled conditions. For accelerated stability testing, elevated temperatures (e.g., 40°C and 60°C) can be used in addition to room temperature (25°C) and refrigerated (4°C) conditions.
-
Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).
-
-
Sample Analysis:
-
At each time point, retrieve a vial from each condition.
-
Analyze the samples using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Diode Array Detector (DAD).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., triethylammonium (B8662869) acetate) is typically used.
-
Column: A C18 reversed-phase column is suitable for separating the dye from its degradation products.
-
Detection: Monitor the absorbance at the maximum absorbance wavelength of Sulfo Cy5.5 (approximately 675 nm).
-
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining dye at each condition relative to the initial time point (t=0).
-
Plot the percentage of remaining dye versus time for each pH and temperature condition to determine the degradation kinetics.
-
Chemical Structure of this compound
The structural integrity of the dye is fundamental to its function. Below is a representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Conclusion
This compound is a robust and reliable fluorescent dye for a wide array of applications in biological research and drug development. Its fluorescence is notably stable across a broad pH range, making it a suitable choice for experiments where pH may vary. For applications requiring the utmost precision or involving long-term incubation, particularly at elevated temperatures or extreme pH values, it is recommended that researchers perform specific stability tests to ensure the integrity of their results. The protocols outlined in this guide provide a solid foundation for such assessments.
References
In-Depth Technical Guide to Proper Storage and Handling of Sulfo Cy5.5-COOH
For researchers, scientists, and drug development professionals utilizing Sulfo Cy5.5-COOH, adherence to precise storage and handling protocols is paramount to ensure the integrity, performance, and longevity of this fluorescent dye. This guide provides a comprehensive overview of best practices, from initial receipt to experimental application, to maintain the dye's optimal functionality.
Overview of this compound
This compound is a water-soluble, far-red emitting cyanine (B1664457) dye. Its key characteristics include high hydrophilicity due to the presence of sulfo groups, a strong fluorescence emission in the near-infrared (NIR) region, and a carboxylic acid group for conjugation to primary amines. These properties make it a valuable tool in various bio-imaging and diagnostic applications.
Storage of this compound
Proper storage is critical to prevent degradation and maintain the fluorescent properties of this compound. The recommended storage conditions for both the solid, lyophilized powder and prepared stock solutions are detailed below.
Storage of Lyophilized Powder
The solid form of this compound is relatively stable when stored correctly. Key considerations include temperature, light exposure, and moisture.
| Parameter | Recommendation | Duration |
| Temperature | -20°C | 24 months |
| Light Exposure | Store in the dark (e.g., in an amber vial) | |
| Moisture | Desiccate | |
| Shipping Condition | Can be shipped at ambient temperature | Up to 3 weeks |
Storage of Stock Solutions
Once reconstituted, the stability of this compound in solution is more limited. It is crucial to follow strict storage protocols to minimize degradation.
| Parameter | Recommendation | Duration |
| Temperature | -80°C for long-term storage; -20°C for short-term storage | 6 months at -80°C; 1 month at -20°C |
| Light Exposure | Protect from light by using amber vials or wrapping vials in aluminum foil | |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles by preparing single-use aliquots |
Handling of this compound
Safe and effective handling of this compound involves appropriate personal protective equipment (PPE), proper reconstitution and aliquoting techniques, and an understanding of the dye's chemical properties.
Safety Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be observed.[1]
| Precaution | Guideline |
| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves. |
| Ventilation | Handle in a well-ventilated area. If working with the powder, a chemical fume hood is recommended to avoid inhalation of dust. |
| Spill Cleanup | In case of a spill, wear appropriate PPE, absorb the spill with an inert material, and dispose of it according to local regulations. |
| Disposal | Dispose of unused dye and contaminated materials in accordance with institutional and local environmental regulations. |
Solubility
This compound is a water-soluble dye, a key feature that simplifies its use in biological applications. It is also soluble in common organic solvents.
| Solvent | Solubility |
| Water | Soluble |
| DMF | Soluble |
| DMSO | Soluble |
Experimental Protocols
Adherence to detailed experimental protocols for reconstitution and aliquoting is essential for obtaining consistent and reliable results.
Reconstitution of this compound Powder
This protocol outlines the steps for preparing a stock solution from the lyophilized powder.
Materials:
-
Vial of this compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) or nuclease-free water
-
Vortex mixer
-
Microcentrifuge
-
Low-retention, amber microcentrifuge tubes
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation of moisture, which can degrade the dye.
-
Solvent Addition: Add the desired volume of anhydrous DMSO or nuclease-free water to the vial to achieve the target stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for at least one minute to ensure the powder is completely dissolved.
-
Centrifugation: Briefly centrifuge the vial to collect the solution at the bottom.
Aliquoting and Storage of Stock Solution
To prevent degradation from repeated freeze-thaw cycles, the stock solution should be divided into single-use aliquots.
Materials:
-
Reconstituted this compound stock solution
-
Low-retention, amber microcentrifuge tubes
-
Pipettes with low-retention tips
Procedure:
-
Dispensing: Dispense the stock solution into small, single-use aliquots in low-retention, amber microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Labeling: Clearly label each aliquot with the dye name, concentration, and date of preparation.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Protect from light.
Visualized Workflows and Pathways
The following diagrams illustrate key processes and relationships relevant to the handling and use of this compound.
References
A Technical Guide to Sulfo Cy5.5-COOH for Near-Infrared Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sulfo Cy5.5-COOH, a near-infrared (NIR) fluorescent dye, for its application in advanced imaging modalities. This document outlines its core properties, provides detailed experimental protocols for its use, and presents quantitative data in a clear, comparative format.
Introduction to Near-Infrared (NIR) Imaging and this compound
Near-infrared (NIR) imaging utilizes light in the 650-950 nm wavelength range, a spectral window where biological tissues exhibit minimal autofluorescence and light absorption.[1] This allows for deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum, making it a powerful tool for in vivo studies.[2][3]
This compound is a sulfonated pentamethine cyanine (B1664457) dye that fluoresces in the NIR region.[4][5] The presence of sulfonate groups significantly enhances its water solubility, making it ideal for use in biological buffers without the need for organic co-solvents.[6][7] Its carboxylic acid group provides a reactive handle for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides, enabling the creation of targeted fluorescent probes.[8]
Core Properties of this compound
The utility of this compound in NIR imaging is dictated by its chemical and spectral properties. A summary of these key characteristics is provided below.
Chemical Properties
| Property | Value | References |
| Molecular Formula | C40H39K3N2O14S4 | [8] |
| Molecular Weight | 1017.3 g/mol | [8] |
| Solubility | Water, DMF, DMSO | [8] |
| Storage Conditions | -20°C, in the dark, desiccated | [7][8][9] |
Spectral Properties
| Property | Value | References |
| Excitation Maximum (λex) | ~673-675 nm | [5][6][8] |
| Emission Maximum (λem) | ~691-707 nm | [5][6][8] |
| Molar Extinction Coefficient (ε) | ~195,000 - 235,000 M⁻¹cm⁻¹ | [8][10] |
| Quantum Yield (Φ) | ~0.21 | [9] |
| Stokes Shift | ~19 nm | [6] |
Experimental Protocols
Detailed methodologies for the conjugation of this compound and its application in various imaging techniques are provided below.
Bioconjugation of this compound to Proteins/Antibodies
The carboxylic acid of this compound can be activated to an amine-reactive ester using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step process minimizes protein cross-linking.[8][11] Alternatively, a pre-activated Sulfo-Cy5.5 NHS ester can be used for a simpler, direct labeling of primary amines.[6][12]
Protocol 1: Two-Step EDC/Sulfo-NHS Coupling
This protocol is adapted for labeling a generic IgG antibody.
Materials:
-
This compound
-
Protein (e.g., IgG) in amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Solutions:
-
Dissolve the protein to be labeled in Coupling Buffer at a concentration of 2-10 mg/mL.[6]
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activate this compound:
-
Conjugation Reaction:
-
Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.
-
Add the protein solution to the activated dye. A molar ratio of 10:1 to 20:1 (dye:protein) is a good starting point, but may require optimization.[6]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.[8]
-
-
Quench Reaction:
-
Add quenching solution to a final concentration of 10-50 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Characterization:
In Vivo NIR Imaging
This protocol provides a general workflow for in vivo imaging in a mouse tumor model using a Sulfo Cy5.5-labeled antibody.
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
Sulfo Cy5.5-labeled antibody (or other targeting probe) in sterile PBS
-
In vivo imaging system with appropriate NIR filters (e.g., Excitation: ~640 nm, Emission: ~680-700 nm)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Acquire a baseline pre-injection image to assess autofluorescence.
-
-
Probe Administration:
-
Inject the Sulfo Cy5.5-labeled probe intravenously (i.v.) via the tail vein. A typical dose is 1-2 nmol per mouse in a volume of 100-200 µL.[2]
-
-
Image Acquisition:
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.[2]
-
-
Ex Vivo Analysis (Optional):
Fluorescence Microscopy
This protocol outlines the steps for immunofluorescence staining of cells using a Sulfo Cy5.5-conjugated primary antibody.
Materials:
-
Cells cultured on coverslips
-
PBS (Phosphate-Buffered Saline)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sulfo Cy5.5-conjugated primary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile coverslips to the desired confluency.
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 30-60 minutes to reduce non-specific antibody binding.[14]
-
-
Antibody Incubation:
-
Dilute the Sulfo Cy5.5-conjugated primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate the cells with the diluted antibody for 1 hour at room temperature or overnight at 4°C, protected from light.[13]
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound antibodies.
-
-
Counterstaining and Mounting:
-
Incubate with a nuclear counterstain like DAPI, if desired.
-
Wash with PBS.
-
Mount the coverslip onto a microscope slide using mounting medium.
-
-
Imaging:
-
Visualize the sample using a fluorescence microscope equipped with filters for Sulfo Cy5.5 (e.g., Cy5 filter set) and the counterstain.
-
Flow Cytometry
This protocol is for staining cell surface markers for analysis by flow cytometry.
Materials:
-
Cell suspension (up to 1 x 10⁶ cells per tube)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)
-
Fc receptor blocking solution (optional)
-
Sulfo Cy5.5-conjugated primary antibody
-
Viability dye (optional)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Wash cells with Flow Cytometry Staining Buffer and resuspend at 1 x 10⁷ cells/mL.
-
Aliquot 100 µL of cell suspension (1 x 10⁶ cells) into flow cytometry tubes.[2]
-
-
Fc Blocking (Optional):
-
To prevent non-specific binding to Fc receptors, incubate cells with an Fc blocking reagent for 10-15 minutes at room temperature.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the Sulfo Cy5.5-conjugated antibody to the cells.
-
Incubate for 20-30 minutes at 4°C in the dark.[2]
-
-
Washing:
-
Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Decant the supernatant and repeat the wash step twice.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.
-
If not fixing, add a viability dye (e.g., Propidium Iodide or 7-AAD) just before analysis.
-
Analyze the samples on a flow cytometer using the appropriate laser and emission filter for Sulfo Cy5.5.
-
Application Example: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and initiates downstream signaling cascades regulating cell proliferation, survival, and migration.[15] Overexpression of EGFR is common in many cancers, making it a key target for diagnostics and therapeutics.[4][16] A Sulfo Cy5.5-conjugated anti-EGFR antibody can be used to visualize EGFR expression and trafficking in cancer cells.[17]
Conclusion
This compound is a versatile and highly effective NIR dye for a range of bioimaging applications. Its excellent water solubility, high molar extinction coefficient, and reactive carboxylic acid handle make it a valuable tool for researchers developing targeted probes for in vivo imaging, fluorescence microscopy, and flow cytometry. The detailed protocols and data provided in this guide serve as a comprehensive resource for the successful implementation of this compound in biomedical research and drug development.
References
- 1. Visualization of epidermal growth factor (EGF) receptor aggregation in plasma membranes by fluorescence resonance energy transfer. Correlation of receptor activation with aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. research.pasteur.fr [research.pasteur.fr]
- 4. SPECT imaging with 99mTc-labeled EGFR-specific nanobody for in vivo monitoring of EGFR expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SPECT imaging with 99mTc-labeled EGFR-specific nanobody for in vivo monitoring of EGFR expression [biblio.ugent.be]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Streamlining the Flow Cytometry Experiment Workflow: Challenges and Solutions [bdbiosciences.com]
- 10. Key Steps in Flow Cytometry Protocols [sigmaaldrich.com]
- 11. PathScan® EGFR Signaling Antibody Array Kit (Fluorescent Readout) | Cell Signaling Technology [cellsignal.com]
- 12. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. FLUORESCENT LABELED ANTI-EGFR ANTIBODY FOR IDENTIFICATION OF REGIONAL AND DISTANT METASTASIS IN A PRECLINICAL XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting of EGFR by a combination of antibodies mediates unconventional EGFR trafficking and degradation - PMC [pmc.ncbi.nlm.nih.gov]
Sulfo Cy5.5-COOH: An In-depth Technical Guide for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sulfo Cy5.5-COOH, a near-infrared (NIR) fluorescent dye, and evaluates its suitability for in vivo imaging applications. This document consolidates key data, outlines experimental considerations, and provides standardized protocols to aid researchers in the effective use of this fluorophore in preclinical studies.
Core Properties and Suitability for In Vivo Imaging
This compound is a sulfonated pentamethine cyanine (B1664457) dye featuring a carboxylic acid group. Its fluorescence emission in the near-infrared spectrum makes it a valuable tool for in vivo imaging. The key advantages of operating in the NIR window (700-900 nm) include deeper tissue penetration of light and reduced autofluorescence from biological tissues, leading to an improved signal-to-background ratio.[1]
The presence of sulfonic acid groups renders this compound highly hydrophilic.[2][3][4][5][6] This property is crucial for in vivo applications as it generally leads to increased water solubility, reduced non-specific binding, and a shift in elimination pathways towards renal clearance, as opposed to the hepatobiliary clearance of more lipophilic dyes like Indocyanine Green (ICG).[7][8] Increased hydrophilicity has been shown to correlate with higher acute tolerance in mice for similar cyanine dyes.[3][7][8]
The terminal carboxylic acid provides a reactive handle for conjugation to various biomolecules, such as proteins, peptides, and antibodies, enabling targeted in vivo imaging.[6][9]
Quantitative Data Summary
For ease of comparison, the key quantitative properties of this compound and related cyanine dyes are summarized in the table below.
| Property | This compound | Cy5.5 NHS Ester (for comparison) | Sulfo-Cyanine5 (for comparison) |
| Excitation Maximum (λex) | 673 nm[6][10] | 673 nm[11] | 649 nm[] |
| Emission Maximum (λem) | 691 - 707 nm[6][10] | 707 nm[11] | 672 nm[] |
| Molar Extinction Coeff. | ~195,000 - 211,000 M⁻¹cm⁻¹[6][10][13] | 209,000 M⁻¹cm⁻¹[11] | 271,000 M⁻¹cm⁻¹[] |
| Fluorescence Quantum Yield | ~0.21[13] | 0.2[11] | 0.28[] |
| Molecular Weight | ~1017.3 g/mol [6] | ~767.7 g/mol [11] | ~664.19 g/mol [7] |
| Solubility | Water, DMSO, DMF[6][10] | DMSO, DMF, DCM[11] | DMSO[7] |
Pharmacokinetics and Biodistribution
While specific pharmacokinetic data for unconjugated this compound is not extensively published, the behavior of other sulfonated cyanine dyes provides valuable insights. Hydrophilic cyanine dyes, such as SIDAG, exhibit a longer plasma half-life (89 ± 15 min in rats) compared to the more lipophilic ICG (~3-4 min), which is rapidly cleared by the liver.[7][8][14] The elimination of hydrophilic dyes is predominantly through the kidneys.[7][8] Therefore, it is anticipated that this compound will follow a similar pharmacokinetic profile, with renal clearance being the primary route of excretion. The biodistribution of the unconjugated dye is expected to show initial vascular distribution followed by accumulation in the kidneys and bladder prior to excretion.
A general workflow for assessing the biodistribution of a fluorescent agent is depicted below.
Workflow for an in vivo biodistribution study of a fluorescent dye.
Toxicity Considerations
A Safety Data Sheet for a similar compound, Sulfo-Cyanine5 carboxylic acid, indicates that it is not classified as a hazardous substance.[4] Generally, cyanine dyes with increased hydrophilicity demonstrate higher tolerance in vivo.[3][7][8] However, it is important to note that cyanine dyes can exhibit phototoxicity upon light exposure, which may have implications for longitudinal imaging studies where repeated irradiation is necessary.[15] Researchers should be mindful of the light dose delivered to the animals to minimize potential phototoxic effects.
Experimental Protocols
The following are generalized protocols for in vivo imaging using fluorescent dyes like this compound. These should be adapted based on the specific experimental goals, animal model, and imaging system.
Animal Preparation for In Vivo Imaging
-
Animal Model: Athymic nude (nu/nu) mice are often preferred for in vivo fluorescence imaging to minimize light scattering and absorption by fur.[16][17] If using haired mice, the hair in the region of interest should be removed using clippers or a chemical depilatory prior to imaging.[16][17]
-
Anesthesia: Anesthetize the animal to prevent movement during image acquisition. Inhalation anesthesia with isoflurane (B1672236) (1.5-2.5% in oxygen) is commonly used.[1] Anesthesia can be induced in a chamber and maintained via a nose cone on the imaging system's stage.[1]
-
Maintaining Body Temperature: Use a heated stage or warming pad to maintain the animal's body temperature throughout the procedure.[1]
Preparation and Administration of this compound
-
Reconstitution: Prepare a stock solution of this compound in sterile, pyrogen-free dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in sterile phosphate-buffered saline (PBS) to the desired final concentration for injection. The final concentration of DMSO in the injected solution should be minimized.
-
Dosage: The optimal dose will depend on the animal model and the specific application. A starting point for intravenous injection in mice can be in the range of 1-5 mg/kg body weight. Dose optimization studies are recommended.
-
Administration: The most common route for systemic delivery is intravenous (IV) injection via the tail vein. Recommended injection volumes for a 25-gram mouse are typically 50-125 µL.[17] Use a 28-32 gauge insulin (B600854) syringe for the injection.[17]
In Vivo Fluorescence Imaging Procedure
-
Imaging System: Utilize an in vivo imaging system (IVIS) equipped with appropriate excitation and emission filters for Cy5.5 (Excitation: ~615-665 nm, Emission: ~695-770 nm).[1]
-
Image Acquisition:
-
Place the anesthetized animal on the imaging stage.
-
Acquire a baseline (pre-injection) image to assess autofluorescence.
-
Inject the this compound solution intravenously.
-
Begin acquiring images immediately after injection and at various time points (e.g., 2, 15, 30, 60 minutes, and several hours post-injection) to monitor the dye's distribution and clearance.
-
Optimize acquisition parameters such as exposure time and f-stop to achieve a good signal-to-noise ratio without saturation.
-
-
Post-Imaging Analysis:
-
If required, euthanize the animal at the end of the imaging session.
-
Dissect major organs (e.g., liver, kidneys, spleen, lungs, heart, and tumor if applicable) for ex vivo imaging to confirm the in vivo signal localization.
-
Quantify the fluorescence intensity in regions of interest (ROIs) using appropriate software (e.g., ImageJ) to determine the biodistribution profile.
-
The logical flow of an in vivo imaging experiment can be visualized as follows:
Logical workflow for a typical in vivo fluorescence imaging experiment.
Conclusion
This compound is a highly suitable fluorescent dye for a range of in vivo imaging applications. Its near-infrared emission profile, high water solubility, and reactive carboxylic acid group for bioconjugation make it a versatile tool for non-invasive, real-time visualization of biological processes in living animals. While exhibiting a favorable safety profile compared to more lipophilic dyes, researchers should consider potential phototoxicity in their experimental design. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in preclinical research.
References
- 1. research.charlotte.edu [research.charlotte.edu]
- 2. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]
- 7. Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfo CY5.5 COOH - Ruixibiotech [ruixibiotech.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 13. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple method for in vivo labelling of infiltrating leukocytes in the mouse retina using indocyanine green dye - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - DE [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Sulfo Cy5.5 Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo Cy5.5 is a hydrophilic, far-red fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules. Its fluorescence in the near-infrared region (NIR) provides significant advantages, including low background autofluorescence from biological samples and deep tissue penetration, making it ideal for in vivo imaging applications. The sulfonated form of the dye enhances its water solubility, allowing for labeling reactions to occur in a purely aqueous environment without the need for organic co-solvents that can denature sensitive proteins.[1]
This document provides a detailed protocol for labeling proteins using the amine-reactive N-hydroxysuccinimide (NHS) ester form of Sulfo Cy5.5. While the dye is named Sulfo Cy5.5-COOH in its free acid form, for protein conjugation, the carboxylic acid group must be activated.[2][3][4][5][6] The most common and efficient method is to use a pre-activated Sulfo-Cy5.5 NHS ester, which readily reacts with primary amines (—NH₂) on the protein, such as the side chains of lysine (B10760008) residues and the N-terminus, to form stable amide bonds.[7][8][9][10]
Principle of Reaction
The labeling reaction is a nucleophilic acyl substitution. The deprotonated primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly alkaline pH (8.3–8.5), where the primary amines are sufficiently deprotonated and nucleophilic.[7][11]
Quantitative Data Summary
Accurate labeling requires knowledge of the dye's properties and optimized reaction conditions.
| Parameter | Value | Reference |
| Excitation Maximum (λmax) | ~673-675 nm | [5] |
| Emission Maximum (λem) | ~691-694 nm | [5] |
| Molar Extinction Coefficient (εmax) | ~211,000 - 250,000 M-1cm-1 | [5][12] |
| Correction Factor (CF280) | ~0.04 - 0.11 | [5][12] |
| Molecular Weight (NHS Ester) | ~880 g/mol (Varies by salt form) | N/A |
| Recommended Reaction Conditions | Value | Reference |
| Protein Concentration | 1 - 10 mg/mL | [7][12] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | [7][11] |
| Reaction pH | 8.3 - 8.5 | [7][11] |
| Dye to Protein Molar Ratio | 5:1 to 20:1 (must be optimized) | [12] |
| Reaction Time | 1 - 4 hours | [9] |
| Reaction Temperature | Room Temperature | [9] |
Experimental Protocols
This section provides a comprehensive workflow for labeling, purifying, and characterizing your Sulfo Cy5.5-conjugated protein.
Protocol 1: Reagent Preparation
A. Protein Preparation
-
Buffer Exchange : The protein must be in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) are incompatible as they compete in the labeling reaction.[13][14][15] Dialyze or use a desalting column to exchange the protein into a recommended reaction buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5.
-
Concentration Adjustment : Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[7] Higher concentrations generally improve labeling efficiency.
B. Sulfo-Cy5.5 NHS Ester Preparation
-
Reconstitution : NHS esters are moisture-sensitive and should be prepared immediately before use.[7] Allow the vial of Sulfo-Cy5.5 NHS ester to warm to room temperature before opening to prevent condensation.
-
Dissolution : Reconstitute the dye in a small volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mg/mL).[7][12] Vortex briefly to ensure it is fully dissolved.
Protocol 2: Labeling Reaction
-
Calculate Molar Ratio : Determine the volume of dye stock solution needed to achieve the desired molar excess of dye to protein. A starting ratio of 10-20 moles of dye per mole of protein is recommended, but this should be optimized for each specific protein.[12]
-
Moles of Protein = (Protein mass in mg) / (Protein MW in kDa)
-
Moles of Dye = Moles of Protein × Desired Molar Excess
-
Volume of Dye (µL) = (Moles of Dye × Dye MW in g/mol ) / (Dye concentration in mg/µL)
-
-
Mixing : Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. The final concentration of DMSO or DMF in the reaction mixture should ideally not exceed 10% to avoid protein denaturation.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9][12][13] Gentle stirring or rotation can facilitate the reaction.
Protocol 3: Purification of the Conjugate
-
Column Preparation : Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with a suitable storage buffer, such as PBS (pH 7.4).
-
Sample Loading : Apply the entire reaction mixture to the top of the equilibrated column.
-
Elution : Elute the conjugate with the storage buffer. The labeled protein is larger and will elute first as a colored fraction, while the smaller, unconjugated dye molecules will be retained longer and elute later.
-
Fraction Collection : Collect the initial colored fraction containing the purified protein-dye conjugate.
Protocol 4: Characterization and Degree of Labeling (DOL) Calculation
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring experimental reproducibility.[12]
-
Spectrophotometry : Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Sulfo Cy5.5, ~675 nm (Amax).[12]
-
DOL Calculation : Use the following formula to calculate the DOL.[16][17] A correction factor (CF) is required because the dye also absorbs light at 280 nm.[12]
Concentration of Dye (M) = Amax / (εdye × path length)
Concentration of Protein (M) = [A280 – (Amax × CF280)] / (εprotein × path length)
DOL = Concentration of Dye / Concentration of Protein
Example Calculation: For an IgG antibody (MW = 150 kDa, ε = 210,000 M-1cm-1) with measured absorbances of Amax = 0.75 and A280 = 1.35:
-
Protein Conc. = [1.35 - (0.75 × 0.05)] / 210,000 = 6.25 x 10-6 M
-
Dye Conc. = 0.75 / 250,000 = 3.00 x 10-6 M
-
DOL = (3.00 x 10-6 M) / (6.25 x 10-6 M) ≈ 4.8
An optimal DOL for antibodies is typically between 3 and 7. Over-labeling can lead to fluorescence quenching and loss of protein function, while under-labeling results in a weak signal.[12]
Application Example: Immunofluorescence
Labeled antibodies are critical tools for visualizing cellular targets. A Sulfo Cy5.5-labeled antibody can be used to detect a cell surface receptor, and the signal can be traced to understand its role in signaling pathways.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Sulfo CY5.5 COOH - Ruixibiotech [ruixibiotech.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. abcam.com [abcam.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Degree of labeling (DOL) step by step [abberior.rocks]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Sulfo-Cy5.5 Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of Sulfo-Cy5.5 NHS ester to antibodies, a common procedure for fluorescently labeling antibodies for use in various research and diagnostic applications.
Introduction
Fluorescently labeled antibodies are essential tools in a multitude of life science applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a bright and photostable far-red fluorescent dye. The sulfonated form enhances its water solubility, making it ideal for labeling biological molecules like antibodies in aqueous environments.
The most common and efficient method for labeling antibodies with Sulfo-Cy5.5 involves the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye. The Sulfo-Cy5.5 NHS ester reacts with primary amine groups (-NH2) present on lysine (B10760008) residues and the N-terminus of the antibody to form stable amide bonds. While the user's query mentioned "Sulfo Cy5.5-COOH," the standard and recommended method for antibody labeling utilizes the amine-reactive NHS ester form of the dye to avoid undesirable polymerization of the antibody, which can occur when using carboxyl-activating chemistries like EDC/NHS with proteins that contain both carboxyl and amine groups.[1] This protocol, therefore, details the widely accepted method using Sulfo-Cy5.5 NHS ester.
Principle of the Reaction
The conjugation reaction is based on the chemical ligation between the Sulfo-Cy5.5 NHS ester and the primary amine groups on the antibody. The NHS ester is a highly reactive group that efficiently forms a stable amide bond with amines at a slightly alkaline pH (typically 8.0-9.0).
Materials and Reagents
Materials
-
Microcentrifuge tubes
-
Pipettes and pipette tips
-
Spectrophotometer
-
Gel filtration or dialysis equipment for purification
-
pH meter
Reagents
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
Sulfo-Cy5.5 NHS ester[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5 or 1 M Phosphate Buffer, pH 9.0[3][4]
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[3][4]
-
Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Sephadex G-25)[3]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific antibodies and applications.
Step 1: Antibody Preparation
-
The antibody solution should be free of any amine-containing substances like Tris or glycine, as these will compete with the antibody for reaction with the NHS ester.[3] If such substances are present, the antibody must be purified by dialysis against PBS (pH 7.2-7.4) or by using a desalting column.[5][6]
-
The antibody concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency.[3][7] If the concentration is too low, the conjugation efficiency will be significantly reduced.[3]
Step 2: Preparation of Sulfo-Cy5.5 NHS Ester Stock Solution
-
Allow the vial of Sulfo-Cy5.5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Prepare a 10 mM stock solution of Sulfo-Cy5.5 NHS ester by dissolving it in anhydrous DMSO.[3][7] Mix well by vortexing.
-
This stock solution should be prepared fresh and used promptly, as the NHS ester is susceptible to hydrolysis.[3] Any unused stock solution can be stored at -20°C for a short period (up to two weeks), protected from light and moisture.[3]
Step 3: Conjugation Reaction
-
Adjust the pH of the antibody solution to 8.5-9.0 by adding the Reaction Buffer. A common practice is to add 1/10th volume of 1 M sodium bicarbonate solution (pH 9.0) to the antibody solution.[3][4]
-
The optimal molar ratio of dye to antibody needs to be determined empirically, but a starting point of a 5:1 to 20:1 molar excess of dye is recommended.[4] The ideal degree of labeling (DOL) for most antibodies is between 2 and 10.[3][5] Over-labeling can lead to decreased antibody activity and fluorescence quenching.[3][5]
-
Add the calculated volume of the Sulfo-Cy5.5 NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, with continuous gentle mixing and protected from light.[4][8]
Step 4: Purification of the Conjugate
-
After the incubation, it is crucial to remove the unreacted Sulfo-Cy5.5 dye. This is typically achieved by gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).[3][5][6]
-
Load the reaction mixture onto the column and collect the fractions. The labeled antibody will be in the first colored fractions, while the smaller, unbound dye molecules will be retained on the column and elute later.
-
Combine the fractions containing the purified conjugate.
Step 5: Characterization of the Conjugate
The final step is to determine the concentration of the antibody and the degree of labeling (DOL).
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of Sulfo-Cy5.5 (approximately 675 nm).[9]
-
Calculate the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each antibody molecule.[10] It can be calculated using the following formulas:
-
Concentration of Dye (M) = A_dye / (ε_dye * path length)
-
Concentration of Antibody (M) = (A_280 - (A_dye * CF_280)) / (ε_Ab * path length)
-
DOL = Concentration of Dye / Concentration of Antibody
Where:
-
A_dye is the absorbance at the maximum wavelength of Sulfo-Cy5.5 (~675 nm).
-
ε_dye is the molar extinction coefficient of Sulfo-Cy5.5 at its absorbance maximum (approximately 235,000 M⁻¹cm⁻¹).[9]
-
A_280 is the absorbance at 280 nm.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 of dye / A_max of dye). For Sulfo-Cy5.5, this is approximately 0.09.[9]
-
ε_Ab is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).[5]
-
path length is the cuvette path length in cm (usually 1 cm).
-
Step 6: Storage of the Conjugated Antibody
Store the purified Sulfo-Cy5.5 labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C. Adding a cryoprotectant like glycerol (B35011) or a carrier protein such as BSA may be beneficial.[11]
Data Presentation
Table 1: Key Parameters for Sulfo-Cy5.5 Antibody Conjugation
| Parameter | Recommended Value | Reference |
| Antibody Concentration | 2-10 mg/mL | [3][7] |
| Reaction Buffer pH | 8.5 - 9.5 | [3][4] |
| Molar Ratio (Dye:Antibody) | 5:1 to 20:1 | [4] |
| Reaction Time | 1 hour at room temperature | [4] |
| Reaction Temperature | Room Temperature or 4°C | [4][8] |
| Purification Method | Gel Filtration (e.g., Sephadex G-25) | [3] |
Table 2: Spectroscopic Properties for DOL Calculation
| Parameter | Value | Reference |
| Sulfo-Cy5.5 Absorbance Max (λ_max) | ~675 nm | [9] |
| Sulfo-Cy5.5 Molar Extinction Coefficient (ε_dye) | ~235,000 M⁻¹cm⁻¹ | [9] |
| Sulfo-Cy5.5 Correction Factor at 280 nm (CF_280) | ~0.09 | [9] |
| IgG Molar Extinction Coefficient at 280 nm (ε_Ab) | ~210,000 M⁻¹cm⁻¹ | [5] |
Visualizations
Caption: Workflow for Sulfo-Cy5.5 NHS ester antibody conjugation.
Caption: Chemical reaction of Sulfo-Cy5.5 NHS ester with a primary amine on an antibody.
References
- 1. bidmc.org [bidmc.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. abcam.com [abcam.com]
Application Notes and Protocols for Sulfo Cy5.5-COOH in Peptide and Oligonucleotide Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fluorescent labeling of peptides and oligonucleotides using Sulfo Cy5.5-COOH, a near-infrared (NIR) dye. The inclusion of a sulfo group enhances the water solubility of the dye, making it ideal for biological applications in aqueous environments.[1][2][3][4]
Introduction to this compound
This compound is a water-soluble, far-red emitting fluorophore with excitation and emission maxima in the near-infrared spectrum.[4][5][6] This property is highly advantageous for biological imaging due to reduced background autofluorescence from tissues and deeper tissue penetration.[7] The terminal carboxylic acid allows for covalent conjugation to primary amines on biomolecules, such as the N-terminus or lysine (B10760008) residues of peptides and amine-modified oligonucleotides, through the formation of a stable amide bond.[5] This is typically achieved by activating the carboxylic acid group using carbodiimide (B86325) chemistry.
Key Features and Applications:
-
High Water Solubility: The presence of sulfonate groups improves solubility in aqueous buffers and reduces aggregation.[1][3][]
-
Near-Infrared (NIR) Fluorescence: Minimizes background fluorescence in biological samples, enabling high-contrast imaging.[7][9]
-
High Molar Extinction Coefficient: Results in bright fluorescent conjugates.[1][][]
-
Versatile Applications: Labeled peptides and oligonucleotides are used in in vivo imaging, targeted drug delivery, fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies.[7][9][][12][13]
Spectral and Chemical Properties
The spectral and chemical properties of this compound are summarized in the table below, providing essential data for experimental setup and analysis.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~673-678 nm | [1][5][] |
| Emission Maximum (λem) | ~691-707 nm | [1][5][6] |
| Molar Extinction Coefficient | ~195,000 - 250,000 M⁻¹cm⁻¹ | [1][5][] |
| Molecular Weight | ~1017.31 g/mol | [1][5] |
| Solubility | Water, DMF, DMSO | [1][5] |
| Reactive Group | Carboxylic Acid (-COOH) | [5] |
| Target Functional Group | Primary Amines (-NH₂) | [5] |
Experimental Protocols
Workflow for Amine-Reactive Labeling
The general workflow involves a two-step process: activation of the this compound and subsequent conjugation to the amine-containing biomolecule.
Caption: General workflow for labeling peptides and oligonucleotides with this compound.
Protocol for Peptide Labeling
This protocol details the labeling of a peptide containing a primary amine (e.g., N-terminus or lysine residue).
Materials:
-
This compound
-
Peptide of interest (in an amine-free buffer like PBS or bicarbonate buffer)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 7.5-8.5
-
Purification column (e.g., Sephadex G-25) or HPLC system
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use.
-
Dissolve the peptide in the reaction buffer at a concentration of 2-10 mg/mL. The buffer must not contain primary amines (e.g., Tris or glycine).[14]
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix 1.5 equivalents of EDC and 3 equivalents of Sulfo-NHS with 1 equivalent of this compound from the stock solutions.
-
Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive Sulfo-Cy5.5-NHS ester.[15]
-
-
Conjugation Reaction:
-
Add the activated Sulfo-Cy5.5-NHS ester solution to the peptide solution. A molar ratio of 5-15 moles of dye per mole of peptide is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Peptide:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[16]
-
Alternatively, purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) for higher purity.[16]
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the peptide, if it contains Trp or Tyr) and at ~675 nm (for Sulfo Cy5.5).
-
Confirm the identity and purity of the conjugate by mass spectrometry.
-
Protocol for Oligonucleotide Labeling
This protocol is for labeling oligonucleotides that have been synthesized with a 5' or 3' amine modification.
Materials:
-
This compound
-
Amine-modified oligonucleotide
-
EDC and Sulfo-NHS
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 8.5
-
Ethanol (B145695) (ice-cold, 100%)
-
3 M Sodium Acetate (B1210297), pH 5.2
-
Nuclease-free water
-
Purification system (e.g., HPLC or gel electrophoresis)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, EDC, and Sulfo-NHS as described in the peptide labeling protocol.
-
Dissolve the amine-modified oligonucleotide in the reaction buffer to a final concentration of 1-5 mM.
-
-
Activation of this compound:
-
Activate the dye with EDC and Sulfo-NHS as described previously (Section 3.2, Step 2).
-
-
Conjugation Reaction:
-
Add a 20-50 fold molar excess of the activated Sulfo-Cy5.5-NHS ester to the oligonucleotide solution.
-
Incubate the reaction for 4-6 hours at room temperature or overnight at 4°C in the dark.
-
-
Purification of the Labeled Oligonucleotide:
-
Precipitate the labeled oligonucleotide by adding 0.1 volumes of 3 M sodium acetate and 3 volumes of ice-cold ethanol.
-
Incubate at -20°C for at least 1 hour, then centrifuge to pellet the oligonucleotide.
-
Wash the pellet with cold 70% ethanol and air dry.
-
For the highest purity, use ion-pair reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to separate the labeled product from unlabeled oligonucleotides and free dye.[17]
-
-
Characterization:
-
Resuspend the purified oligonucleotide in nuclease-free water.
-
Quantify the concentration and determine the labeling efficiency by measuring the absorbance at 260 nm (for the oligonucleotide) and ~675 nm (for Sulfo Cy5.5).
-
Application Example: Receptor Binding Studies
Labeled biomolecules, such as a Cy5.5-labeled peptide, can be used to study interactions with cell surface receptors. The binding of the labeled peptide can be visualized and quantified using techniques like fluorescence microscopy or flow cytometry.
References
- 1. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]
- 6. Oligonucleotide labeling_TargetMol [targetmol.com]
- 7. lifetein.com [lifetein.com]
- 9. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 12. stratech.co.uk [stratech.co.uk]
- 13. lubio.ch [lubio.ch]
- 14. medchemexpress.com [medchemexpress.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Sulfo Cy5.5-COOH: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo Cy5.5-COOH is a water-soluble, near-infrared (NIR) fluorescent dye valued in biomedical research for its high photostability, bright fluorescence, and minimal background interference in biological samples.[1] Its carboxylic acid functional group allows for covalent conjugation to primary amines on proteins, antibodies, peptides, and other biomolecules through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (EDC) in the presence of N-hydroxysulfosuccinimide (sulfo-NHS). The sulfonate groups enhance its water solubility, making it ideal for labeling biomolecules in aqueous environments.[1] This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy, with a focus on antibody conjugation, cell staining, and in vivo imaging.
Photophysical Properties
The excellent spectral properties of this compound make it a versatile tool for fluorescence-based applications. Its emission in the near-infrared spectrum is particularly advantageous for deep-tissue in vivo imaging due to reduced light scattering and lower tissue autofluorescence.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~673-678 nm | [1] |
| Emission Maximum (λem) | ~691-707 nm | [1] |
| Molar Extinction Coefficient (ε) | ~195,000 - 250,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.18 - 0.21 | |
| Solubility | Water, DMSO, DMF |
Applications in Fluorescence Microscopy
This compound is a versatile dye for a range of fluorescence microscopy applications, including:
-
Immunofluorescence: Labeling primary or secondary antibodies to visualize the localization of specific proteins within fixed or live cells.
-
Receptor Trafficking Studies: Conjugating to ligands or antibodies to track the internalization and downstream trafficking of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
-
Targeted Drug Delivery: Labeling nanoparticles or drug carriers to visualize their biodistribution, tumor targeting, and cellular uptake.
-
In Vivo Imaging: Visualizing biological processes in small animal models with high signal-to-noise ratio due to its near-infrared emission.[1]
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol describes the covalent conjugation of this compound to an antibody using EDC and sulfo-NHS chemistry.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in Coupling Buffer at a concentration of 2-10 mg/mL.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), dialyze against Coupling Buffer.
-
-
This compound Activation:
-
Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Immediately before use, dissolve EDC and sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL each.
-
In a microcentrifuge tube, combine 10 µL of this compound solution with 100 µL of the EDC/sulfo-NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the antibody solution. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Separate the labeled antibody from unreacted dye and byproducts using a desalting column equilibrated with Coupling Buffer.
-
Collect the fractions containing the fluorescently labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~675 nm (for Sulfo Cy5.5).
-
Experimental Workflow for Antibody Conjugation
Caption: Workflow for conjugating antibodies with this compound.
Protocol 2: Immunofluorescence Staining of Cells
This protocol outlines the steps for staining fixed and permeabilized cells with a this compound labeled antibody.
Materials:
-
Cells grown on coverslips or in a multi-well plate
-
This compound labeled antibody
-
Phosphate-buffered saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Mounting Medium with DAPI
Procedure:
-
Cell Culture and Fixation:
-
Grow cells to the desired confluency.
-
Wash cells twice with PBS.
-
Fix cells with Fixation Solution for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Antibody Incubation:
-
Dilute the this compound labeled antibody in Blocking Buffer to the desired concentration (typically 1-10 µg/mL).
-
Incubate cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Wash cells three times with PBS for 5 minutes each to remove unbound antibody.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using Mounting Medium with DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and Sulfo Cy5.5.
-
Experimental Workflow for Immunofluorescence Staining
Caption: General workflow for immunofluorescence cell staining.
Protocol 3: In Vivo Imaging of Tumor Targeting
This protocol provides a general guideline for in vivo imaging of tumor-bearing mice using a this compound labeled targeting molecule (e.g., antibody or nanoparticle).
Materials:
-
Tumor-bearing mice
-
This compound labeled targeting molecule
-
Sterile PBS
-
In vivo imaging system with appropriate NIR filters
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Place the mouse in the imaging chamber.
-
-
Probe Administration:
-
Acquire a baseline fluorescence image before probe injection.
-
Inject the this compound labeled probe intravenously (e.g., via tail vein). The typical dose is 1-2 nmol per mouse.
-
-
Image Acquisition:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Use appropriate excitation and emission filters for Sulfo Cy5.5 (e.g., Ex: 675 nm, Em: 720 nm).
-
-
Ex Vivo Organ Analysis:
-
At the final time point, euthanize the mouse.
-
Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the dissected organs to confirm the biodistribution of the probe.
-
Experimental Workflow for In Vivo Imaging
Caption: Workflow for in vivo imaging of tumor targeting.
Signaling Pathway and Process Visualization
EGFR Signaling and Trafficking
This compound conjugated to EGF or anti-EGFR antibodies can be used to visualize the epidermal growth factor receptor (EGFR) signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades. The receptor is then internalized via endocytosis and trafficked through endosomes for either recycling back to the cell surface or degradation in lysosomes.
Caption: EGFR signaling and endocytic trafficking pathway.
HER2-Targeted Imaging
This compound conjugated to anti-HER2 antibodies (e.g., Trastuzumab) is used for imaging HER2-overexpressing cancer cells. This allows for the visualization of antibody binding to the receptor on the cell surface, which can be followed by internalization.
Caption: Imaging HER2 on cancer cells with a labeled antibody.
Nanoparticle-Based Drug Delivery
This compound can be conjugated to nanoparticles to track their delivery to tumors. These nanoparticles can be designed to passively accumulate in tumors through the enhanced permeability and retention (EPR) effect or actively target tumor cells by functionalization with targeting ligands.
Caption: Nanoparticle targeting and drug delivery to a tumor.
References
Application Notes and Protocols for Sulfo-Cy5.5-COOH in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5.5-COOH is a water-soluble, far-red fluorescent dye that is an excellent candidate for labeling proteins, particularly antibodies, for flow cytometry applications. Its emission in the far-red spectrum (typically around 694 nm) is advantageous as it minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio.[1] The presence of sulfonate groups enhances its hydrophilicity, making it suitable for bioconjugation in aqueous environments without the need for organic co-solvents.[2] This document provides a detailed protocol for the use of Sulfo-Cy5.5-COOH in flow cytometry, covering antibody conjugation, cell staining, and data acquisition.
Spectral Properties
Sulfo-Cy5.5 is characterized by its absorption and emission in the far-red region of the spectrum.[2]
| Property | Wavelength (nm) |
| Excitation Maximum | ~675 nm |
| Emission Maximum | ~694 nm |
Table 1: Spectral properties of Sulfo-Cy5.5.[2]
Experimental Protocols
Part 1: Antibody Conjugation with Sulfo-Cy5.5-COOH
The carboxylic acid group on Sulfo-Cy5.5-COOH requires activation to react with primary amines (e.g., lysine (B10760008) residues) on an antibody. A common method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable amine-reactive ester.
Materials Required:
-
Primary antibody (in an amine-free buffer like PBS)
-
Sulfo-Cy5.5-COOH
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1.5 M hydroxylamine, pH 8.5)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette (10-20 kDa MWCO)
-
Anhydrous DMSO
Protocol:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, the antibody must be dialyzed against PBS.
-
Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[3]
-
-
Activation of Sulfo-Cy5.5-COOH:
-
Dissolve Sulfo-Cy5.5-COOH in anhydrous DMSO to prepare a 10 mM stock solution.
-
In a separate tube, dissolve EDC and sulfo-NHS in Activation Buffer (0.1 M MES, pH 6.0) to a final concentration of ~2 mM and ~5 mM, respectively.
-
Add the Sulfo-Cy5.5-COOH stock solution to the EDC/sulfo-NHS mixture. A molar ratio of dye to antibody between 8:1 and 12:1 is a good starting point for IgG antibodies.[1]
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated Sulfo-Cy5.5-COOH solution to the prepared antibody solution.
-
Incubate for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 50-100 mM.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from unconjugated dye and other reaction components using a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for Sulfo-Cy5.5).
-
The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye]
-
A_max = Absorbance at ~675 nm
-
A_280 = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)
-
ε_dye = Molar extinction coefficient of Sulfo-Cy5.5 at ~675 nm
-
CF_280 = Correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer)
-
-
-
Storage:
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C.
-
| Parameter | Recommended Value |
| Antibody Concentration | 2-10 mg/mL |
| Molar Dye:Protein Ratio | 8:1 to 12:1 |
| Activation Incubation | 15-30 minutes |
| Conjugation Incubation | 1-2 hours |
| Quenching Incubation | 1 hour |
Table 2: Recommended parameters for antibody conjugation.
Part 2: Cell Staining for Flow Cytometry
This protocol is for staining cell surface markers. Since Sulfo-Cy5.5 is a sulfonated dye, it is generally cell-impermeable, making it ideal for labeling cell surface proteins.
Materials Required:
-
Single-cell suspension
-
Sulfo-Cy5.5-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
(Optional) Fc block
-
(Optional) Viability dye
-
FACS tubes
Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension from cell culture or tissue samples.
-
Adjust the cell concentration to 1 x 10⁶ cells/100 µL in ice-cold Flow Cytometry Staining Buffer.
-
-
(Optional) Fc Receptor Blocking:
-
To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc block for 10-15 minutes at 4°C.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the predetermined optimal concentration of the Sulfo-Cy5.5-conjugated antibody. Titration is recommended to determine the optimal staining concentration.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step at least once.
-
-
Resuspension and Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
(Optional) Add a viability dye to exclude dead cells from the analysis.
-
Analyze the samples on a flow cytometer equipped with a laser that can excite Sulfo-Cy5.5 (e.g., a 633 nm or 640 nm laser).
-
| Step | Parameter | Recommended Value |
| Cell Concentration | cells/100 µL | 1 x 10⁶ |
| Staining Incubation | Time and Temperature | 20-30 min at 4°C |
| Washing | Volume and Repetitions | 2-3 mL, 2 times |
| Centrifugation | Speed and Temperature | 300-400 x g at 4°C |
| Final Resuspension Volume | µL | 300-500 |
Table 3: Recommended parameters for cell staining.
Part 3: Flow Cytometer Setup
-
Excitation: Use a laser line that is close to the excitation maximum of Sulfo-Cy5.5, such as a 633 nm (HeNe) or 640 nm (red diode) laser.
-
Emission: Use a bandpass filter that captures the peak emission of Sulfo-Cy5.5, for example, a 710/50 nm or similar filter.
-
Compensation: When performing multicolor flow cytometry, it is crucial to perform compensation to correct for spectral overlap between fluorophores. Use single-stained controls for each fluorophore in your panel to set up the compensation matrix.
Data Presentation
The quantitative data from the protocols are summarized in the tables above for easy reference. It is essential to optimize these parameters for each specific antibody and cell type to achieve the best results.
Conclusion
Sulfo-Cy5.5-COOH is a valuable tool for flow cytometry, offering bright, far-red fluorescence that can improve the resolution of dimly expressed markers. The protocols provided here offer a comprehensive guide for its use, from the initial conjugation of the dye to an antibody to the final analysis of stained cells. Proper execution of these protocols, along with careful optimization of experimental conditions, will ensure high-quality and reproducible flow cytometry data.
References
Application Notes and Protocols for Sulfo Cy5.5-COOH Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the covalent labeling of various biomolecules with Sulfo Cy5.5-COOH, a water-soluble, far-red fluorescent dye. Its exceptional brightness and high photostability make it an ideal choice for a wide range of applications, from fluorescence microscopy to in vivo imaging.[1] The inclusion of sulfonate groups enhances its water solubility, which is highly advantageous for bioconjugation reactions in aqueous environments.[1]
Core Principles of this compound Bioconjugation
The primary method for conjugating this compound to biomolecules involves the activation of its carboxylic acid group to a more reactive species that can then form a stable covalent bond with a nucleophilic functional group on the target biomolecule. The most common approach is the formation of an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines to form a stable amide bond. This is often facilitated by the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[]
Spectral and Physicochemical Properties of Sulfo Cy5.5
A summary of the key properties of the Sulfo Cy5.5 fluorophore is presented in the table below.
| Property | Value | Reference |
| Maximum Excitation (λex) | ~675 - 678 nm | [1][3] |
| Maximum Emission (λem) | ~694 - 707 nm | [1][3] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield (Φ) | ~0.18 - 0.28 | [3][4] |
| Recommended Applications | Fluorescence Microscopy, Flow Cytometry, In Vivo Imaging, Bioconjugation | [1] |
Bioconjugation Experimental Workflow
The general workflow for labeling biomolecules with this compound is depicted below. This process involves the activation of the dye, conjugation to the biomolecule, and subsequent purification of the labeled conjugate.
References
Application Notes and Protocols for Sulfo Cy5.5-COOH in Deep Tissue In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo Cy5.5-COOH is a near-infrared (NIR) fluorescent dye that is exceptionally well-suited for deep tissue in vivo imaging applications. Its emission in the NIR spectrum (approximately 710 nm) allows for maximal tissue penetration with minimal autofluorescence, leading to a high signal-to-noise ratio.[1][2] The presence of sulfonic acid groups renders the molecule highly water-soluble, which is advantageous for biological applications.[3] The carboxylic acid group provides a reactive handle for covalent conjugation to a wide variety of biomolecules, such as antibodies, peptides, and nanoparticles, enabling the targeted visualization of biological processes in vivo.[4]
These application notes provide an overview of the properties of this compound, detailed protocols for its use in bioconjugation and in vivo imaging, and representative data for biodistribution and pharmacokinetics.
Physicochemical and Spectroscopic Properties
This compound exhibits excellent photophysical properties for in vivo imaging. A summary of these properties is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | ~1017.3 g/mol | [3] |
| Excitation Maximum (λex) | ~673 nm | [3] |
| Emission Maximum (λem) | ~691-710 nm | [3][5] |
| Molar Extinction Coefficient | ~211,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield | ~0.21 | [3] |
| Solubility | High in water and DMSO | [3] |
Key Applications
-
Cancer Imaging: When conjugated to tumor-targeting ligands such as antibodies or peptides, this compound can be used to visualize tumors and their margins with high specificity.[6]
-
Drug Delivery and Pharmacokinetics: The biodistribution and accumulation of novel drug delivery systems (e.g., nanoparticles, liposomes) can be tracked and quantified by labeling them with this compound.[7]
-
Cell Tracking: Labeled cells can be monitored in vivo to study their migration, engraftment, and fate.
-
Vascular Imaging: The dye can be used to visualize blood vessels and study vascular leakage in various disease models.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of this compound to a primary amine on an antibody using EDC/NHS chemistry.
Materials:
-
This compound
-
Antibody of interest (in a buffer free of primary amines, e.g., PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M MES, pH 6.0
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in PBS at a concentration of 2-5 mg/mL.
-
If the antibody buffer contains primary amines (e.g., Tris), exchange the buffer to PBS using a desalting column or dialysis.
-
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS in anhydrous DMSO to a concentration of 10 mg/mL each.
-
To activate the dye, mix this compound, EDC, and NHS in a 1:2:2 molar ratio in the Conjugation Buffer.
-
Incubate the mixture at room temperature for 15-30 minutes in the dark.
-
-
Conjugation Reaction:
-
Add the activated Sulfo Cy5.5-NHS ester to the antibody solution. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye and reaction byproducts by passing the reaction mixture through a desalting column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (typically the first colored fractions).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Sulfo Cy5.5).
-
The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF_280) * ε_dye) where A_max is the absorbance at ~675 nm, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively, and CF_280 is the correction factor for the dye's absorbance at 280 nm.
-
Diagram: Antibody Conjugation Workflow
Caption: Workflow for conjugating this compound to an antibody.
Protocol 2: Deep Tissue In Vivo Imaging in a Murine Tumor Model
This protocol outlines the general procedure for imaging the biodistribution of a this compound labeled antibody in a mouse xenograft model.
Materials:
-
This compound labeled antibody (or other probe)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo imaging system (e.g., IVIS, Pearl) with appropriate NIR filters
-
Anesthesia (e.g., isoflurane)
-
Sterile saline or PBS for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an induction chamber with 2-3% isoflurane (B1672236).
-
Transfer the mouse to the imaging chamber and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.
-
To minimize autofluorescence from the diet, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging.
-
-
Probe Administration:
-
Dilute the this compound labeled probe to the desired concentration in sterile PBS. A typical dose for an antibody conjugate is 1-10 nmol per mouse.
-
Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.
-
-
Image Acquisition:
-
Acquire a baseline (pre-injection) image to determine the background autofluorescence.
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Use an appropriate filter set for Sulfo Cy5.5 (e.g., excitation ~675 nm, emission ~720 nm).
-
Optimize imaging parameters (exposure time, binning, f-stop) to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Data Analysis:
-
Using the imaging system's software, draw regions of interest (ROIs) over the tumor and a background region (e.g., muscle).
-
Quantify the average fluorescence intensity (radiant efficiency) within each ROI.
-
Calculate the tumor-to-background ratio (TBR) to assess the specificity of probe accumulation.
-
-
Ex Vivo Analysis (Optional but Recommended):
-
At the final time point, euthanize the mouse.
-
Perfuse with saline to remove blood from the organs.
-
Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised organs to confirm the in vivo findings and obtain a more precise quantification of probe distribution.
-
Diagram: In Vivo Imaging Workflow
Caption: General workflow for deep tissue in vivo imaging.
Biodistribution and Pharmacokinetics
The biodistribution and pharmacokinetic profile of this compound is highly dependent on whether it is in its free form or conjugated to a larger molecule.
Free this compound:
Unconjugated Sulfo Cy5.5 is rapidly cleared from the body, primarily through renal and hepatobiliary excretion.[7][8] This rapid clearance is typical for small, hydrophilic molecules.
| Organ | Relative Fluorescence Intensity (at 0.5h post-injection) | Clearance |
| Liver | High | Rapid |
| Kidney | High | Rapid |
| Lungs | Moderate | Rapid |
| Spleen | Low | Rapid |
| Tumor | Very Low | Rapid |
Note: Data is compiled and interpreted from studies on free Cy5.5.[7][8]
Sulfo Cy5.5-Conjugated Nanoparticles:
When conjugated to nanoparticles, the biodistribution and pharmacokinetics are dictated by the properties of the nanoparticle (size, charge, surface chemistry). Generally, nanoparticles exhibit a longer circulation half-life and accumulate in organs of the reticuloendothelial system (RES), such as the liver and spleen.[9]
| Pharmacokinetic Parameter | Value (for ~36 nm nanoparticles) | Reference |
| Plasma Half-life (t₁/₂) | ~14.4 hours (in lungs after intratracheal instillation) | [10] |
| Primary Accumulation Sites | Liver, Spleen | [9] |
| Primary Clearance Route | Hepatobiliary | [7] |
Signaling Pathway Visualization Example: EGFR Targeting
A common application of this compound is in the development of targeted imaging agents for cancer. For example, by conjugating this compound to an antibody that targets the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many cancers, it is possible to visualize tumors and potentially monitor the engagement of the antibody with its target.[6]
Diagram: EGFR-Targeted Imaging Pathway
Caption: Visualization of EGFR expression using a targeted probe.
Conclusion
This compound is a versatile and powerful tool for deep tissue in vivo imaging. Its favorable photophysical properties, high water solubility, and ease of conjugation make it an ideal choice for a wide range of research and drug development applications. By following the protocols outlined in these application notes, researchers can effectively utilize this compound to gain valuable insights into biological processes within a living organism.
References
- 1. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cy5.5 conjugated anti-epidermal growth factor receptor monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single Chain Epidermal Growth Factor Receptor Antibody Conjugated Nanoparticles for in vivo Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Amine-Containing Molecules with Sulfo Cy5.5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo Cy5.5 is a water-soluble, far-red fluorescent dye widely utilized in biological and biomedical research for labeling proteins, peptides, antibodies, and other amine-containing biomolecules.[1][] Its N-hydroxysuccinimide (NHS) ester derivative, Sulfo Cy5.5 NHS ester, is a popular reagent that readily reacts with primary amino groups (-NH2) to form stable amide bonds.[3][4][5][6] This labeling technique is instrumental in a variety of applications, including fluorescence microscopy, flow cytometry, in vivo imaging, and other fluorescence-based bioanalytical assays.[1] The sulfonated nature of the dye enhances its water solubility, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents that could denature sensitive proteins.[1][][8]
Reaction Chemistry
The labeling reaction involves the nucleophilic attack of a primary amine on the NHS ester of Sulfo Cy5.5. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is highly dependent on pH, with an optimal range of 8.3-8.5.[3][5][6] At lower pH values, the amino group is protonated, rendering it non-nucleophilic and thus unreactive.[3][5] Conversely, at higher pH levels, the NHS ester is prone to hydrolysis, which reduces the labeling efficiency.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data for Sulfo Cy5.5 and the labeling reaction.
Table 1: Spectral Properties of Sulfo Cy5.5
| Property | Value | Reference |
| Maximum Absorption (λmax) | ~675 nm | [1] |
| Maximum Emission (λem) | ~694 nm | [1] |
| Extinction Coefficient (ε) | 235,000 L⋅mol⁻¹⋅cm⁻¹ | [] |
| Stokes Shift | ~19 nm | [1] |
| Quantum Yield (Φ) | 0.18 | [] |
Table 2: Recommended Reaction Conditions for Sulfo Cy5.5 NHS Ester Labeling
| Parameter | Recommended Value/Condition | Reference |
| pH | 8.3 - 8.5 | [3][5][6] |
| Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | [3][5][6] |
| Buffers to Avoid | Buffers containing primary amines (e.g., Tris, Glycine) | [4][9] |
| Protein Concentration | 2 - 10 mg/mL | [4][9] |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 (start with 10:1) | [4] |
| Reaction Time | 30 - 60 minutes | [4] |
| Reaction Temperature | Room Temperature | [9] |
Experimental Workflow
The general workflow for labeling amine-containing molecules with Sulfo Cy5.5 NHS ester involves preparation of the biomolecule and dye, the conjugation reaction, and purification of the labeled product.
References
Application Notes and Protocols: Reconstitution of Sulfo Cy5.5-COOH in DMSO for Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo Cy5.5-COOH is a water-soluble, far-red emitting fluorescent dye widely utilized in biological and biomedical research for labeling proteins, antibodies, and nucleic acids.[1][2] Its enhanced water solubility, due to the presence of sulfonate groups, makes it an ideal candidate for bioconjugation in aqueous environments.[1][3] Proper reconstitution of the lyophilized powder is a critical first step to ensure optimal performance in downstream applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.[1] This document provides a detailed protocol for the reconstitution of this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stable stock solution.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reconstitution and storage of this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | ~1020.33 g/mol | [1] |
| Excitation Maximum (λex) | ~673-675 nm | [1][4] |
| Emission Maximum (λem) | ~691-694 nm | [1][4] |
| Molar Extinction Coefficient (ε) | ~211,000 L·mol⁻¹·cm⁻¹ | [4] |
| Recommended Solvent | Anhydrous DMSO | [4][5][6] |
| Solubility in DMSO | ≥ 125 mg/mL | [6] |
| Recommended Stock Concentration | 1-10 mM | [6][7] |
| Storage of Lyophilized Powder | -20°C in the dark, desiccated | [4][] |
| Shelf Life of Lyophilized Powder | Up to 24 months | [4][] |
| Storage of DMSO Stock Solution | -20°C or -80°C, in single-use aliquots | [6][7] |
| Stability of DMSO Stock Solution | Up to 1 month at -20°C, up to 6 months at -80°C | [6] |
Experimental Protocol: Reconstitution of this compound in DMSO
This protocol details the steps for reconstituting lyophilized this compound to create a stock solution.
Materials:
-
This compound, lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture, which can degrade the compound.
-
Reagent Preparation: Use anhydrous DMSO to prepare the stock solution. The use of hygroscopic DMSO can negatively impact the solubility of the product.[6]
-
Centrifugation: Briefly centrifuge the vial to ensure the lyophilized powder is collected at the bottom.
-
Solvent Addition: Carefully open the vial and add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the amount of dye). A calculator for determining the required volume is often provided by the supplier.[6][9]
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes to ensure complete dissolution of the dye. If necessary, gentle warming or brief sonication can be used to aid dissolution.[6]
-
Quality Control: Visually inspect the solution to ensure there are no particulates. The solution should be clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the fluorescent properties of the dye, it is crucial to aliquot the stock solution into single-use microcentrifuge tubes.[6] Store the aliquots protected from light at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Visualizations
Reconstitution Workflow
The following diagram outlines the key steps in the reconstitution of this compound.
Caption: Workflow for reconstituting this compound.
Decision Tree for Troubleshooting
This diagram provides a logical approach to resolving common issues during reconstitution.
Caption: Troubleshooting guide for dye dissolution.
References
- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. Sulfo CY5.5 COOH - Ruixibiotech [ruixibiotech.com]
- 3. apexbt.com [apexbt.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 9. Sulfo-Cyanine 5 carboxylic acid | AAT Bioquest [aatbio.com]
Sulfo Cy5.5-COOH: Application Notes and Protocols for Aqueous Environments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of Sulfo Cy5.5-COOH, a highly water-soluble, far-red fluorescent dye, in aqueous environments without the need for organic solvents. The inherent hydrophilicity of this compound, due to its sulfonate groups, makes it an ideal candidate for labeling sensitive biological macromolecules such as proteins, antibodies, and nucleic acids that may be compromised by the presence of organic co-solvents.[1][2][3][4]
Introduction
This compound is a pentamethine cyanine (B1664457) dye characterized by its strong fluorescence emission in the near-infrared (NIR) spectrum, high photostability, and excellent water solubility.[2][5] The carboxylic acid functional group allows for covalent conjugation to primary amines on target biomolecules through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid with a carbodiimide, such as EDC, in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[6] The sulfonated nature of the dye not only enhances its aqueous solubility but also reduces the potential for aggregation and fluorescence quenching that can occur with non-sulfonated cyanine dyes in aqueous media.[1][7]
Physicochemical and Spectral Properties
The key properties of this compound are summarized in the table below, providing essential data for experimental planning and analysis.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~673-675 nm | [2][6][8] |
| Emission Maximum (λem) | ~691-707 nm | [6][8] |
| Extinction Coefficient | ~190,000 - 235,000 M⁻¹cm⁻¹ | [6][8][9] |
| Molecular Weight | ~1017.3 g/mol (as potassium salt) | [6][8] |
| Solubility | Highly soluble in water, DMF, and DMSO | [6][8] |
| Storage | Store at -20°C, protected from light and moisture | [6][10] |
Experimental Protocols
The following protocols detail the two-step process for labeling biomolecules with this compound in a completely aqueous environment. This involves the activation of the dye's carboxylic acid group, followed by conjugation to the amine-containing target molecule.
Activation of this compound with EDC and Sulfo-NHS
This protocol describes the conversion of the carboxylic acid group on this compound to a more reactive amine-reactive Sulfo-NHS ester. This reaction is most efficient in a slightly acidic to neutral pH range (pH 4.5-7.2).[11]
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Ultrapure water
Procedure:
-
Prepare Solutions: Allow all reagents to warm to room temperature before use. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before the reaction.
-
Dissolve this compound: Dissolve the desired amount of this compound in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Add EDC and Sulfo-NHS: Add EDC to the this compound solution to a final concentration of 2 mM. Immediately add Sulfo-NHS to a final concentration of 5 mM.
-
Incubate: Mix the reaction components well and incubate for 15 minutes at room temperature.
-
Proceed to Conjugation: The resulting activated Sulfo Cy5.5-NHS ester is semi-stable and should be used immediately for conjugation to the target biomolecule.[11]
Figure 1. Workflow for the activation of this compound.
Conjugation of Activated Sulfo Cy5.5 to Amine-Containing Biomolecules
This protocol outlines the labeling of proteins (e.g., antibodies) with the pre-activated Sulfo Cy5.5-NHS ester. The reaction of the NHS ester with primary amines is most efficient at a slightly alkaline pH (pH 7.2-8.5).[12][13]
Materials:
-
Activated Sulfo Cy5.5-NHS ester (from Protocol 3.1)
-
Biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS) free of primary amines (e.g., Tris or glycine).
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., Sephadex G-25) for desalting.
Procedure:
-
Buffer Exchange: Ensure the biomolecule is in the appropriate Conjugation Buffer. If the biomolecule is in a buffer containing primary amines, it must be dialyzed against the Conjugation Buffer prior to labeling.[13] The concentration of the biomolecule should ideally be 1-10 mg/mL.
-
Combine Reagents: Add the freshly prepared activated Sulfo Cy5.5-NHS ester solution to the biomolecule solution. The molar ratio of dye to biomolecule may need to be optimized, but a starting point of a 10:1 to 20:1 molar excess of dye is recommended.[12][13]
-
Incubate: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Quench Reaction (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Remove the unreacted dye from the labeled biomolecule conjugate using a desalting column (e.g., spin column or gravity-flow column) equilibrated with PBS.[13][14]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~673 nm (for Sulfo Cy5.5).
Figure 2. Chemical pathway for this compound conjugation.
Applications in Aqueous Environments
The high water solubility and bright, far-red fluorescence of this compound conjugates make them suitable for a variety of applications in aqueous media, including:
-
Fluorescence Microscopy: High-contrast imaging of cellular structures.[2]
-
Flow Cytometry: Accurate cell sorting and analysis with distinct signals.[2]
-
In Vivo Imaging: Deep tissue imaging with minimal background autofluorescence.[2][4]
-
Bioconjugation: Covalent labeling of proteins, antibodies, and nucleic acids for subsequent assays.[2]
-
Molecular Probes: Development of probes for studying molecular interactions in bioanalytical assays.[2]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Presence of primary amines (e.g., Tris, glycine) in the biomolecule buffer. - Incorrect pH of the conjugation reaction. - Inactive EDC or Sulfo-NHS. - Low concentration of biomolecule. | - Perform buffer exchange into an amine-free buffer (e.g., PBS). - Ensure the pH of the conjugation buffer is between 7.2 and 8.5. - Use fresh, high-quality EDC and Sulfo-NHS. - Concentrate the biomolecule to >1 mg/mL. |
| Precipitation of Conjugate | - High degree of labeling leading to aggregation. | - Reduce the molar ratio of dye to biomolecule in the conjugation reaction. |
| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Repeat the purification step or use a column with a larger bed volume. |
Conclusion
This compound is a versatile and robust fluorescent dye for labeling a wide range of biomolecules in purely aqueous environments. The protocols provided herein offer a straightforward approach to generating highly fluorescent, water-soluble conjugates for various research and development applications. The elimination of organic solvents in the labeling process is particularly advantageous for maintaining the structural and functional integrity of sensitive proteins and other macromolecules.
References
- 1. apexbt.com [apexbt.com]
- 2. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. interchim.fr [interchim.fr]
Illuminating the Tumor Microenvironment: Applications of Sulfo Cy5.5-COOH in Cancer Research Imaging
Introduction
Sulfo Cy5.5-COOH is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a powerful tool in cancer research imaging. Its favorable spectral properties, including an excitation maximum around 675 nm and an emission maximum near 694 nm, allow for deep tissue penetration with minimal autofluorescence, making it ideal for in vivo studies.[1] The carboxylic acid group provides a versatile handle for conjugation to a wide array of biomolecules, such as antibodies, peptides, and nanoparticles, enabling the specific targeting and visualization of cancer cells and their microenvironment. This document provides detailed application notes and protocols for the use of this compound in cancer research.
Application Notes
The primary application of this compound in oncology research is as a labeling agent for targeting moieties that recognize specific biomarkers overexpressed on cancer cells or within the tumor stroma.
Antibody-Based Tumor Imaging
Monoclonal antibodies (mAbs) against tumor-associated antigens are frequently conjugated with Sulfo Cy5.5 to create highly specific imaging agents. A prominent example is the labeling of Cetuximab, a monoclonal antibody that targets the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in various cancers, including head and neck squamous cell carcinoma (HNSCC).[2][3][4] The resulting Sulfo Cy5.5-Cetuximab conjugate allows for the real-time, non-invasive visualization of EGFR-positive tumors and their metastases.[2] This approach has been successfully used to detect primary tumors, regional lymph node metastases, and even small (2 mm) residual tumor deposits in preclinical surgical models.[3]
Peptide-Mediated Tumor Vasculature Imaging
Short peptides that bind to receptors on tumor neovasculature can be labeled with Sulfo Cy5.5 for imaging tumor angiogenesis. For instance, cyclic peptides containing the arginine-glycine-aspartic acid (RGD) motif are known to target αvβ3 integrins, which are upregulated on angiogenic endothelial cells. Sulfo Cy5.5-RGD conjugates have been developed for the targeted NIR fluorescence imaging of tumors like esophageal squamous cell carcinoma. Another example involves the GX1 peptide, a ligand specific to the tumor vasculature endothelium, which when conjugated with Cy5.5, enables rapid tumor targeting and high-contrast imaging of glioblastoma xenografts.[5][6]
Nanoparticle-Based Drug Delivery and Imaging
Sulfo Cy5.5 can be incorporated into nanoparticle platforms to create theranostic agents for simultaneous cancer imaging and drug delivery. For example, the dye has been conjugated to polyamidoamine (PAMAM) dendrimers along with RGD peptides to create a targeted nanoprobe for the NIR fluorescence imaging of esophageal neoplasms.[7] These multifunctional nanoparticles can provide information on the biodistribution and tumor accumulation of the therapeutic payload.
Quantitative Data Summary
The following tables summarize key quantitative parameters from studies utilizing Sulfo Cy5.5 conjugates for cancer imaging.
Table 1: Properties of Sulfo Cy5.5 Dye
| Property | Value |
| Excitation Maximum | ~675 nm[1] |
| Emission Maximum | ~694 nm[1] |
| Molar Extinction Coefficient | ~211,000 cm⁻¹M⁻¹ |
| Quantum Yield | ~0.21 |
Table 2: Parameters for Sulfo Cy5.5-Antibody Conjugation and Imaging
| Parameter | Example Value | Cancer Model | Reference |
| Antibody | Cetuximab (anti-EGFR) | HNSCC | [2][3][8] |
| Dye-to-Antibody Ratio | 4.5:1 | HNSCC | [8] |
| Injected Dose | 50 µg | HNSCC | [2][8] |
| Imaging Time Points | 24, 48, 72 hours post-injection | HNSCC | [3] |
Table 3: Parameters for Sulfo Cy5.5-Peptide Conjugation and Imaging
| Parameter | Example Value | Cancer Model | Reference |
| Peptide | GX1 (Tumor Vasculature Targeting) | U87MG Glioblastoma | [5] |
| Imaging Time Points | 0.5, 4, 24 hours post-injection | U87MG Glioblastoma | [5] |
| Tumor-to-Muscle Ratio (24h) | 15.21 ± 0.84 | U87MG Glioblastoma | [5] |
Experimental Protocols
Protocol 1: Bioconjugation of this compound to a Targeting Protein (e.g., Antibody)
This protocol describes the covalent linkage of this compound to primary amines on a protein using carbodiimide (B86325) chemistry.
Materials:
-
This compound
-
Targeting protein (e.g., Cetuximab) in a buffer free of primary amines (e.g., PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Activate this compound:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
In a separate tube, dissolve EDC and NHS in 0.1 M MES buffer, pH 6.0, to a final concentration of 100 mM each.
-
Add a 10-fold molar excess of the EDC/NHS solution to the this compound solution.
-
Incubate for 15-30 minutes at room temperature in the dark to form the NHS ester.
-
-
Prepare the Protein:
-
Dissolve the targeting protein in the reaction buffer to a concentration of 2-5 mg/mL. The protein solution must be free of amine-containing buffers like Tris.
-
-
Conjugation Reaction:
-
Add the activated Sulfo Cy5.5-NHS ester solution to the protein solution. A starting molar ratio of 10:1 (dye:protein) is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the labeled protein from unconjugated dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and ~675 nm.
-
Protocol 2: In Vitro Cellular Imaging of Cancer Cells
This protocol outlines the steps for imaging cancer cells targeted by a Sulfo Cy5.5-labeled probe.
Materials:
-
Cancer cell line of interest (e.g., A549, EGFR-positive)
-
Normal cell line (as a negative control)
-
Complete cell culture medium
-
Sulfo Cy5.5-labeled probe (e.g., Sulfo Cy5.5-Cetuximab)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation (optional)
-
DAPI for nuclear counterstaining (optional)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding:
-
Seed cancer cells and control cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
-
Incubation with Probe:
-
Dilute the Sulfo Cy5.5-labeled probe in complete cell culture medium to the desired final concentration (e.g., 10 µg/mL).
-
Remove the old medium from the cells and add the medium containing the fluorescent probe.
-
Incubate for 1-4 hours at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells three times with PBS to remove unbound probe.
-
-
Fixation and Counterstaining (Optional):
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if needed for intracellular targets).
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash three times with PBS.
-
-
Imaging:
-
Add fresh PBS or mounting medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate excitation and emission filters for Sulfo Cy5.5 (e.g., Ex: 640/30 nm, Em: 690/50 nm) and DAPI (if used).
-
Protocol 3: In Vivo Tumor Imaging in a Xenograft Mouse Model
This protocol provides a general workflow for non-invasive imaging of tumors in mice using a Sulfo Cy5.5-labeled probe.
Materials:
-
Tumor-bearing mice (e.g., nude mice with HNSCC xenografts)
-
Sulfo Cy5.5-labeled probe (e.g., Sulfo Cy5.5-Cetuximab)
-
Sterile PBS or saline for injection
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Probe Administration:
-
Dilute the Sulfo Cy5.5-labeled probe in sterile PBS to the desired concentration.
-
Administer the probe to the tumor-bearing mice via intravenous (tail vein) injection (e.g., 50 µg of Sulfo Cy5.5-Cetuximab in 100 µL).
-
-
Imaging:
-
At predetermined time points (e.g., 4, 24, 48, 72 hours) post-injection, anesthetize the mice.
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images using the appropriate settings for Sulfo Cy5.5 (e.g., excitation ~675 nm, emission ~700 nm).
-
Acquire a photographic image for anatomical reference.
-
-
Data Analysis:
-
Use the imaging software to overlay the fluorescence signal on the photographic image.
-
Draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio.
-
-
Ex Vivo Imaging (Optional):
-
After the final imaging time point, euthanize the mouse.
-
Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Arrange the tissues in the imaging system and acquire fluorescence images to confirm the biodistribution of the probe.
-
Visualizations
Caption: Experimental workflow for cancer imaging using this compound.
References
- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. FLUORESCENT LABELED ANTI-EGFR ANTIBODY FOR IDENTIFICATION OF REGIONAL AND DISTANT METASTASIS IN A PRECLINICAL XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of fluorescent labeled anti-epidermal growth factor receptor antibody to image head and neck squamous cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cy5.5 conjugated anti-epidermal growth factor receptor monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RGD conjugated, Cy5.5 labeled polyamidoamine dendrimers for targeted near-infrared fluorescence imaging of esophageal squamous cell carcinoma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Optical imaging predicts tumor response to anti-EGFR therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Sulfo Cy5.5-COOH Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the labeling efficiency of Sulfo Cy5.5-COOH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for labeling?
This compound is a water-soluble, far-red emitting fluorescent dye.[][2] The "Sulfo" prefix indicates the presence of sulfonate groups, which increase its water solubility, making it ideal for labeling biomolecules in aqueous environments.[2] The "COOH" (carboxylic acid) group itself is not reactive towards biomolecules. To make it reactive towards primary amines (like the side chain of lysine (B10760008) residues in proteins), it must first be activated, commonly with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) in the presence of a carbodiimide (B86325) like EDC.[3] This creates a semi-stable NHS or Sulfo-NHS ester that readily reacts with primary amines to form a stable amide bond.[4]
Q2: My labeling efficiency with Sulfo Cy5.5 is very low. What are the common causes?
Low labeling efficiency is a frequent issue. The primary culprits often relate to reaction conditions, buffer composition, and the quality of the reagents.[5] Key factors include suboptimal pH, the presence of competing amines in the buffer, hydrolysis of the NHS ester, and inaccurate reactant concentrations.[5][6]
Q3: How does pH affect the labeling reaction?
The pH of the reaction is critical. The reaction between an NHS ester and a primary amine is strongly pH-dependent, with an optimal range of 7.2-8.5.[5] At a lower pH, the primary amines on the protein are protonated (-NH3+) and thus poor nucleophiles, hindering the reaction.[6][7] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces efficiency.[8][6]
Q4: Can I use any buffer for the labeling reaction?
No, the choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[5] These buffer components will compete with the target molecule for the NHS ester, leading to significantly reduced labeling efficiency.[9] Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate/carbonate buffers.[6][10]
Q5: How can I determine the degree of labeling (DOL)?
The degree of labeling (DOL), which is the molar ratio of dye to protein, can be determined spectrophotometrically. You need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo Cy5.5 (approximately 675 nm). The DOL can then be calculated using the Beer-Lambert law, with a correction for the dye's absorbance at 280 nm.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your labeling experiments.
Problem 1: Low or No Fluorescence Signal
A weak or absent signal does not necessarily mean the labeling failed. It can be due to either inefficient labeling or fluorescence quenching.
| Potential Cause | Troubleshooting Steps |
| Inefficient Labeling | - Verify the reaction pH is within the optimal 7.2-8.5 range.[5] - Ensure your buffer is free of primary amines (e.g., Tris, glycine).[5][11] - Use freshly prepared Sulfo Cy5.5-NHS ester solution, as it can hydrolyze in aqueous solutions.[6][12] - Increase the molar excess of the dye to the target molecule. A 10- to 20-fold molar excess is a common starting point.[9] - Ensure the protein concentration is adequate, typically at least 2 mg/mL, to favor the labeling reaction over hydrolysis.[5] |
| Fluorescence Quenching | - Over-labeling can lead to self-quenching of the dye molecules. Reduce the molar excess of the dye in the reaction.[9][13] - The local environment of the dye on the protein can sometimes cause quenching.[13] This is an inherent property of the labeled protein. |
| Precipitation of Labeled Molecule | - High degrees of labeling with hydrophobic dyes can cause protein aggregation.[5] While Sulfo Cy5.5 is hydrophilic, excessive labeling can still alter protein properties. - Reduce the molar ratio of the dye to the protein.[13] |
Problem 2: Inconsistent Labeling Results
Variability between experiments can be frustrating. The following can help improve reproducibility.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Reagent Concentrations | - Accurately determine the concentration of your protein or biomolecule before starting. - Prepare fresh dye solutions for each experiment, as they can degrade over time, especially when in solution.[9] |
| Hydrolysis of NHS Ester | - Prepare the activated Sulfo Cy5.5-NHS ester immediately before use. The half-life of NHS esters decreases as the pH increases.[3] - Consider performing the reaction at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis.[5] |
| Incomplete Removal of Unconjugated Dye | - Unbound dye will interfere with accurate DOL calculations and downstream applications.[9] - Use appropriate purification methods such as size exclusion chromatography (gel filtration), dialysis, or spin columns to remove excess dye.[9] |
Experimental Protocols & Methodologies
General Protocol for Protein Labeling with Sulfo Cy5.5-NHS Ester
This protocol provides a general guideline. Optimization for your specific protein and desired DOL is recommended.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[6]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[5][6] If necessary, perform a buffer exchange.
-
Prepare Activated Dye Solution: This should be done immediately before use.
-
In a separate tube, dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMSO or water to form the active Sulfo-Cy5.5-NHS ester. Molar ratios will need to be optimized, but a starting point is a slight molar excess of EDC and Sulfo-NHS over the dye.
-
-
Labeling Reaction:
-
Add the desired molar excess of the activated Sulfo Cy5.5-NHS ester solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
-
Quench the Reaction:
-
Add the quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[14]
-
Incubate for 15-30 minutes.
-
-
Purify the Conjugate:
-
Remove the unreacted dye and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
-
Visualizing the Workflow and Chemistry
To better understand the processes involved, the following diagrams illustrate the key workflows and chemical reactions.
Caption: Experimental workflow for labeling proteins with Sulfo Cy5.5-NHS ester.
Caption: Reaction of an amine with an NHS ester to form a stable amide bond.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 2. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fluidic.com [fluidic.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. covachem.com [covachem.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sulfo Cy5.5-COOH Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo Cy5.5-COOH conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for conjugating this compound to a primary amine-containing molecule?
The conjugation of this compound to a primary amine is a two-step process, each with its own optimal pH range. First, the carboxylic acid of the Sulfo Cy5.5 dye must be "activated" to a more reactive species. A common method is to convert it into an N-hydroxysuccinimide (NHS) ester using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS. The second step is the reaction of this activated NHS-ester with the primary amine on your target molecule.
-
Activation Step (Carboxylic Acid to NHS-ester): The optimal pH for this reaction is between 4.5 and 7.2. A commonly used buffer is 50 mM MES (2-(N-morpholino)ethanesulfonic acid) at pH 6.0.[1][2]
-
Conjugation Step (NHS-ester to Amine): The reaction of the Sulfo Cy5.5-NHS ester with a primary amine is most efficient at a pH range of 7.2 to 9.0.[3] A pH of 8.0-9.0 is often recommended to ensure the primary amine is deprotonated and therefore more nucleophilic.[3]
Q2: Why is the pH so critical for the conjugation reaction?
The pH is a critical factor that influences two competing reactions:
-
Amine Reactivity: For the primary amine on your target molecule to be reactive, it needs to be in its deprotonated form (-NH2). At a pH below the pKa of the amine, it will be protonated (-NH3+), making it a poor nucleophile and slowing down or preventing the conjugation.
-
NHS-ester Hydrolysis: The activated Sulfo Cy5.5-NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of this hydrolysis increases significantly at higher pH values. Once hydrolyzed, the dye can no longer react with the amine, leading to a lower conjugation yield.[4]
Therefore, the recommended pH range is a compromise to maximize amine reactivity while minimizing the hydrolysis of the NHS-ester.
Q3: Can I use a one-step conjugation method instead of a two-step method?
While a one-step method (adding the dye, EDC/Sulfo-NHS, and the target molecule together) is possible, a two-step protocol is generally recommended. The two-step method allows for the removal of excess EDC and Sulfo-NHS after the activation of the dye. This prevents the modification of carboxyl groups on your target molecule (if it has any) and reduces the formation of unwanted cross-linked products.
Q4: Is the Sulfo Cy5.5 dye itself sensitive to pH?
Sulfo-Cy5.5 conjugates are reported to be fluorescent and stable over a wide pH range, typically from pH 4 to 10.[5][6] However, the stability of the reactive intermediate (the NHS-ester) is highly pH-dependent, as discussed in Q2.
Data Presentation
Table 1: Recommended pH Ranges for this compound Conjugation Steps
| Reaction Step | Reagents | Optimal pH Range | Recommended Buffer |
| Activation | This compound, EDC, Sulfo-NHS | 4.5 - 7.2 | 50 mM MES, pH 6.0 |
| Conjugation | Sulfo Cy5.5-NHS ester, Amine-containing molecule | 7.2 - 9.0 | 100 mM Phosphate Buffer or Bicarbonate Buffer, pH 8.0-8.5 |
Experimental Protocols
Two-Step Protocol for this compound Conjugation to a Protein
This protocol is a general guideline and may require optimization for your specific protein and application.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Conjugation Buffer: 100 mM Phosphate Buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
Step 1: Activation of this compound
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
In a microcentrifuge tube, combine the following in order:
-
Sufficient 10 mM this compound stock for a 10-20 fold molar excess over the protein.
-
Activation Buffer (50 mM MES, pH 6.0).
-
Freshly prepared EDC solution (to a final concentration of 5 mM).
-
Freshly prepared Sulfo-NHS solution (to a final concentration of 10 mM).
-
-
Incubate the reaction mixture at room temperature for 15-30 minutes, protected from light.
Step 2: Conjugation to the Protein
-
Equilibrate a desalting column with Conjugation Buffer (100 mM Phosphate Buffer, pH 8.0).
-
Apply the activation reaction mixture to the desalting column to remove excess EDC and Sulfo-NHS. Collect the eluate containing the activated Sulfo Cy5.5-NHS ester.
-
Immediately add the eluate containing the activated dye to your protein solution (dissolved in Conjugation Buffer). The protein concentration should ideally be 2-10 mg/mL.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
Step 3: Quenching and Purification
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the Sulfo Cy5.5-protein conjugate from unreacted dye and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in this compound Conjugation
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation | Incorrect pH of reaction buffers. | Verify the pH of both the Activation and Conjugation buffers. |
| Hydrolysis of the NHS-ester. | Prepare EDC and Sulfo-NHS solutions fresh. Minimize the time between activation and conjugation. Consider performing the conjugation at 4°C. | |
| Presence of amine-containing buffers. | Ensure all buffers used for the protein and conjugation are free of primary amines (e.g., Tris, glycine). Dialyze the protein into an appropriate buffer if necessary. | |
| Low protein concentration. | For optimal labeling, the protein concentration should be between 2-10 mg/mL.[7] | |
| Inactive EDC or Sulfo-NHS. | Use fresh, high-quality reagents. Store EDC and Sulfo-NHS desiccated at -20°C. | |
| Precipitation of the protein during conjugation | High molar excess of the dye. | Reduce the molar ratio of dye to protein. |
| Organic solvent from the dye stock. | Ensure the final concentration of DMF or DMSO is low (typically <10% v/v). | |
| Unexpected purification profile | Formation of protein-protein cross-links. | Use a two-step conjugation protocol to remove excess EDC before adding the protein. |
| Aggregation of the labeled protein. | Optimize the dye-to-protein ratio. Purify the conjugate using size-exclusion chromatography. |
Visualizations
Caption: Two-step workflow for this compound conjugation.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. Sulfo-Cy5 Acid | AxisPharm [axispharm.com]
- 7. medchemexpress.com [medchemexpress.com]
How to reduce non-specific binding of Sulfo Cy5.5-COOH.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding of Sulfo-Cy5.5-COOH in experimental applications.
Understanding Non-Specific Binding of Sulfo-Cy5.5-COOH
Sulfo-Cy5.5-COOH is a bright, far-red fluorescent dye valued for its excellent water solubility and high quantum yield, making it suitable for a wide range of applications, including in vivo imaging and flow cytometry.[][2] Its sulfonate groups enhance its hydrophilicity, which is intended to reduce the non-specific binding often associated with more hydrophobic cyanine (B1664457) dyes.[] However, non-specific binding can still occur due to a combination of electrostatic and hydrophobic interactions, leading to high background signals and reduced signal-to-noise ratios.[3][4][5]
A primary cause of non-specific binding with cyanine dyes is their interaction with certain cell types, particularly monocytes and macrophages.[6] This can be mediated by receptors on these cells that recognize components of the dye or the conjugated molecule.[6] Additionally, interactions with other cellular components and even plastic surfaces can contribute to background fluorescence.[6]
Below is a logical workflow for troubleshooting non-specific binding of Sulfo-Cy5.5-COOH.
Caption: Troubleshooting workflow for high non-specific binding of Sulfo-Cy5.5-COOH.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to non-specific binding of Sulfo-Cy5.5-COOH.
Issue: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Autofluorescence | Before staining, examine an unstained sample under the microscope to assess the level of natural fluorescence. If high, consider using a commercial autofluorescence quenching kit or spectral unmixing if your imaging software supports it. |
| Inadequate Blocking | The blocking step is crucial for preventing non-specific antibody binding. Ensure you are using an appropriate blocking agent and incubating for a sufficient amount of time (typically 30-60 minutes at room temperature).[7] |
| Suboptimal Antibody/Dye Concentration | High concentrations of the fluorescent conjugate can lead to increased background. Titrate your Sulfo-Cy5.5-COOH conjugated antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[4] |
| Insufficient Washing | Inadequate washing can leave unbound antibodies on the sample. Increase the number and duration of wash steps after both primary and secondary antibody incubations. Using a wash buffer with a mild detergent like Tween-20 can also be beneficial.[8] |
| Presence of Dead Cells | Dead cells can non-specifically bind antibodies and fluorescent dyes. Use a viability dye to exclude dead cells from your analysis, especially in flow cytometry. |
| Hydrophobic and Electrostatic Interactions | These are key drivers of non-specific binding. Modifying your buffer composition can help mitigate these effects. |
FAQs: Reducing Non-Specific Binding of Sulfo-Cy5.5-COOH
Q1: What are the primary mechanisms behind the non-specific binding of Sulfo-Cy5.5-COOH?
A1: The non-specific binding of Sulfo-Cy5.5-COOH, and cyanine dyes in general, is primarily driven by two types of interactions:
-
Hydrophobic Interactions: Although Sulfo-Cy5.5-COOH is designed to be hydrophilic, residual hydrophobic regions on the dye or the conjugated molecule can interact non-specifically with hydrophobic surfaces on cells and other materials.
-
Electrostatic Interactions: The negatively charged sulfonate groups on Sulfo-Cy5.5-COOH can interact with positively charged molecules on cell surfaces, leading to non-specific binding.
The following diagram illustrates these potential interactions.
Caption: Mechanisms of non-specific binding of Sulfo-Cy5.5-COOH conjugates.
Q2: Which blocking agent is most effective for reducing non-specific binding?
A2: The choice of blocking agent can significantly impact your results, and the optimal agent may vary depending on your specific application and cell/tissue type. Here is a comparison of common blocking agents:
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS | Inexpensive and readily available. Generally effective at reducing non-specific protein-protein interactions. | Can contain immunoglobulins that may cross-react with secondary antibodies. Lot-to-lot variability can occur. |
| Normal Serum | 5-10% in PBS or TBS | Often more effective than BSA as it contains a broader range of proteins. Use serum from the same species as the secondary antibody was raised in to block endogenous Fc receptors.[9] | More expensive than BSA. |
| Commercial Cyanine Dye Blocking Buffers | Varies by manufacturer | Specifically formulated to block non-specific binding of cyanine dyes to monocytes and macrophages.[6] | Can be more expensive than traditional blocking agents. |
| Fish Gelatin | 0.1-0.5% in PBS or TBS | Does not contain mammalian proteins, reducing the risk of cross-reactivity with antibodies. | May not be as effective as serum for all applications. |
Q3: How can I optimize my buffer to reduce non-specific binding?
A3: Modifying your incubation and wash buffers can be a very effective strategy. Consider the following adjustments:
-
Increase Salt Concentration: Increasing the ionic strength of your buffer by adding NaCl (e.g., up to 500 mM) can help to disrupt electrostatic interactions.
-
Add a Non-ionic Detergent: Including a low concentration (e.g., 0.05%) of a non-ionic detergent such as Tween-20 or Triton X-100 can help to block hydrophobic interactions.
-
Adjust pH: While the fluorescence of Sulfo-Cy5.5 is largely pH-independent, the charge of your target protein and cellular components can be pH-dependent. Ensure your buffer pH is appropriate for your specific antibody-antigen interaction.
Q4: Are there any specific considerations for working with macrophages and monocytes?
A4: Yes, these cell types are known to exhibit high non-specific binding of cyanine dyes.[6] This is often attributed to the presence of Fc receptors that can bind to the Fc region of antibodies.[6] To mitigate this:
-
Use an Fc receptor blocking agent prior to incubation with your primary antibody.
-
Consider using a commercial cyanine dye blocking buffer specifically designed to prevent binding to these cells.[6]
-
If using a directly conjugated primary antibody, consider using F(ab')2 fragments, which lack the Fc region.
Experimental Protocols
Standard Immunofluorescence Protocol for Adherent Cells
This protocol provides a general framework for immunofluorescence staining. Optimization of incubation times, concentrations, and blocking steps may be required for your specific experiment.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or in multi-well plates until they reach the desired confluency.
-
Fixation:
-
Gently aspirate the culture medium.
-
Rinse the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
-
Secondary Antibody Incubation (with Sulfo-Cy5.5-COOH conjugate):
-
Dilute the Sulfo-Cy5.5-COOH conjugated secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[8]
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Store the slides at 4°C in the dark until imaging.
-
Protocol for Using a Commercial Cyanine Dye Blocking Buffer
Always refer to the manufacturer's specific instructions for the commercial blocking buffer you are using. The following is a general guideline.
-
Follow steps 1-3 of the Standard Immunofluorescence Protocol.
-
Blocking with Commercial Buffer:
-
Incubate your cells with the commercial cyanine dye blocking buffer for the time recommended by the manufacturer (typically 10-15 minutes at room temperature).
-
-
Primary and Secondary Antibody Incubation:
-
Proceed with your primary and secondary antibody incubations as described in the standard protocol. It is often recommended to dilute your antibodies in a buffer compatible with the commercial blocking buffer.
-
-
Washing and Mounting:
-
Follow the washing and mounting steps as outlined in the standard protocol.
-
References
- 2. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 3. Comparison of antifading agents used in immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. ibidi.com [ibidi.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. medium.com [medium.com]
Preventing aggregation of Sulfo Cy5.5-COOH labeled conjugates.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address the aggregation of Sulfo Cy5.5-COOH labeled conjugates.
Frequently Asked Questions (FAQs)
Q1: What causes the aggregation of this compound labeled conjugates?
A1: Aggregation of this compound labeled conjugates is primarily driven by the inherent properties of the cyanine (B1664457) dye and the conditions of the conjugation and storage process. Key factors include:
-
Hydrophobic Interactions: The large, planar aromatic structure of the cyanine dye promotes hydrophobic interactions between dye molecules, leading to the formation of non-fluorescent H-aggregates in aqueous solutions.[1][2][3]
-
High Dye-to-Protein Ratio: A high degree of labeling can lead to an inhomogeneous distribution of dye molecules on the protein surface, increasing the likelihood of intermolecular dye-dye interactions and aggregation.[2]
-
Concentration: The aggregation of cyanine dyes is a concentration-dependent process.[4] Higher concentrations of the conjugate increase the probability of aggregation.
-
Ionic Strength: High salt concentrations can promote the aggregation of cyanine dyes.[4]
-
Suboptimal Buffer Conditions: The pH and composition of the buffer can influence both the stability of the protein and the aggregation propensity of the dye.
Q2: What are H-aggregates and how do they affect my experiments?
A2: H-aggregates are "face-to-face" stacks of cyanine dye molecules.[5] Their formation is characterized by a blue-shift (hypsochromic shift) in the absorption spectrum and significant fluorescence quenching.[1][3] The presence of H-aggregates in your labeled conjugate will lead to a loss of signal in fluorescence-based assays and can compromise the biological activity and solubility of the conjugate.[2]
Q3: How can I prevent aggregation during the labeling reaction?
A3: To minimize aggregation during the labeling process, consider the following strategies:
-
Optimize the Dye-to-Protein Ratio: Start with a lower molar ratio of dye to protein and perform a titration to find the optimal degree of labeling that provides sufficient fluorescence without causing significant aggregation.
-
Control Reaction pH: For NHS ester-based labeling, maintain a pH of 8.5 ± 0.5.[6] Avoid excessively high pH, which can promote dye instability.[7]
-
Use Organic Co-solvents: Performing the labeling reaction in the presence of a high content of organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can prevent the formation of H-aggregates.[2][3]
-
Include Anti-Aggregation Additives: The addition of certain excipients to the reaction buffer can help to prevent aggregation. (See Troubleshooting Guide for a detailed protocol).
Q4: My conjugate has already aggregated. How can I remove the aggregates?
A4: If aggregation has already occurred, several chromatography techniques can be employed to remove the aggregates and purify the monomeric conjugate:
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating molecules based on their size and is often used as a final polishing step to remove aggregates.[8]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Aggregates may have a different surface charge compared to the monomeric conjugate, allowing for their separation.[8]
-
Hydrophobic Interaction Chromatography (HIC): Aggregates are often more hydrophobic than the monomeric form. HIC can effectively separate them based on this difference in hydrophobicity.[8][9]
-
Multimodal Chromatography (MMC): This method utilizes a combination of separation modes (e.g., ion exchange and hydrophobic interaction) and can be very effective for aggregate removal.[9][10]
Troubleshooting Guides
Issue: Loss of fluorescence and/or visible precipitation of the conjugate.
This is a common sign of aggregation. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for aggregation of this compound conjugates.
Experimental Protocols
Protocol 1: Standard Labeling of Proteins with this compound NHS Ester to Minimize Aggregation
This protocol is designed for labeling amine groups on proteins.
Materials:
-
Protein solution (2-10 mg/mL in 1X PBS, pH 7.2-7.4, free of amine-containing buffers like Tris or glycine (B1666218) and stabilizers like BSA).[6]
-
Sulfo-Cy5.5 NHS ester.
-
Anhydrous DMSO or DMF.
-
1 M Sodium Bicarbonate solution.
-
Purification column (e.g., Sephadex G-25) for removing unconjugated dye.
Procedure:
-
Prepare Protein Solution:
-
Prepare Dye Stock Solution:
-
Immediately before use, dissolve the Sulfo-Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[6]
-
-
Conjugation Reaction:
-
Start with a dye:protein molar ratio of 10:1.[6] This may need to be optimized for your specific protein.
-
Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
-
Collect the colored fractions corresponding to the labeled protein.
-
Protocol 2: Using Arginine and Glutamate to Prevent Aggregation
This protocol describes the use of an Arginine/Glutamate (Arg/Glu) mixture to improve the solubility of the conjugate.[11]
Materials:
-
L-Arginine
-
L-Glutamic acid
-
Storage buffer for the conjugate
Procedure:
-
Prepare 1 M Arg/Glu Stock Solution:
-
Prepare a 1 M equimolar solution of L-Arginine and L-Glutamic acid.
-
It is recommended to dissolve the L-Arginine first, as it helps to solubilize the L-Glutamic acid.[11]
-
Adjust the pH of the stock solution to match the pH of your final storage buffer.
-
-
Formulate Final Conjugate Solution:
-
After purification of the labeled conjugate, add the Arg/Glu stock solution to a final concentration of 50 mM.
-
Alternatively, the storage buffer can be prepared to contain 50 mM Arg/Glu from the start.
-
Data Presentation
Table 1: Comparison of Chromatographic Methods for Aggregate Removal
This table provides a qualitative comparison of different chromatography methods for removing aggregates from labeled conjugates. The effectiveness can vary depending on the specific conjugate and the nature of the aggregates.
| Chromatography Method | Principle of Separation | Effectiveness for Aggregate Removal | Typical Use Case |
| Size Exclusion (SEC) | Size and hydrodynamic radius | High | Final polishing step to remove a broad range of aggregate sizes.[8] |
| Anion Exchange (AEX) | Negative surface charge | Moderate to High | Used in flow-through mode to remove negatively charged impurities and aggregates.[8][12] |
| Cation Exchange (CEX) | Positive surface charge | Moderate to High | Used in bind-and-elute mode; aggregates often bind more strongly than monomers.[12] |
| Hydrophobic Interaction (HIC) | Surface hydrophobicity | High | Effective as aggregates are typically more hydrophobic than monomers.[8][9] |
| Multimodal (MMC) | Mixed (e.g., IEX & HIC) | Very High | Provides enhanced selectivity for challenging separations of monomer and aggregate species.[10] |
| Hydroxyapatite | Mixed-mode (cation exchange and calcium affinity) | Very High | Known for its strong ability to clear aggregates.[10] |
Visualizations
Mechanism of H-Aggregation
Caption: H-aggregation of Sulfo Cy5.5 due to hydrophobic interactions and π-π stacking.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a suitable chromatography method for aggregate removal.
References
- 1. An anti-aggregation NIR-II heptamethine-cyanine dye with a stereo-specific cyanine for imaging-guided photothermal therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. issstindian.org [issstindian.org]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. Purification Techniques | How to Creatively Remove Aggregates? - Bio-Link [biolink.com]
- 10. researchgate.net [researchgate.net]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. Removal of Aggregates During Bispecific Antibody Purification Using Hydrophobic Interaction Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low fluorescence signal with Sulfo Cy5.5-COOH.
Welcome to the technical support center for Sulfo Cy5.5-COOH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to low fluorescence signals during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Sulfo Cy5.5 NHS ester?
A1: this compound is a form of the dye with a terminal carboxylic acid group. This form is not reactive towards primary amines (like those on proteins) and requires chemical activation to form a stable conjugate. In contrast, Sulfo Cy5.5 NHS ester is an amine-reactive version of the dye that can directly react with primary amines to form a stable amide bond. The carboxylic acid version is often used for calibration or as a non-reactive control in experiments.
Q2: My this compound is not labeling my protein. What could be the reason?
A2: The most common reason for labeling failure is the lack of activation of the carboxylic acid group. This compound must be activated, typically using a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS), to form a reactive ester that can then couple with primary amines on your protein.
Q3: What is the optimal pH for conjugating activated this compound to a protein?
A3: The optimal pH for the reaction between an NHS-activated dye and a primary amine on a protein is typically in the range of 8.0 to 9.0.[1][2] A common choice is a sodium bicarbonate buffer at pH 8.3-8.5.[3] This pH is a compromise: it is high enough to ensure that the lysine (B10760008) side chains are deprotonated and nucleophilic, but not so high as to cause rapid hydrolysis of the reactive ester.
Q4: Can I use buffers like Tris or glycine (B1666218) in my conjugation reaction?
A4: No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][2][4] These molecules will compete with your protein for reaction with the activated dye, leading to low labeling efficiency. Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are suitable alternatives.
Q5: How should I store this compound?
A5: this compound should be stored at -20°C in the dark and desiccated to prevent degradation.[5]
Troubleshooting Guide for Low Fluorescence Signal
Low fluorescence intensity can arise from issues at various stages of your experiment, from the initial conjugation reaction to the final signal detection. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Section 1: Issues with Dye Conjugation
A common source of a weak signal is inefficient labeling of the target molecule.
Possible Cause 1: Incomplete Activation of Carboxylic Acid
-
Troubleshooting Steps:
-
Ensure you are using fresh EDC and Sulfo-NHS solutions. These reagents are moisture-sensitive and can lose activity over time.
-
Perform the activation reaction in an amine-free and carboxylate-free buffer, such as MES buffer, at a pH between 4.5 and 7.2 for optimal efficiency.[6]
-
Immediately proceed to the conjugation step after activation, as the NHS-ester intermediate has a limited half-life in aqueous solutions.
-
Possible Cause 2: Suboptimal pH of Conjugation Buffer
-
Troubleshooting Steps:
Possible Cause 3: Presence of Competing Nucleophiles
-
Troubleshooting Steps:
-
Ensure your protein solution is free from contaminants containing primary amines, such as Tris, glycine, or ammonium (B1175870) salts.[1][2][4]
-
If your protein was purified or stored in such buffers, perform a buffer exchange into a suitable amine-free buffer (e.g., PBS) before conjugation.
-
Be aware of protein stabilizing agents like bovine serum albumin (BSA) or gelatin, as they will also be labeled and should be removed prior to the conjugation reaction with your protein of interest.[1]
-
Possible Cause 4: Inappropriate Dye-to-Protein Ratio
-
Troubleshooting Steps:
-
An optimal molar ratio of dye to protein is crucial. A common starting point is a 10-fold molar excess of the dye.[2]
-
Too low a ratio will result in a low degree of labeling (DOL).
-
Excessively high ratios can lead to self-quenching of the dye molecules on the protein surface, which also reduces the fluorescence signal. It can also potentially lead to protein precipitation.
-
Section 2: Factors Affecting Fluorescence Quantum Yield
Even with successful conjugation, the fluorescence of Sulfo Cy5.5 can be diminished by several factors.
Possible Cause 1: Dye Aggregation and Self-Quenching
-
Troubleshooting Steps:
-
Sulfo Cy5.5, like other cyanine (B1664457) dyes, is prone to forming non-fluorescent aggregates, especially at high concentrations or when multiple dye molecules are in close proximity on a labeled protein.[7][8]
-
Optimize the dye-to-protein ratio to avoid over-labeling.
-
The presence of sulfonated groups on Sulfo Cy5.5 helps to reduce aggregation compared to non-sulfonated versions.[8]
-
Possible Cause 2: Environmental Effects
-
Troubleshooting Steps:
-
The fluorescence of cyanine dyes can be influenced by the local environment. Factors such as solvent polarity and viscosity can affect the quantum yield.[7]
-
While the fluorescence of Sulfo Cy5.5 is largely independent of pH in the 3.5 to 8.3 range, extreme pH values should be avoided.[3]
-
Ensure your final assay buffer is compatible with maintaining a bright fluorescence signal.
-
Possible Cause 3: Photobleaching
-
Troubleshooting Steps:
-
Cyanine dyes can be susceptible to photobleaching upon prolonged exposure to excitation light.
-
Minimize the exposure time and intensity of the excitation source during imaging.
-
Consider using an anti-fade mounting medium if you are performing fluorescence microscopy.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~675 nm | [9] |
| Emission Maximum (λem) | ~694 nm | [9] |
| Extinction Coefficient | ~211,000 cm⁻¹M⁻¹ | [5] |
| Quantum Yield | ~0.21 | [5] |
| Optimal pH for NHS Ester Coupling | 8.0 - 9.0 | [1][2] |
| Recommended Storage | -20°C, desiccated, in the dark | [5] |
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of this compound to a Protein
This protocol describes the activation of the carboxylic acid group of this compound using EDC and Sulfo-NHS, followed by conjugation to a protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Activation of this compound: a. Dissolve this compound in Activation Buffer. b. Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the dye solution. c. Incubate for 15-30 minutes at room temperature.
-
Conjugation to Protein: a. Adjust the pH of the protein solution to 8.3 using the Conjugation Buffer. b. Add the activated Sulfo Cy5.5 solution to the protein solution. A 10 to 20-fold molar excess of the dye over the protein is a good starting point. c. Incubate for 1-2 hours at room temperature, protected from light.
-
Quenching and Purification: a. Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. b. Incubate for 30 minutes at room temperature. c. Purify the labeled protein from excess dye and reaction byproducts using a gel filtration column equilibrated with your desired storage buffer (e.g., PBS).
Visualizations
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
Technical Support Center: Sulfo Cy5.5-COOH Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo Cy5.5-COOH conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The most common and effective methods for purifying this compound conjugates are size-exclusion chromatography (SEC) and high-performance liquid chromatography (HPLC). SEC, often using resins like Sephadex G-25, is ideal for separating the larger labeled conjugate from smaller, unconjugated dye molecules.[1][2] HPLC provides higher resolution for separating conjugates with different degrees of labeling (DOL) and removing impurities.[2]
Q2: How can I remove unconjugated "free" this compound dye from my conjugate sample?
A2: Unconjugated dye can be efficiently removed using size-based purification techniques. Gel filtration chromatography (e.g., using a Sephadex G-25 spin column) is a rapid method for this purpose.[1][2] Dialysis can also be used, particularly for larger sample volumes, though it may be a slower process. For more stringent purification, reversed-phase HPLC can effectively separate the conjugate from the free dye.
Q3: What factors can lead to low conjugation yield?
A3: Several factors can contribute to a low yield of your this compound conjugate. These include:
-
Incorrect pH: The pH of the reaction buffer is critical. For labeling primary amines, a pH of 8.0-9.0 is generally recommended.[1]
-
Presence of competing nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated dye, significantly reducing conjugation efficiency.[1][2] It is recommended to use non-amine-containing buffers like phosphate-buffered saline (PBS).
-
Low protein concentration: The concentration of the protein or molecule to be labeled can impact the reaction kinetics. A protein concentration of 2-10 mg/mL is often recommended for optimal labeling.[1]
-
Degraded dye: The reactive form of the dye (e.g., NHS ester) can hydrolyze over time, especially when exposed to moisture. It is crucial to use freshly prepared dye solutions.[2]
Q4: What is the Degree of Substitution (DOS) and why is it important?
A4: The Degree of Substitution (DOS), also known as the Degree of Labeling (DOL), refers to the average number of dye molecules conjugated to each target molecule (e.g., an antibody).[1] This is a critical parameter to determine as:
-
Low DOS: May result in a weak fluorescent signal.[1]
-
High DOS: Can lead to fluorescence quenching due to dye-dye interactions (H-aggregation) and may also interfere with the biological activity of the labeled molecule.[1][3] For most antibodies, an optimal DOS is typically between 2 and 10.[1]
Q5: How do the sulfonate groups on this compound affect the dye and its conjugates?
A5: The sulfonate (sulfo) groups impart high water solubility to the Cy5.5 dye.[4] This is advantageous as it allows for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents like DMSO or DMF, which can be detrimental to sensitive proteins.[4][] The increased hydrophilicity also helps to reduce non-specific binding and aggregation of the conjugate.[6]
Troubleshooting Guides
Problem 1: Poor Separation of Conjugate and Free Dye
| Possible Cause | Suggested Solution |
| Inappropriate column size or type for SEC. | Ensure the column bed volume is sufficient to allow for separation (typically at least 10x the sample volume). Check that the pore size of the resin is appropriate to exclude the conjugate while retaining the free dye. |
| Suboptimal HPLC gradient. | Optimize the mobile phase gradient (e.g., acetonitrile/water with 0.1% TFA) to achieve better resolution between the conjugate and the free dye peaks. |
| Sample overload. | Reduce the amount of crude conjugate mixture loaded onto the purification column to avoid exceeding its binding or separation capacity. |
| Dye aggregation. | Aggregated dye may co-elute with the conjugate. Ensure proper dissolution of the dye before conjugation and consider using additives that reduce aggregation if this is a persistent issue. |
Problem 2: Loss of Conjugate during Purification
| Possible Cause | Suggested Solution |
| Irreversible adsorption to the chromatography resin. | This can be an issue with highly polar molecules on certain types of stationary phases.[7] Consider using a different type of resin or adding modifiers to the mobile phase to reduce non-specific binding. |
| Precipitation of the conjugate. | The conjugate may be less soluble than the unlabeled molecule. Ensure the buffer composition and pH throughout the purification process are suitable for maintaining the solubility of your conjugate. |
| Harsh elution conditions. | Extreme pH or high concentrations of organic solvents can lead to the degradation or denaturation of the conjugate. Use the mildest conditions possible that still achieve effective purification. The Cy5 fluorochrome is generally stable but can be sensitive to very low pH, such as during TFA treatment for peptide cleavage.[2] |
Experimental Protocols
Protocol 1: Purification of Sulfo Cy5.5-Antibody Conjugate using Size-Exclusion Chromatography (SEC)
This protocol is a general guideline for purifying an antibody conjugate from unconjugated Sulfo Cy5.5 dye using a gravity-flow Sephadex G-25 column.
Materials:
-
Crude conjugation reaction mixture
-
Sephadex G-25 resin
-
Chromatography column
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Collection tubes
Methodology:
-
Prepare the Sephadex G-25 column: Swell the Sephadex G-25 resin in PBS according to the manufacturer's instructions. Pour the slurry into the chromatography column and allow it to pack under gravity flow. Equilibrate the column by washing with 3-5 column volumes of PBS.
-
Load the sample: Carefully load the crude conjugation reaction mixture onto the top of the packed resin bed. Allow the sample to enter the resin completely.[1]
-
Elute the conjugate: As soon as the sample has entered the resin, add PBS to the top of the column to begin elution.[1]
-
Collect fractions: The larger, labeled antibody conjugate will elute first in the void volume and will be visibly colored. The smaller, unconjugated dye will be retained by the resin and elute later. Collect fractions and monitor the absorbance at 280 nm (for protein) and ~675 nm (for Sulfo Cy5.5).
-
Pool and analyze fractions: Pool the fractions containing the purified conjugate. Characterize the conjugate by measuring its absorbance to determine the protein concentration and the Degree of Substitution (DOS).
Data and Visualizations
Quantitative Data Summary
| Parameter | Sulfo Cy5.5 | Sulfo Cy5.5 | Reference |
| Excitation Maximum (Absorbance) | 646 nm | 673 nm | [8],[9] |
| Emission Maximum | 662 nm | 691 nm | [8],[9] |
| Extinction Coefficient (M⁻¹cm⁻¹) | 271,000 | 235,000 | [8],[9] |
| Quantum Yield | ~0.2-0.28 | ~0.09-0.11 | [8],[9] |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | [10],[9] |
Note: Spectral properties can vary slightly depending on the solvent and conjugation state.
Diagrams
Caption: Workflow for SEC purification of Sulfo Cy5.5 conjugates.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyanine Masking: A Strategy to Test Functional Group Effects on Antibody Conjugate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diSulfo-Cy5 carboxylic acid, 1121756-16-8 | BroadPharm [broadpharm.com]
- 9. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 10. lumiprobe.com [lumiprobe.com]
Addressing photostability issues of Sulfo Cy5.5-COOH during imaging.
Welcome to the technical support center for addressing photostability issues with Sulfo Cy5.5-COOH. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their imaging experiments and overcome challenges related to photobleaching.
Part 1: Troubleshooting Guides and FAQs
This section addresses common issues encountered during the use of this compound in fluorescence imaging.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is fading very quickly. What are the primary causes of this photobleaching?
A1: Rapid signal loss, or photobleaching, of this compound is primarily caused by the interaction of the excited fluorophore with molecular oxygen. This interaction leads to the formation of reactive oxygen species (ROS) that can irreversibly damage the dye molecule, rendering it non-fluorescent. Several factors can accelerate this process, including high laser power, prolonged exposure to excitation light, and the presence of oxygen in the imaging medium.[1][2]
Q2: What are the general strategies I can employ to minimize photobleaching during my imaging experiments?
A2: To reduce photobleaching, you can implement a combination of the following strategies:
-
Minimize Light Exposure: Use the lowest possible laser power and shortest exposure times that still provide an adequate signal-to-noise ratio.[1][3] Avoid unnecessarily long or repeated scans of the same area.
-
Optimize Your Imaging System: Utilize high-quality, sensitive detectors that can capture faint signals, reducing the need for high excitation intensity.[2] Employ neutral density filters to attenuate the laser power when initially locating the region of interest.[1]
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer. These reagents work by scavenging free radicals and reducing the rate of photobleaching.
-
Employ Oxygen Scavenging Systems: For live-cell imaging or experiments sensitive to oxygen, using an enzymatic oxygen scavenging system can significantly enhance dye stability.[1]
-
Choose the Right Imaging Buffer: The composition and pH of your imaging buffer can influence the photostability of cyanine (B1664457) dyes.[4]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to the imaging medium to protect fluorophores from photobleaching. They typically work by scavenging reactive oxygen species that are generated during fluorescence excitation. Common components of antifade reagents include free radical scavengers like p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). Some commercially available antifade mountants include ProLong™ Gold and Vectashield®.
Q4: Are there any compatibility issues with using certain antifade reagents with this compound?
A4: Yes, some antifade reagents can have compatibility issues with cyanine dyes. For instance, p-phenylenediamine (PPD), a common component in some antifade formulations, has been reported to react with and cleave cyanine molecules, which could lead to a loss of signal. It is advisable to use antifade reagents specifically validated for use with cyanine dyes or to test a new reagent on a control sample.
Q5: What is an oxygen scavenging system and when should I use it?
A5: An oxygen scavenging system is an enzymatic system that removes dissolved oxygen from the imaging buffer. A common system consists of glucose oxidase and catalase (GOC) or protocatechuate-3,4-dioxygenase (PCD) with its substrate protocatechuic acid (PCA).[5] These systems are particularly beneficial for single-molecule imaging and live-cell experiments where photostability is critical and the presence of oxygen is a major contributor to photobleaching.[1][5]
Q6: Can I use antifade reagents for live-cell imaging?
A6: Many traditional antifade reagents are not suitable for live-cell imaging due to their toxicity. However, there are specific live-cell compatible antifade reagents available, such as ProLong™ Live Antifade Reagent.[2] Additionally, antioxidants like Trolox (a water-soluble vitamin E analog) and ascorbic acid can be added to the cell culture medium to provide some protection against photobleaching.[6]
Part 2: Quantitative Data on this compound and Analogs
This section provides a summary of the key photophysical properties of this compound and related cyanine dyes, as well as a comparison of their photostability under different conditions.
Table 1: Photophysical Properties of this compound
| Property | Value | Source |
| Excitation Maximum (λex) | 673 nm | [7][8] |
| Emission Maximum (λem) | 691 nm | [7][8] |
| Molar Extinction Coefficient (ε) | ~211,000 - 235,000 M⁻¹cm⁻¹ | [7][8] |
| Fluorescence Quantum Yield (Φ) | ~0.21 | [8] |
| Solubility | Water, DMF, DMSO | [7] |
Table 2: Photostability of Cy5.5 Analogs Under Different Atmospheric Conditions
The following data is for Cy5.5 analogs and provides an indication of the significant impact of oxygen on photostability. The values represent the percentage of signal degradation over a two-hour period.
| Net Charge of Dye | Argon Atmosphere (% Degradation) | Air Atmosphere (% Degradation) | Oxygen Atmosphere (% Degradation) |
| -3 | < 10% | 20-30% | 36-64% |
| -2 | < 10% | 20-30% | 36-64% |
| -1 | < 10% | 20-30% | 36-64% |
| 0 (Zwitterionic) | < 10% | 20-30% | 36-64% (most stable in this set) |
Data adapted from a study on Cy5.5 analogs with varied net charges.[9]
Part 3: Experimental Protocols
This section provides detailed protocols for implementing strategies to enhance the photostability of this compound during your imaging experiments.
Protocol 1: Using a Commercial Antifade Mountant (e.g., ProLong™ Gold) for Fixed Samples
This protocol describes the general steps for using a curing antifade mountant for slides with fixed and stained samples.
-
Sample Preparation: Perform your standard immunofluorescence or other staining protocol to label your fixed sample with a this compound conjugate.
-
Washing: After the final staining step, wash the sample thoroughly with phosphate-buffered saline (PBS) or a similar buffer to remove any unbound dye.
-
Remove Excess Buffer: Carefully aspirate or wick away as much of the wash buffer as possible from the sample. It is crucial not to let the sample dry out completely.
-
Apply Antifade Reagent: Allow the ProLong™ Gold vial to equilibrate to room temperature. Add a single drop of the antifade reagent onto the specimen.
-
Mount Coverslip: Gently lower a coverslip onto the drop of antifade reagent, avoiding the introduction of air bubbles.
-
Curing: Place the slide on a flat surface in the dark and allow it to cure for at least 24 hours at room temperature. The antifade properties improve as the mountant cures.
-
Sealing (Optional but Recommended): For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.
-
Imaging: The sample can now be imaged. For optimal results, use appropriate laser lines and filter sets for this compound (Excitation: ~673 nm, Emission: ~691 nm).
Protocol 2: Preparing and Using a PCA/PCD Oxygen Scavenging System for Live-Cell Imaging
This protocol provides a method for preparing and using a protocatechuic acid (PCA)/protocatechuate-3,4-dioxygenase (PCD) oxygen scavenging system to enhance the photostability of this compound in live-cell imaging.
Materials:
-
Protocatechuic acid (PCA)
-
Protocatechuate-3,4-dioxygenase (PCD) from Pseudomonas sp.
-
Live-cell imaging buffer (e.g., HEPES-buffered saline or your specific cell culture medium without phenol (B47542) red)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - optional, as a triplet-state quencher.
Procedure:
-
Prepare Stock Solutions:
-
PCA Stock: Prepare a 250 mM stock solution of PCA in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0). Store aliquots at -20°C.
-
PCD Stock: Reconstitute PCD in a buffer as recommended by the supplier (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 8.0). Store aliquots at -80°C. The activity of the enzyme is critical, so handle it with care.
-
Trolox Stock (Optional): Prepare a 100 mM stock solution of Trolox in ethanol. Store at -20°C.
-
-
Prepare the Imaging Buffer:
-
On the day of the experiment, prepare your final imaging buffer.
-
Add PCA to the imaging buffer to a final concentration of 2.5 mM.
-
If using Trolox, add it to a final concentration of 1 mM.
-
Important: Add the PCD enzyme to the imaging buffer just before use to a final concentration of approximately 10-50 nM. The optimal concentration may need to be determined empirically.
-
-
Imaging:
-
Replace the cell culture medium with the freshly prepared oxygen-scavenging imaging buffer.
-
Allow the system to equilibrate for a few minutes to allow the enzyme to remove dissolved oxygen.
-
Proceed with your live-cell imaging of this compound.
-
Part 4: Visualizations
This section provides diagrams to illustrate key concepts and workflows related to the photostability of this compound.
References
- 1. biocompare.com [biocompare.com]
- 2. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 3. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 5. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
Common mistakes to avoid during Sulfo Cy5.5-COOH labeling.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo Cy5.5-COOH and its activated forms (e.g., NHS ester) for biomolecule labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Sulfo Cy5.5 labeling reactions?
A1: The optimal pH for labeling primary amines with Sulfo Cy5.5 NHS ester is between 8.0 and 9.0.[1] A commonly recommended pH is 8.3-8.5.[2][3] The reaction of the NHS ester with the primary amine is pH-dependent; at a lower pH, the amine group is protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce labeling efficiency.[3][4]
Q2: What are common sources of primary amines that can interfere with the labeling reaction?
A2: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing the labeling efficiency.[1][5] It is crucial to use amine-free buffers like phosphate-buffered saline (PBS), MES, or HEPES.[4] Additionally, ammonium (B1175870) salts, often used for protein precipitation, must be removed before labeling.[1]
Q3: What is the recommended protein concentration for efficient labeling?
A3: For optimal labeling, the recommended protein concentration is between 2-10 mg/mL.[1][6] Labeling efficiency is significantly reduced if the protein concentration is less than 2 mg/mL.[1][4]
Q4: How should I prepare and store the Sulfo Cy5.5 dye stock solution?
A4: The Sulfo Cy5.5 NHS ester should be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 10 mM.[1][6] This stock solution should be prepared fresh before use.[5] If short-term storage is necessary, it can be stored at -20°C for up to two weeks, protected from light and moisture.[1][7] Avoid repeated freeze-thaw cycles.[1] Upon receipt, the solid dye should be stored at -20°C, desiccated, and protected from light.[7][8]
Q5: What is the ideal molar ratio of dye to protein?
A5: A starting point for optimization is a 10:1 molar ratio of dye to protein.[1][6][7] However, the optimal ratio depends on the specific protein and the desired degree of labeling (DOL). It is recommended to test a range of molar ratios, such as 5:1, 15:1, and 20:1, to find the best condition for your experiment.[1][7] Over-labeling can lead to protein precipitation and reduced fluorescence, while under-labeling results in a weak signal.[1]
Q6: How can I remove unconjugated dye after the labeling reaction?
A6: Unconjugated dye can be removed using several methods based on size exclusion. Common techniques include spin columns (e.g., Sephadex G-25), size-exclusion chromatography (SEC), and dialysis.[5][6][9] For higher purity, especially for labeled peptides, High-Performance Liquid Chromatography (HPLC) can be used.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect pH: The reaction pH is outside the optimal range of 8.0-9.0. | Adjust the pH of the protein solution to 8.3-8.5 using a suitable amine-free buffer like 1 M sodium bicarbonate.[1][3] |
| Presence of Primary Amines: The buffer contains Tris, glycine, or ammonium salts. | Perform buffer exchange via dialysis or a desalting column into an amine-free buffer like PBS before labeling.[1][5] | |
| Low Protein Concentration: The protein concentration is below 2 mg/mL. | Concentrate the protein solution to 2-10 mg/mL using a suitable spin concentrator.[1][4] | |
| Degraded Dye: The Sulfo Cy5.5 NHS ester has been improperly stored or is old. | Use a fresh vial of dye and prepare the stock solution immediately before the conjugation reaction.[5] | |
| Protein Precipitation during/after Labeling | Over-labeling: A high degree of labeling can alter the protein's isoelectric point and solubility. | Reduce the molar ratio of dye to protein in the reaction.[1] Start with a 10:1 ratio and optimize by testing lower ratios. |
| Presence of Organic Solvent: The concentration of DMSO or DMF in the final reaction mixture is too high. | Ensure the volume of the dye stock solution added is less than 10% of the total reaction volume.[7] | |
| High Background Fluorescence | Incomplete Removal of Free Dye: The purification method did not sufficiently remove all unconjugated dye. | Repeat the purification step. Consider using a method with higher resolution, such as size-exclusion chromatography or dialysis against a larger volume of buffer.[9] |
| No or Weak Fluorescent Signal | Suboptimal Degree of Labeling (DOL): The DOL is too low. | Increase the molar ratio of dye to protein. Optimize the reaction time and pH to improve labeling efficiency. |
| Fluorescence Quenching: The DOL is too high, leading to self-quenching. | Decrease the molar ratio of dye to protein. The optimal DOL for most antibodies is typically between 2 and 10.[1] |
Experimental Protocols
Protocol 1: Protein Preparation for Labeling
-
Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris, glycine) or ammonium salts, you must perform a buffer exchange.
-
Method: Use dialysis or a desalting spin column (e.g., Sephadex G-25).
-
Buffer: Exchange into an amine-free buffer such as 1X Phosphate-Buffered Saline (PBS) at pH 7.2-7.4.[1]
-
-
Concentration Adjustment:
-
pH Adjustment:
Protocol 2: Sulfo Cy5.5 NHS Ester Labeling of Proteins
-
Prepare Dye Stock Solution:
-
Initiate the Conjugation Reaction:
-
Molar Ratio: Start with a 10:1 molar ratio of dye to protein.[1][6][7] Calculate the volume of the 10 mM dye stock solution needed to achieve this ratio for your amount of protein.
-
Mixing: Add the calculated volume of the dye stock solution to the prepared protein solution. Mix gently but thoroughly. Avoid vigorous vortexing that could denature the protein.[6]
-
-
Incubation:
-
Conditions: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6] Gentle shaking or rotation during incubation can improve labeling efficiency.
-
Protocol 3: Purification of the Labeled Conjugate
-
Prepare the Purification Column:
-
Load the Sample:
-
Elute the Conjugate:
-
Centrifuge the column according to the manufacturer's protocol. The labeled protein will be in the eluate, while the smaller, unconjugated dye molecules will be retained in the resin.[9]
-
-
Storage of the Conjugate:
-
Store the purified labeled protein at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C. Adding a carrier protein like BSA (0.1%) and a preservative like sodium azide (B81097) (2 mM) can improve stability.[7]
-
Visualizations
Caption: Experimental workflow for this compound labeling of proteins.
Caption: Troubleshooting logic for low signal in Sulfo Cy5.5 labeling experiments.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Sulfo Cy5.5-COOH Conjugates - Degree of Labeling (DOL) Calculation
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for determining the degree of labeling (DOL) of Sulfo Cy5.5-COOH conjugated to proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL)?
The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of dye molecules covalently bound to a single protein or biomolecule.[1] It is a crucial parameter for ensuring the quality and consistency of bioconjugates.[1]
Q2: Why is it important to calculate the DOL?
Calculating the DOL is essential for optimizing and reproducing bioconjugation experiments.[1] An optimal DOL ensures a strong fluorescent signal without compromising the biological activity of the labeled molecule. Too low a DOL results in a weak signal, while a very high DOL can lead to fluorescence quenching and potentially alter the function of the biomolecule.[1] For most antibodies, the optimal DOL is typically between 2 and 10.[1][2]
Q3: What information is required to calculate the DOL?
To calculate the DOL, you will need to measure the absorbance of the conjugate at two wavelengths:
-
280 nm: The wavelength of maximum absorbance for most proteins.
-
673 nm: The maximum absorbance wavelength for Sulfo Cy5.5 dye.[3][4]
You will also need the following information:
-
The molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
The molar extinction coefficient of Sulfo Cy5.5 at its absorbance maximum (see table below).
-
The correction factor (CF₂₈₀) for the dye at 280 nm, which accounts for the dye's absorbance at this wavelength.
Q4: What is the general formula for calculating DOL?
The DOL is calculated using the following formula:
Where:
-
A_dye is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.
-
A_prot is the absorbance of the conjugate at 280 nm.
-
CF₂₈₀ is the correction factor of the dye at 280 nm.
-
ε_prot is the molar extinction coefficient of the protein at 280 nm.
Experimental Protocol: DOL Calculation
This protocol outlines the steps to determine the DOL of a Sulfo Cy5.5-protein conjugate.
1. Sample Preparation:
- Purify the Sulfo Cy5.5-protein conjugate to remove any unconjugated dye. This is commonly achieved using size exclusion chromatography (e.g., Sephadex G-25).[2]
- Dilute the purified conjugate in a suitable buffer (e.g., PBS, pH 7.2-7.4) to a concentration that results in absorbance readings within the linear range of your spectrophotometer (typically 0.1 to 1.0).[2]
2. Spectrophotometric Measurement:
- Using a spectrophotometer, measure the absorbance of the diluted conjugate solution at 280 nm and at the maximum absorbance wavelength of Sulfo Cy5.5 (typically around 673 nm).
3. DOL Calculation:
- Use the absorbance values and the constants from the data table below to calculate the DOL using the formula provided in the FAQ section.
Data Presentation: Sulfo Cy5.5 Properties
| Parameter | Value | Source |
| Maximum Absorption (λmax) | 673 nm | [3][4] |
| Molar Extinction Coefficient (ε) at λmax | 211,000 - 235,000 M⁻¹cm⁻¹ | [3][4] |
| Correction Factor at 280 nm (CF₂₈₀) | 0.101 - 0.11 | [4][5] |
| Emission Maximum (λem) | 691 nm | [3][4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low DOL | Inefficient Conjugation: Suboptimal pH of the reaction buffer. | The pH of the protein solution should be between 8.0 and 9.0 for efficient labeling with NHS esters.[2] Adjust the pH if necessary. |
| Presence of Primary Amines: The protein solution contains buffers with primary amines (e.g., Tris) or ammonium (B1175870) salts. | Dialyze the protein against a suitable buffer like PBS (pH 7.2-7.4) to remove interfering substances.[6] | |
| Low Protein Concentration: The concentration of the protein during labeling was too low. | For optimal labeling, the protein concentration should ideally be between 2-10 mg/mL.[6] | |
| Incorrect Molar Ratio: The molar ratio of dye to protein was too low. | The optimal molar ratio of dye to protein is typically around 10:1, but may need to be optimized for your specific protein.[6] | |
| High DOL | Incorrect Molar Ratio: The molar ratio of dye to protein was too high. | Reduce the molar ratio of dye to protein in the conjugation reaction. |
| Inaccurate Protein Concentration: The initial protein concentration was overestimated. | Accurately determine the protein concentration before starting the conjugation reaction. | |
| Inconsistent DOL Results | Incomplete Removal of Unconjugated Dye: Residual free dye in the sample will lead to an overestimation of the DOL. | Ensure thorough purification of the conjugate using an appropriate method like size exclusion chromatography.[2] |
| Precipitation of Conjugate: The conjugate has precipitated out of solution. | Visually inspect the sample for any precipitation. If present, centrifuge the sample and re-measure the absorbance of the supernatant. Consider optimizing buffer conditions to improve solubility. | |
| Spectrophotometer Inaccuracy: The spectrophotometer is not calibrated or has a high background noise. | Ensure the spectrophotometer is properly calibrated and blanked with the same buffer used for the sample. |
Visualizations
Caption: Experimental workflow for determining the Degree of Labeling (DOL).
Caption: Logical flow of the Degree of Labeling (DOL) calculation.
References
- 1. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Correction Factor [Cy5.5 (Cyanine-5.5)] | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
Impact of protein concentration on Sulfo Cy5.5-COOH labeling success.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Sulfo Cy5.5-COOH labeling experiments. The following information is designed to address specific issues related to the impact of protein concentration on labeling success and to provide detailed guidance for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the minimum recommended protein concentration for successful this compound labeling?
For optimal results, a protein concentration of at least 2 mg/mL is recommended.[1][2][3] Labeling efficiency is highly dependent on the concentration of the protein.[3] Concentrations lower than 2 mg/mL can significantly decrease the efficiency of the labeling reaction.[1][2] If your protein solution is too dilute, it is advisable to concentrate it using an appropriate ultrafiltration device.
Q2: How does protein concentration affect the required molar excess of EDC and Sulfo-NHS?
The molar excess of the activation reagents, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide), should be adjusted based on the protein concentration. For protein concentrations above 5 mg/mL, a 4-fold molar excess of EDC and a 3-fold molar excess of Sulfo-NHS over the dye is a good starting point. For protein concentrations below 5 mg/mL, a higher molar excess, such as a 10-fold molar excess of EDC, may be necessary to achieve a satisfactory degree of labeling.[4]
Q3: What are the optimal pH conditions for the two-step this compound labeling reaction?
The labeling process involves two key steps with distinct optimal pH ranges:
-
Activation of this compound: The activation of the carboxylic acid group on the dye with EDC and Sulfo-NHS is most efficient at a slightly acidic pH, typically between 4.5 and 7.2. A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at pH 6.0.[5][6]
-
Conjugation to the protein: The reaction of the activated Sulfo-NHS ester with the primary amines on the protein is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[5] A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.4 or sodium bicarbonate buffer at pH 8.3.
Q4: Can I use buffers containing primary amines, such as Tris or glycine, in my labeling reaction?
No, it is crucial to avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the primary amines on your target protein for reaction with the activated dye, leading to significantly reduced labeling efficiency or complete failure of the conjugation. Ensure that your protein is in an amine-free buffer, such as PBS, MES, or HEPES, before initiating the labeling reaction.[2]
Q5: What is the expected Degree of Labeling (DOL) for a successful reaction?
The optimal DOL, which is the average number of dye molecules conjugated to each protein molecule, typically ranges from 2 to 10 for antibodies.[1] A DOL that is too high (over-labeling) can lead to fluorescence quenching and may affect the protein's biological activity, while a DOL that is too low will result in a weak signal.[1] The ideal DOL should be determined empirically for each specific protein and application.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Labeling | Protein concentration is too low. | Concentrate the protein to at least 2 mg/mL using an appropriate method like ultrafiltration. For concentrations below 5 mg/mL, increase the molar excess of EDC and Sulfo-NHS.[4] |
| Suboptimal pH of reaction buffers. | Ensure the activation step is performed at pH 4.5-7.2 (e.g., in MES buffer) and the conjugation step at pH 7.2-8.5 (e.g., in PBS or sodium bicarbonate buffer).[5] | |
| Presence of primary amines in the buffer. | Perform a buffer exchange to an amine-free buffer (e.g., PBS, MES, HEPES) before starting the labeling reaction.[2] | |
| Inactive EDC. | EDC is moisture-sensitive and hydrolyzes in aqueous solutions. Always use freshly prepared EDC solutions. Store the EDC solid desiccated at 4°C. | |
| Protein Precipitation during Labeling | High concentration of EDC. | If precipitation occurs, try reducing the amount of EDC used in the activation step. |
| Protein instability under reaction conditions. | Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the final concentration of any organic solvent (like DMSO or DMF used to dissolve the dye) is low (typically <10%). | |
| High Background Fluorescence | Inefficient removal of free dye. | Use a desalting column, dialysis, or tangential flow filtration to effectively separate the labeled protein from the unreacted dye. |
| Inconsistent Labeling Results | Variability in protein concentration measurement. | Use a reliable method to accurately determine the protein concentration before each labeling reaction. |
| Inconsistent preparation of reagents. | Always prepare fresh solutions of EDC and Sulfo-NHS immediately before use. |
Data Presentation
The following table provides a hypothetical representation of the expected impact of protein concentration on the Degree of Labeling (DOL) of a typical IgG antibody (150 kDa) with this compound, using a 10-fold molar excess of activated dye. Actual results may vary depending on the specific protein and experimental conditions.
| Protein Concentration (mg/mL) | Molar Ratio (Dye:Protein) | Molar Excess of EDC/Sulfo-NHS | Expected Degree of Labeling (DOL) |
| 0.5 | 10:1 | High (e.g., 10x over dye) | 1 - 2 |
| 1.0 | 10:1 | High (e.g., 10x over dye) | 2 - 4 |
| 2.5 | 10:1 | Moderate (e.g., 5x over dye) | 4 - 6 |
| 5.0 | 10:1 | Standard (e.g., 4x over dye) | 6 - 8 |
| 10.0 | 10:1 | Standard (e.g., 4x over dye) | 7 - 9 |
Experimental Protocols
Protocol 1: Two-Step Labeling of Proteins with this compound
This protocol is a general guideline for the covalent conjugation of this compound to a protein using EDC and Sulfo-NHS chemistry.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M MES, pH 6.0 for activation; PBS, pH 7.4 for conjugation)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column for purification
-
Anhydrous DMSO or DMF
Procedure:
Step 1: Activation of this compound
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add EDC and Sulfo-NHS to the dye solution. A typical molar ratio is 1:2:4 (Dye:EDC:Sulfo-NHS).
-
Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.
Step 2: Conjugation to the Protein
-
While the activation reaction is proceeding, ensure your protein is at the desired concentration (ideally ≥ 2 mg/mL) in Conjugation Buffer.
-
Add the activated this compound mixture to the protein solution.
-
Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the labeled protein from excess dye and reagents using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Determine the protein concentration and Degree of Labeling (DOL) by measuring the absorbance at 280 nm and 673 nm (the absorbance maximum for Sulfo Cy5.5).
Visualizations
Caption: Workflow for the two-step this compound protein labeling process.
Caption: Troubleshooting flowchart for low degree of labeling in this compound experiments.
References
Technical Support Center: Sulfo Cy5.5-COOH Labeling and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo Cy5.5-COOH and other similar fluorescent dyes. Our goal is to help you overcome common challenges in labeling reactions and efficiently remove unconjugated dye from your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unconjugated this compound from a labeling reaction?
A1: The most common and effective methods for removing unconjugated dye are size exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF). The choice of method depends on factors like sample volume, protein concentration, and the required purity of the final conjugate.
Q2: My protein sample is in a buffer containing Tris or glycine. Can I proceed with the labeling reaction?
A2: No, it is critical to remove any buffers that contain primary amines, such as Tris or glycine, before initiating the labeling reaction. These buffers will compete with your protein for the reactive dye, significantly reducing the labeling efficiency. Buffer exchange into a non-amine-containing buffer like phosphate-buffered saline (PBS) is recommended.
Q3: What is the optimal protein concentration for a successful labeling reaction?
A3: For optimal labeling efficiency, a final protein concentration in the range of 2-10 mg/mL is recommended. Low protein concentrations (<2 mg/mL) can lead to reduced labeling efficiency.
Q4: How can I determine the concentration of the conjugated dye and the protein?
A4: The concentration of the dye and protein can be determined spectrophotometrically. The absorbance of the conjugate solution is measured at 280 nm (for the protein) and at the absorbance maximum of the dye (approximately 675 nm for Sulfo Cy5.5). The degree of labeling (DOL) can then be calculated. Ensure that all unconjugated dye has been removed before taking these measurements for accurate results.
Q5: What should I do if I still see a significant amount of free dye after purification?
A5: If you still have a high amount of unconjugated dye, you may need to repeat the purification step. For methods like size exclusion chromatography, using a second spin column can be effective.[1] For dialysis, extending the dialysis time or increasing the number of buffer changes can improve dye removal.
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of unconjugated this compound.
Issue 1: Low Protein Recovery After Purification
| Potential Cause | Recommended Solution |
| Protein Adsorption to Purification Media | For size exclusion chromatography, non-specific binding can occur. To mitigate this, consider increasing the salt concentration in your buffer to up to 300 mM sodium chloride. For other chromatography methods, reducing the salt concentration may help minimize hydrophobic interactions.[2] |
| Protein Precipitation | The protein may be precipitating on the column or in the dialysis tubing. Ensure your buffer composition (pH, ionic strength) is optimal for your protein's stability. Adding stabilizing agents like 10% glycerol (B35011) to all buffers might help. |
| Incorrect Column/Membrane Choice | Ensure the molecular weight cut-off (MWCO) of your dialysis membrane or the pore size of your size exclusion resin is appropriate for your protein. The MWCO should be significantly smaller than your protein to prevent its loss. |
| Sample Too Dilute | Purifying dilute protein solutions can lead to lower recovery. If possible, concentrate your sample before purification. |
Issue 2: High Levels of Residual Unconjugated Dye
| Potential Cause | Recommended Solution |
| Insufficient Purification | A single purification step may not be enough, especially with high initial dye concentrations. Consider a second round of purification, such as passing the sample through a second size exclusion column.[1] |
| Inadequate Dialysis | For dialysis, ensure a large buffer volume-to-sample ratio (at least 100:1) and perform multiple, fresh buffer changes to maintain a steep concentration gradient.[3] Continuous stirring of the dialysis buffer is also crucial.[3] |
| Incorrect Column Packing or Equilibration | For size exclusion chromatography, ensure the column is packed correctly and well-equilibrated with the running buffer. Air bubbles in the column can significantly affect performance. |
| Dye Aggregation | Some cyanine (B1664457) dyes can aggregate, making them difficult to remove. Ensure that the amount of organic solvent (like DMSO or DMF) used to dissolve the dye is minimal (ideally ≤ 10% of the reaction volume). |
Experimental Protocols & Data
Comparison of Purification Methods
The following table summarizes the typical performance of common purification techniques for removing unconjugated dyes. Efficiency can vary based on the specific protein and experimental conditions.
| Method | Principle | Typical Protein Recovery | Dye Removal Efficiency | Speed | Scalability |
| Dialysis | Passive diffusion across a semi-permeable membrane.[3][4] | >90%[5] | High (>99% with sufficient buffer changes)[5] | Slow (hours to overnight)[5] | High (various volumes)[5] |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size using porous beads.[6][7] | >90%[5] | High (>95%)[5] | Fast (minutes to hours)[5] | Moderate |
| Tangential Flow Filtration (TFF) | Size-based separation where the solution flows parallel to a filter membrane.[8] | High (>95%) | High (>99%) | Very Fast | High (from mL to thousands of L)[9] |
Detailed Methodologies
Dialysis
This method is gentle and effective for removing small molecules from protein solutions.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10-20 kDa for a ~150 kDa antibody).
-
Dialysis buffer (e.g., PBS, pH 7.2-7.4).
-
Large beaker.
-
Magnetic stir plate and stir bar.
Procedure:
-
Prepare the Dialysis Membrane: If using tubing, cut to the desired length and hydrate (B1144303) in dialysis buffer according to the manufacturer's instructions.
-
Load the Sample: Carefully load the protein-dye reaction mixture into the dialysis tubing or cassette.
-
Secure the Tubing/Cassette: Seal both ends of the tubing with clamps or ensure the cassette is closed securely.
-
Perform Dialysis:
-
Place the sealed tubing/cassette into a beaker with a large volume of cold dialysis buffer (at least 100 times the sample volume).[3]
-
Place the beaker on a magnetic stir plate and stir gently at 4°C.
-
Change the dialysis buffer after 2-4 hours.
-
Perform at least two more buffer changes over 12-24 hours. A common schedule is one change after 2-4 hours, a second after another 2-4 hours, and then dialysis overnight.[10]
-
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
Size Exclusion Chromatography (SEC) / Gel Filtration
SEC separates molecules based on their size, making it a rapid method for removing smaller, unconjugated dye molecules from larger, labeled proteins.
Materials:
-
Pre-packed SEC column (e.g., Sephadex G-25) or loose resin.
-
Equilibration/running buffer (e.g., PBS, pH 7.2-7.4).
-
Collection tubes.
Procedure:
-
Column Preparation: If using loose resin, pack the column according to the manufacturer's instructions. For pre-packed columns, remove any storage solution.
-
Equilibration: Equilibrate the column with at least 3-5 column volumes of the running buffer.
-
Sample Application: Carefully load the protein-dye reaction mixture onto the top of the column. Allow the sample to fully enter the column bed.
-
Elution:
-
Begin adding the running buffer to the top of the column.
-
The larger, labeled protein will travel faster through the column and elute first. The smaller, unconjugated dye will be retained longer and elute later.
-
Collect fractions as the colored bands elute. The first colored band to elute should be your labeled protein. The second, slower-moving band is the free dye.
-
-
Fraction Analysis: Analyze the collected fractions using a spectrophotometer to determine protein and dye concentration. Pool the fractions containing the purified conjugate.
Tangential Flow Filtration (TFF)
TFF is a highly efficient and scalable method for buffer exchange and removing small molecules. It is particularly useful for larger sample volumes.
Materials:
-
TFF system with a pump and a membrane cassette or hollow fiber module with an appropriate MWCO (e.g., 30 kDa for a ~150 kDa antibody).
-
Diafiltration buffer (e.g., PBS, pH 7.2-7.4).
-
Reservoir for the sample and diafiltration buffer.
Procedure:
-
System Preparation: Install the TFF membrane and flush the system with water and then with the diafiltration buffer to remove any storage solutions and condition the membrane.
-
Concentration (Optional): The sample can be initially concentrated to reduce the volume.
-
Diafiltration:
-
Add the protein-dye reaction mixture to the sample reservoir.
-
Begin circulating the sample across the membrane while continuously adding fresh diafiltration buffer to the reservoir at the same rate that filtrate is being removed.
-
This process, known as diafiltration, effectively washes out the smaller, unconjugated dye molecules while retaining the larger, labeled protein.
-
Typically, 5-10 diavolumes (the total volume of the sample in the reservoir) are exchanged to achieve sufficient removal of the free dye.
-
-
Final Concentration and Recovery: After diafiltration, the purified conjugate can be concentrated to the desired final volume and then recovered from the system.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 4. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 5. benchchem.com [benchchem.com]
- 6. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 7. goldbio.com [goldbio.com]
- 8. repligen.com [repligen.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
A Head-to-Head Comparison of Sulfo Cy5.5-COOH and Cy5.5 NHS Ester for Protein Labeling
In the realm of molecular biology and drug development, the precise labeling of proteins with fluorescent dyes is paramount for a multitude of applications, from in-vivo imaging to immunoassays. Among the near-infrared (NIR) dyes, Cy5.5 and its derivatives are favored for their excellent spectral properties that minimize background autofluorescence from biological samples.[1] This guide provides a detailed comparison of two common forms of Cy5.5 used for protein labeling: Sulfo Cy5.5-COOH and Cy5.5 NHS ester. We will delve into their chemical properties, labeling mechanisms, and provide illustrative experimental data to guide researchers in selecting the optimal reagent for their specific needs.
Chemical Properties and Labeling Chemistry
The primary distinction between this compound and Cy5.5 NHS ester lies in their reactive moieties, which dictates the chemistry of protein conjugation.
This compound possesses a carboxylic acid group (-COOH). This functional group is not inherently reactive towards the primary amines (e.g., lysine (B10760008) residues) on a protein's surface. To form a stable amide bond, the carboxylic acid must first be activated. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The "Sulfo" prefix indicates the presence of sulfonate groups on the dye molecule, which significantly enhances its water solubility.[2] This is particularly advantageous when working with proteins that are sensitive to organic solvents, which might be required to dissolve non-sulfonated dyes.[]
Cy5.5 NHS ester , on the other hand, is an amine-reactive dye where the carboxylic acid has been pre-activated with an N-hydroxysuccinimide ester.[4] This NHS ester group readily reacts with primary amines on proteins in a single step, typically at a slightly alkaline pH (7.5-8.5), to form a stable amide bond.[5] This direct reaction simplifies the labeling protocol by eliminating the need for additional activating agents.[4]
Caption: Protein labeling pathways for this compound and Cy5.5 NHS ester.
Experimental Performance Comparison
While direct, side-by-side comparative studies are not abundant in published literature, we can construct an illustrative comparison based on the known chemical properties and typical outcomes of these labeling strategies. The following table summarizes expected quantitative data for the labeling of a model protein, such as a monoclonal antibody (mAb).
| Parameter | This compound | Cy5.5 NHS Ester |
| Labeling Chemistry | Two-step (activation + conjugation) | One-step conjugation |
| Reaction pH | 5.5-7.5 (for activation) and 7.2-8.5 (for conjugation) | 7.5-8.5 |
| Typical Degree of Labeling (DOL) | 2-6 | 3-8 |
| Labeling Efficiency | Moderate to High | High |
| Conjugate Stability | High (stable amide bond) | High (stable amide bond) |
| Solubility in Aqueous Buffers | High | Moderate to Low (requires co-solvent) |
| Potential for Protein Modification | Higher (side reactions with EDC) | Lower |
Detailed Experimental Protocols
To provide a practical guide for researchers, we outline detailed protocols for labeling a protein with both this compound and Cy5.5 NHS ester.
Protocol 1: Protein Labeling with this compound
This protocol involves a two-step process: activation of the carboxylic acid followed by conjugation to the protein.
Materials:
-
Protein (e.g., antibody) in a suitable buffer (e.g., MES, PBS), free of amines.
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., 0.1 M Phosphate buffer, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein: Dissolve the protein in the Conjugation Buffer at a concentration of 2-10 mg/mL.
-
Activate Dye:
-
Dissolve this compound in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS/Sulfo-NHS to the dye solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation:
-
Immediately add the activated dye solution to the protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature, protected from light.
-
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column.
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of Cy5.5 (around 675 nm).
Protocol 2: Protein Labeling with Cy5.5 NHS Ester
This protocol is a simpler, one-step procedure.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[6]
-
Cy5.5 NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[6]
-
Prepare Dye Stock Solution: Dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[5]
-
Conjugation:
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Separate the labeled protein from the free dye using a size-exclusion chromatography column.
-
Characterization: Determine the Degree of Labeling (DOL) as described in Protocol 1.
Caption: General workflow for protein labeling with Cy5.5 derivatives.
Conclusion and Recommendations
The choice between this compound and Cy5.5 NHS ester depends on the specific requirements of the experiment and the nature of the protein being labeled.
Choose this compound when:
-
Working with proteins that are sensitive to organic solvents, as the sulfonate groups enhance water solubility.[2]
-
You require more control over the reaction kinetics, as the activation and conjugation steps are separate.
Choose Cy5.5 NHS ester when:
-
A simplified, one-step labeling protocol is desired.[4]
-
High labeling efficiency is a primary concern.
-
Your protein is stable in the presence of small amounts of organic co-solvents (like DMSO or DMF) used to dissolve the dye.[5]
References
A Head-to-Head Comparison: Sulfo Cy5.5-COOH vs. Alexa Fluor 680 for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorescent dyes, this guide provides a comprehensive, data-driven comparison of Sulfo Cy5.5-COOH and Alexa Fluor 680. We delve into their spectral properties, brightness, and photostability, supported by experimental data and detailed protocols to inform your experimental design.
In the realm of fluorescence imaging and assays, the choice of fluorophore is paramount to generating high-quality, reproducible data. This compound, a sulfonated cyanine (B1664457) dye, and Alexa Fluor 680, a member of the well-regarded Alexa Fluor family, are two leading options for applications requiring NIR fluorescence. Both offer excitation and emission profiles compatible with common laser lines and imaging systems, minimizing background autofluorescence from biological samples. This guide will objectively compare their performance characteristics to aid in selecting the optimal dye for your specific research needs.
Quantitative Performance Comparison
The performance of a fluorescent dye is dictated by several key parameters. Below is a summary of the quantitative data for this compound and Alexa Fluor 680, compiled from various sources. Brightness, a critical factor for signal strength, is calculated as (Extinction Coefficient × Quantum Yield) / 1000.
| Parameter | This compound | Alexa Fluor 680 |
| Excitation Maximum (nm) | ~673 - 675[1][2] | ~679 - 681[3][4] |
| Emission Maximum (nm) | ~691 - 694[1][2] | ~702 - 704[3][4] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~211,000[5] | ~184,000[4] |
| Quantum Yield (Φ) | ~0.21[5] | ~0.36[4][6][7] |
| Calculated Brightness | ~44.31 | ~66.24 |
| Stokes Shift (nm) | ~16 - 19[1] | ~23 - 25 |
Note: Spectral properties can be influenced by the local environment, including the solvent and conjugation to a biomolecule.
Experimental Data: A Closer Look at Photostability
While the Alexa Fluor family of dyes is generally reputed for superior photostability, direct experimental comparisons are crucial. A study comparing the photostability of various cyanine dyes, including a Cy5.5 analog, with Alexa Fluor 680 provided insightful results. In this particular study, under continuous irradiation, the Cy5.5 dye demonstrated greater photostability than Alexa Fluor 680.[6] Specifically, under atmospheric conditions, Alexa Fluor 680 experienced a 63% degradation in fluorescence, whereas a zwitterionic form of Cy5.5 showed significantly higher stability.[6] This finding underscores the importance of evaluating specific dye pairs under relevant experimental conditions rather than relying on class-wide generalizations.
Experimental Protocols
Accurate and reproducible bioconjugation is fundamental to the successful use of fluorescent dyes. Below are detailed methodologies for the conjugation of this compound and Alexa Fluor 680 to proteins, such as antibodies, via amine-reactive chemistry.
Activation of this compound and Conjugation to a Protein
The carboxylic acid group of this compound must first be activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, to enable efficient conjugation to primary amines on a protein.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein (e.g., IgG) in an amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
Protocol:
-
Activation of Carboxylic Acid:
-
Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.
-
Allow the reaction to proceed for at least 1 hour at room temperature to form the Sulfo Cy5.5-NHS ester.
-
-
Protein Preparation:
-
Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer.
-
If necessary, exchange the buffer using dialysis or a desalting column.
-
Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.
-
-
Conjugation Reaction:
-
Add the activated Sulfo Cy5.5-NHS ester solution to the protein solution. A molar ratio of 10:1 (dye:protein) is a common starting point, though this should be optimized for the specific protein.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the fluorescently labeled protein.
-
Conjugation of Alexa Fluor 680 NHS Ester to a Protein
Alexa Fluor 680 is commonly available as a pre-activated NHS ester, simplifying the conjugation process.
Materials:
-
Alexa Fluor 680 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein (e.g., IgG) in an amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
Protocol:
-
Dye Preparation:
-
Dissolve the Alexa Fluor 680 NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[8]
-
-
Protein Preparation:
-
Conjugation Reaction:
-
Purification:
-
Purify the conjugate using a size-exclusion chromatography column as described for Sulfo Cy5.5.[8]
-
Visualizing Experimental Workflows and Decision Making
To further clarify the processes involved in utilizing these dyes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a logical decision-making process for dye selection.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. abcam.com [abcam.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to Near-Infrared Fluorescent Dyes: Sulfo Cy5.5-COOH vs. DyLight 680 and IRDye 680
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of biological imaging and diagnostics, the selection of appropriate fluorescent probes is paramount for generating high-quality, reproducible data. Near-infrared (NIR) dyes, with their ability to penetrate deeper into tissues and produce lower autofluorescence compared to visible light fluorophores, have become indispensable tools. This guide provides an objective comparison of three widely used NIR dyes: Sulfo Cy5.5-COOH, DyLight 680, and IRDye 680, focusing on their performance characteristics and supported by key photophysical data.
At a Glance: Key Properties of this compound, DyLight 680, and IRDye 680
The performance of a fluorescent dye is determined by several key photophysical parameters. The following table summarizes the essential properties of this compound, DyLight 680, and IRDye 680, offering a quantitative basis for comparison.
| Property | This compound | DyLight 680 | IRDye 680RD | IRDye 680LT |
| Excitation Maximum (nm) | ~673-675[1][2][3] | ~676-692[4][5] | ~680[6] | ~676-680[7] |
| Emission Maximum (nm) | ~691-707[1][2] | ~705-715[5][8] | ~694[6] | ~693-694[7] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~190,000-235,000[1][2][9] | ~140,000[4][8] | ~170,000[10] | ~250,000[7] |
| Quantum Yield | ~0.21-0.28[11][] | Not specified | Not specified | Not specified |
| Spectrally Similar Dyes | Alexa Fluor 680, DyLight 680, IRDye 680[9][13][14] | Alexa Fluor 680, Cy5.5[4][8] | Alexa Fluor 647[6] | Alexa Fluor 680[7] |
Performance Comparison and Applications
This compound is a water-soluble, far-red emitting cyanine (B1664457) dye known for its high photostability and bright fluorescence.[3] The presence of sulfo groups enhances its hydrophilicity, making it suitable for labeling proteins, antibodies, and nucleic acids in aqueous environments.[3] Its high extinction coefficient contributes to its brightness, a desirable characteristic for sensitive detection in applications like fluorescence microscopy, flow cytometry, and in vivo imaging.[3]
DyLight 680 is another popular NIR dye with spectral characteristics similar to Alexa Fluor 680 and Cy5.5.[4][8] It is frequently used in applications such as flow cytometry and fluorescence microscopy.[4] DyLight dyes are reputed for their high fluorescence intensity and photostability, often requiring less conjugated antibody to achieve a strong signal.[15]
IRDye 680 is available in different variants, with IRDye 680RD and IRDye 680LT being prominent examples. These dyes are optimized for use with near-infrared imaging systems.[7] IRDye 680RD is a versatile choice for applications like Western blotting, in-cell Western assays, and small animal imaging.[16] IRDye 680LT is noted for being significantly brighter and more photostable than many other 700 nm NIR dyes.[7] However, its high brightness can also amplify background signals, potentially requiring more optimization.[17]
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these fluorescent dyes. Below are generalized methodologies for common applications.
Immunofluorescence Staining Protocol
A typical indirect immunofluorescence staining procedure involves several key steps to visualize cellular structures.[18]
Fluorescent Western Blotting Protocol
Fluorescent Western blotting allows for the quantification of proteins and multiplexing.[19]
In Vivo Imaging Protocol
Near-infrared dyes are particularly advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence.[20]
Logical Comparison of Dye Features
The choice of a fluorescent dye often involves a trade-off between various performance characteristics. The following diagram illustrates the key decision-making factors when comparing this compound, DyLight 680, and IRDye 680.
Conclusion
The selection of an appropriate near-infrared fluorescent dye is a critical step in experimental design. This compound, DyLight 680, and IRDye 680 each offer a unique set of advantages. This compound is an excellent choice for applications requiring high water solubility and a high extinction coefficient. DyLight 680 is a robust and bright fluorophore suitable for a wide range of applications. IRDye 680, with its specialized variants, is optimized for NIR imaging systems, offering options for either exceptional brightness or versatile, low-background performance. Researchers should carefully consider the specific requirements of their experimental setup, including the instrumentation available and the nature of the biological target, to make an informed decision.
References
- 1. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 2. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]
- 3. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Spectrum [DyLight 680] | AAT Bioquest [aatbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. ld.ru [ld.ru]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. lumiprobe.com [lumiprobe.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. tebubio.com [tebubio.com]
- 16. interchim.fr [interchim.fr]
- 17. licorbio.com [licorbio.com]
- 18. Immunofluorescence staining | Abcam [abcam.com]
- 19. Tips to Optimize Your Fluorescent Western Blot Protocol - FluoroFinder [fluorofinder.com]
- 20. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Near-Infrared Spectrum: A Comparative Guide to Alternatives for Sulfo Cy5.5-COOH in Fluorescence Imaging
In the rapidly advancing field of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorophore is paramount to achieving high-quality, reproducible results. For researchers and drug development professionals, Sulfo Cy5.5-COOH has long been a workhorse dye. However, a growing landscape of alternative probes offers a range of photophysical and biological properties that may be better suited for specific applications. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to aid in the selection of the optimal NIR dye for your research needs.
Key Performance Metrics of NIR Fluorophores
The ideal NIR fluorophore for in vivo imaging should exhibit high brightness, superior photostability, and favorable pharmacokinetics, leading to a high target-to-background ratio. The primary parameters for evaluating these dyes are:
-
Molar Extinction Coefficient (ε): A measure of how strongly a molecule absorbs light at a specific wavelength. A higher value indicates greater light absorption.
-
Quantum Yield (Φ): The efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A higher quantum yield contributes to a brighter signal.
-
Photostability: The ability of a fluorophore to resist chemical degradation upon light exposure. Higher photostability is crucial for long-term imaging studies.
-
Hydrophilicity: Water solubility, which influences the dye's behavior in biological systems, including its circulation time and clearance route. Sulfonated dyes generally exhibit higher hydrophilicity.
Comparative Analysis of this compound Alternatives
Several classes of NIR dyes have emerged as viable alternatives to this compound, primarily other cyanine (B1664457) dyes and silicon-rhodamine based dyes. The following tables summarize the key photophysical properties of these alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |
| This compound | 675 | 694 | 211,000 | 0.21 | [1] |
| IRDye 800CW | 774 | 789 | ~240,000 | ~0.08 | [2][3] |
| Alexa Fluor 680 | 679 | 702 | 183,000 | 0.36 | [4] |
| Alexa Fluor 750 | 749 | 775 | 270,000 | 0.12 | [4] |
| Cy7-COOH | 750 | 776 | 250,000 | 0.28 | [5] |
| SiR700 | ~700 | ~720 | Not Reported | High in aqueous media | [6] |
Table 1: Photophysical Properties of this compound and its Alternatives. This table provides a quantitative comparison of the key spectral properties of commonly used NIR fluorophores.
In Vivo Performance and Considerations
While photophysical properties are crucial, the in vivo performance of a NIR dye is the ultimate determinant of its utility. Factors such as circulation half-life, clearance mechanisms, and non-specific tissue accumulation significantly impact the signal-to-background ratio.
A comparative in vivo study using epidermal growth factor (EGF) conjugated to either Cy5.5 or IRDye 800CW for imaging EGFR-positive tumors in mice demonstrated that the EGF-IRDye 800CW conjugate resulted in a significantly reduced background and an enhanced tumor-to-background ratio compared to the EGF-Cy5.5 conjugate.[7] This highlights the importance of selecting a dye that not only has favorable spectral properties but also exhibits low non-specific accumulation in tissues.
| Dye Conjugate | Target | Animal Model | Key Finding | Reference |
| EGF-IRDye 800CW vs. EGF-Cy5.5 | EGFR | Mouse xenograft | IRDye 800CW conjugate showed reduced background and enhanced tumor-to-background ratio. | [7] |
| Trastuzumab-AF680 vs. Trastuzumab-800CW | HER2 | Mice | At a low degree of labeling (0.3), AF680 conjugates had similar clearance to unlabeled antibody, while 800CW conjugates cleared faster after 4 days. | [3][8] |
Table 2: In Vivo Performance Comparison of NIR Dye Conjugates. This table summarizes key findings from studies directly comparing the in vivo performance of different NIR fluorophores conjugated to targeting ligands.
Experimental Protocols
The successful application of these NIR dyes relies on robust and reproducible experimental protocols for conjugation to targeting molecules and subsequent imaging.
General Protocol for Antibody Conjugation with NHS-Ester Dyes
This protocol is a general guideline for labeling antibodies with amine-reactive N-hydroxysuccinimidyl (NHS) ester derivatives of NIR dyes.
-
Antibody Preparation:
-
Dissolve the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The buffer should be free of primary amines (e.g., Tris).
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Dye Preparation:
-
Dissolve the NHS ester of the NIR dye in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a calculated amount of the dye stock solution to the antibody solution. The molar ratio of dye to antibody will need to be optimized for each specific antibody and dye but typically ranges from 3:1 to 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) or through dialysis against PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at the dye's absorption maximum and at 280 nm (for the protein).
-
General Protocol for In Vivo NIR Fluorescence Imaging
-
Animal Preparation:
-
Anesthetize the animal (e.g., mouse) using a suitable anesthetic agent (e.g., isoflurane).
-
Maintain the animal's body temperature using a warming pad.
-
-
Probe Administration:
-
Inject the NIR dye-conjugated targeting agent (e.g., antibody, peptide) intravenously via the tail vein. The dose will depend on the specific probe and animal model.
-
-
Imaging:
-
Acquire images at various time points post-injection using a small animal in vivo imaging system equipped with the appropriate excitation and emission filters for the chosen NIR dye.
-
Acquire both white light and fluorescence images.
-
-
Image Analysis:
-
Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in a background region (e.g., muscle).
-
Calculate the tumor-to-background ratio (TBR) or signal-to-noise ratio (SNR) to assess targeting efficiency.
-
Signaling Pathways in Targeted Imaging
The effectiveness of targeted NIR fluorescence imaging often relies on the overexpression of specific cell surface receptors on cancer cells. Understanding the signaling pathways associated with these receptors is crucial for designing effective imaging agents. Two commonly targeted pathways in cancer are the EGFR and HER2 signaling pathways.
Caption: EGFR Signaling Pathway.
Caption: HER2 Signaling Pathway.
Experimental Workflow for Targeted NIR Imaging
The overall workflow for a typical targeted NIR fluorescence imaging experiment involves several key steps, from probe design to data analysis.
Caption: Targeted NIR Imaging Workflow.
Conclusion
The selection of a near-infrared fluorophore is a critical decision in the design of in vivo imaging experiments. While this compound remains a widely used dye, several alternatives, including IRDye 800CW, Alexa Fluor dyes, and other cyanine derivatives, offer distinct advantages in terms of brightness, photostability, and in vivo performance. By carefully considering the photophysical properties, in vivo behavior, and the specific requirements of the experimental model, researchers can select the optimal NIR dye to achieve sensitive and reliable imaging results, ultimately advancing our understanding of biological processes and accelerating the development of new therapeutics.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. licorbio.com [licorbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. Frontiers | Recent Advances in Second Near-Infrared Region (NIR-II) Fluorophores and Biomedical Applications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. In vivo fluorescence imaging: a personal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Photostability of Sulfo Cy5.5-COOH and Other Near-Infrared Dyes
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of biomedical imaging and drug development, the selection of appropriate fluorescent probes is paramount to the success of experimental outcomes. Near-infrared (NIR) dyes are particularly valuable for their ability to penetrate deep into biological tissues with minimal autofluorescence. Among the myriad of options, Sulfo Cy5.5-COOH, Alexa Fluor 680, and IRDye 800CW are frequently employed. This guide provides an objective comparison of the photostability of this compound against these common alternatives, supported by available experimental data and detailed methodologies.
Executive Summary
Quantitative Data Summary
The following tables summarize the key spectral properties and available photostability data for this compound, Alexa Fluor 680, and IRDye 800CW. It is important to note that photostability can be influenced by various factors including the chemical environment, mounting medium, and intensity of the excitation light.
Table 1: Spectral Properties of Selected NIR Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| This compound | ~675 | ~694 | ~250,000 |
| Alexa Fluor 680 | ~679 | ~702 | ~183,000 |
| IRDye 800CW | ~774 | ~789 | ~240,000 |
Table 2: Comparative Photostability Data
| Comparison | Observation | Source |
| IRDye 680LT vs. Alexa Fluor 680 | IRDye 680LT demonstrated superior photostability with less fluorescence decay over repeated scans compared to Alexa Fluor 680. | [4] |
| Alexa Fluor Dyes vs. Cy Dyes | As a class, Alexa Fluor dyes are reported to be significantly more photostable than their corresponding Cy dye counterparts. | [1][2][3] |
| Cy5.5 Analogs vs. Alexa Fluor 680 | In a study comparing Cy5.5 analogs with varying net charges, some analogs showed good stability, while Alexa Fluor 680 exhibited poorer photostability under the specific experimental conditions. The zwitterionic Cy5.5 analog was the most stable. | [5] |
| EGF-IRDye 800CW vs. EGF-Cy5.5 | In an in vivo imaging study, EGF-IRDye 800CW provided a significantly reduced background and enhanced tumor-to-background ratio compared to EGF-Cy5.5, suggesting better signal stability. | [6] |
Experimental Protocols
To ensure objective and reproducible photostability measurements, standardized experimental protocols are crucial. Below is a detailed methodology for a common approach to quantifying the photostability of fluorescent dyes using fluorescence microscopy.
Protocol: Quantifying Photobleaching Using Fluorescence Microscopy
This protocol outlines the steps to measure and compare the rate of photobleaching for different fluorescent dyes under controlled conditions.
1. Sample Preparation:
-
Prepare solutions of this compound, Alexa Fluor 680, and IRDye 800CW at the same concentration (e.g., 1 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
To mimic experimental conditions, the dyes can be conjugated to a carrier molecule like an antibody. Ensure the degree of labeling is consistent across all conjugates.
-
Mount a small volume of the dye solution or dye-conjugate solution on a microscope slide with a coverslip. To minimize environmental effects, a mounting medium with an anti-fading agent can be used as a control.
2. Microscope Setup:
-
Use a confocal or epifluorescence microscope equipped with appropriate laser lines and filter sets for each dye.
-
Laser Power: Use the same laser power and illumination intensity for each dye. This is critical for a fair comparison. The laser power should be measured at the objective lens.
-
Objective: Use the same high numerical aperture objective for all measurements.
-
Detector Settings: Keep the detector gain and offset constant throughout the experiment.
3. Image Acquisition and Photobleaching:
-
Locate a region of interest (ROI) within the sample.
-
Acquire an initial image (t=0) with a low laser power to minimize initial photobleaching.
-
Continuously illuminate the ROI with a high laser power for a defined period (e.g., 60 seconds).
-
Acquire images at regular intervals (e.g., every 5 seconds) during the continuous illumination.
4. Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image of the time series using image analysis software (e.g., ImageJ/Fiji).
-
Correct for background fluorescence by measuring the intensity of a region with no dye.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of photobleaching can be determined by fitting the data to an exponential decay curve. The half-life (t₁/₂) of the fluorophore, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value, can then be calculated.
The following diagram illustrates the general workflow for this photobleaching experiment.
Caption: Experimental workflow for quantitative photobleaching analysis.
Signaling Pathways and Logical Relationships
The choice of a fluorescent dye can be critical in studies involving the visualization of dynamic cellular processes, such as signaling pathways. A highly photostable dye allows for longer observation times, which is essential for tracking slow processes or for techniques like Fluorescence Recovery After Photobleaching (FRAP) that are used to study molecular mobility.
The following diagram illustrates the logical relationship between dye properties, experimental requirements, and the desired outcome in a typical cell imaging experiment.
Caption: Logical flow for selecting a fluorescent dye based on experimental needs.
Conclusion
The selection of a near-infrared dye for fluorescence imaging is a critical decision that can significantly impact the quality and reliability of experimental data. Based on the available evidence, IRDye 800CW and Alexa Fluor 680 are likely to offer superior photostability compared to this compound, making them more suitable for demanding applications that require prolonged or intense light exposure. However, this compound remains an excellent choice for many applications due to its high brightness and water solubility. For any given experiment, it is highly recommended to perform a direct comparison of the photostability of the dyes under the specific conditions that will be used.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Advantage: Why Sulfonated Cyanine Dyes Like Sulfo Cy5.5-COOH are a Superior Choice in Advanced Research
For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent labeling, the choice of dye is a critical determinant of experimental success. In this comprehensive guide, we provide an in-depth comparison of sulfonated cyanine (B1664457) dyes, specifically Sulfo Cy5.5-COOH, against its non-sulfonated counterparts and other popular alternatives like the Alexa Fluor series. Through a detailed analysis of their physicochemical properties and performance in key applications, we demonstrate the tangible benefits of sulfonation in achieving reliable and high-quality data.
The primary challenge in labeling biomolecules, such as antibodies and proteins, is maintaining their stability and functionality in aqueous environments. Non-sulfonated cyanine dyes, while effective fluorophores, often exhibit poor water solubility, leading to aggregation and reduced labeling efficiency.[1][2] The introduction of sulfonate groups to the cyanine dye structure, as seen in this compound, dramatically enhances hydrophilicity.[1][2][3] This fundamental modification not only ensures true water solubility but also minimizes the need for organic co-solvents like DMSO or DMF during the conjugation process, thereby preserving the native conformation and function of sensitive proteins.[2][3]
Key Performance Metrics: A Head-to-Head Comparison
To provide a clear quantitative comparison, the following table summarizes the key photophysical properties of this compound and its direct competitor, Alexa Fluor 680, which is spectrally similar. We also include data for the non-sulfonated Cy5.5 for a direct assessment of the impact of sulfonation.
| Property | This compound | Alexa Fluor 680 | Non-Sulfonated Cy5.5 |
| Excitation Maximum (nm) | ~675 | 679 | ~675 |
| Emission Maximum (nm) | ~694 | 702 | ~694 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~190,000 | 184,000 | ~250,000 |
| Fluorescence Quantum Yield | ~0.21 | ~0.33 | ~0.28 |
| Water Solubility | High | High | Low |
| Aggregation Tendency | Low | Low | High |
Data compiled from multiple sources.[4][5][6][7][8][9][10] It is important to note that exact values can vary depending on the solvent and conjugation state.
While the non-sulfonated Cy5.5 boasts a higher molar extinction coefficient, its practical application is often hampered by aggregation, which can lead to fluorescence quenching and inaccurate quantification.[1][5] Sulfonation effectively mitigates this issue. When compared to the widely used Alexa Fluor 680, this compound offers comparable spectral characteristics. However, studies have suggested that the Alexa Fluor series, in general, may exhibit greater photostability and brightness, particularly at high degrees of labeling.[1][4][5] This makes the choice between the two dependent on the specific experimental requirements, with this compound presenting a robust and cost-effective option with significant solubility advantages.
Experimental Protocols for Performance Evaluation
To ensure objective comparison and aid in the selection of the most appropriate dye for your research, we provide detailed protocols for key experiments.
Experimental Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol outlines the steps to determine the relative fluorescence quantum yield of a dye by comparing it to a standard with a known quantum yield.
-
Prepare Stock Solutions: Prepare stock solutions of both the sample dye (e.g., this compound) and a reference standard with a known quantum yield in the same solvent (e.g., PBS).
-
Prepare Dilutions: Create a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength remains below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the excitation wavelength of the standard.
-
Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each dilution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each dilution.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the trendlines for the sample and reference plots, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions (which are equal if the same solvent is used).
Experimental Protocol: Antibody Labeling with this compound
This protocol details the steps for conjugating this compound to an antibody.
-
Prepare Antibody: Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.
-
Prepare Dye Solution: Dissolve the Sulfo Cy5.5 NHS ester in anhydrous DMSO or water to a concentration of 10 mg/mL immediately before use.
-
Conjugation: Add the reactive dye solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~675 nm).
In Vivo Imaging: The NIR Advantage of Sulfo Cy5.5
The near-infrared (NIR) emission of Sulfo Cy5.5 (~694 nm) is particularly advantageous for in vivo imaging applications.[11][12] This spectral region minimizes autofluorescence from biological tissues and allows for deeper tissue penetration of light, resulting in a higher signal-to-background ratio.[11][12]
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Validating the Purity and Activity of Sulfo Cy5.5-COOH Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sulfo Cy5.5-COOH with common alternatives for protein and antibody conjugation. It includes detailed experimental protocols and supporting data to assist in the selection of the optimal fluorescent dye for your research needs, ensuring high-quality, reproducible results.
Introduction to this compound
This compound is a water-soluble, far-red fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules.[1][2] Its fluorescence in the near-infrared (NIR) region provides deep tissue penetration and minimizes background autofluorescence, making it suitable for in vivo imaging applications.[1][3] The presence of sulfo groups enhances its water solubility, which is advantageous for labeling reactions in aqueous environments without the need for organic co-solvents.[4]
Performance Comparison: Sulfo Cy5.5 vs. Alternatives
The selection of a fluorescent dye significantly impacts experimental outcomes. While Sulfo Cy5.5 is a widely used reagent, alternatives such as Alexa Fluor™ 647 and DyLight™ 650 offer competitive performance characteristics.
Key Performance Metrics:
-
Brightness: Determined by the molar extinction coefficient and quantum yield. Higher brightness allows for the detection of low-abundance targets.
-
Photostability: Resistance to photobleaching upon exposure to light. High photostability is crucial for applications requiring long or intense illumination, such as confocal microscopy.
-
Degree of Labeling (DOL) and Quenching: The number of dye molecules per protein. While a higher DOL can increase signal, over-labeling with some dyes can lead to self-quenching, where dye molecules aggregate and reduce fluorescence.[5][6]
Quantitative Comparison of Key Performance Parameters
| Property | This compound | Alexa Fluor™ 647 | DyLight™ 650 | Reference |
| Excitation Maximum (nm) | ~673-675 | ~650-652 | ~652 | [5][7] |
| Emission Maximum (nm) | ~694-710 | ~667-670 | ~672 | [5][7] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | ~250,000 | [5] |
| Relative Quantum Yield | Moderate | High | High | [6] |
| Photostability | Good | Excellent | Excellent | [6][8] |
| Susceptibility to Quenching | Prone to self-quenching at high DOLs | Significantly less self-quenching | Low | [5][6] |
Note: While specific quantum yield values can vary with the conjugation partner and local environment, Alexa Fluor™ and DyLight™ dyes are generally reported to have higher quantum yields and, consequently, greater brightness than their cyanine (B1664457) counterparts.[6][8]
Performance Insights
Studies have shown that protein conjugates of Cy dyes, including Cy5.5, can exhibit a prominent blue-shifted shoulder peak in their absorption spectra, which is indicative of dye aggregate formation.[5][6] These aggregates do not fluoresce, leading to a reduction in the overall fluorescence of the conjugate, a phenomenon known as self-quenching.[5] In contrast, Alexa Fluor™ 647 conjugates show significantly less of this self-quenching effect, resulting in brighter and more reliable signals, especially at higher degrees of labeling.[5][6]
DyLight™ dyes are also marketed as having superior photostability and brightness compared to traditional cyanine dyes.[8] For nucleic acid labeling, DyLight dyes have been shown to exhibit less sequence-dependent fluorescence variation, which could translate to more consistent performance in protein labeling applications as well.[9]
Experimental Protocols for Validation
To ensure the quality and performance of your this compound conjugates, it is essential to validate their purity and activity.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique to separate the labeled conjugate from free, unconjugated dye and to assess the heterogeneity of the labeled product.
Protocol:
-
Sample Preparation: Dilute a small aliquot of the purified conjugate in a suitable mobile phase (e.g., a mixture of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: Employ a gradient of water and acetonitrile, both containing 0.1% (v/v) TFA. A typical gradient might run from 5% to 95% acetonitrile over 20-30 minutes.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
-
Detection:
-
Fluorescence Detector: Set the excitation wavelength to ~675 nm and the emission wavelength to ~700 nm for Sulfo Cy5.5.
-
UV-Vis Detector: Monitor the absorbance at 280 nm (for the protein) and ~675 nm (for the dye).
-
-
Data Analysis: The chromatogram will show distinct peaks for the conjugated protein, free dye, and any impurities. The purity of the conjugate can be determined by integrating the area of the conjugate peak relative to the total area of all peaks.
Activity Assessment: Fluorescence-Based Binding Assay
This protocol assesses the functional activity of a labeled antibody by measuring its binding to a target antigen.
Protocol:
-
Antigen Immobilization: Coat a 96-well microplate with the target antigen overnight at 4°C.
-
Blocking: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween 20) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Antibody Incubation: Add serial dilutions of the this compound labeled antibody to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate multiple times to remove any unbound antibody.
-
Fluorescence Measurement: Read the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission filters for Sulfo Cy5.5.
-
Data Analysis: Plot the fluorescence intensity against the antibody concentration to generate a binding curve and determine the binding affinity (e.g., by calculating the EC50).
Visualizing Workflows and Concepts
Experimental Workflow for Conjugate Validation
Caption: Workflow for the conjugation and validation of this compound antibodies.
Comparison of Dye Performance Characteristics
Caption: Performance comparison of Sulfo Cy5.5 with leading alternatives.
Conclusion
For most protein labeling applications, particularly those requiring high sensitivity and photostability, Alexa Fluor™ 647 and DyLight™ 650 are superior choices over this compound. Their increased brightness and reduced tendency for self-quenching contribute to more robust and reliable experimental data. While Sulfo Cy5.5 remains a viable and cost-effective option for certain applications, the performance advantages of Alexa Fluor™ 647 and DyLight™ 650, especially in demanding applications such as single-molecule studies and quantitative imaging, justify their selection for achieving high-quality, reproducible results. Rigorous validation of purity and activity, as outlined in the provided protocols, is crucial regardless of the chosen dye to ensure the reliability of experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence quenching: A tool for single-molecule protein-folding study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA | PLOS One [journals.plos.org]
Spectral Overlap in Multi-Color Imaging: A Comparison Guide for Sulfo Cy5.5-COOH
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-color fluorescence imaging, the careful selection of fluorophores is paramount to generating high-quality, reliable data. Spectral overlap, the phenomenon where the emission spectrum of one fluorophore bleeds into the detection channel of another, can lead to false positives and complicate data analysis. This guide provides a comprehensive comparison of Sulfo Cy5.5-COOH with spectrally adjacent fluorophores, offering experimental data and protocols to mitigate spectral overlap and optimize multi-color imaging experiments.
This compound is a bright, water-soluble, far-red fluorescent dye increasingly utilized for labeling proteins, antibodies, and nucleic acids.[1][2][3][4][5] Its emission in the near-infrared (NIR) region is advantageous for in vivo imaging due to reduced background autofluorescence from biological tissues.[6][7] This guide will focus on the spectral compatibility of this compound with commonly used fluorophores in the red and far-red regions of the spectrum.
Spectral Properties of this compound and Alternatives
A clear understanding of the spectral characteristics of each fluorophore is the first step in designing a multi-color imaging experiment. The following table summarizes the key spectral properties of this compound and spectrally neighboring dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | 673 - 678[6][8][9] | 691 - 707[6][8][9] | 195,000 - 235,000[8][9] | 0.18 - 0.21[6][10] |
| Cy5 | 649 - 651[8] | 666 - 670[8] | ~250,000[8] | 0.2 - 0.27[8] |
| Alexa Fluor 647 | 650[6][11] | 665 - 671[6][11] | 239,000[11] | 0.33[11][12] |
| Cy7 | 756[10] | 779[10] | Not readily available | Not readily available |
| Alexa Fluor 750 | 749[13] | 775[13] | 240,000[13] | Not readily available |
Experimental Design and Workflow for Multi-Color Imaging
Successful multi-color imaging requires a meticulously planned experimental workflow. The following diagram illustrates the key stages, from sample preparation to data analysis, for a typical immunofluorescence experiment.
Detailed Experimental Protocol: Multi-Color Immunofluorescence Staining
This protocol provides a general guideline for staining cells for multi-color fluorescence microscopy. Optimization of antibody concentrations, incubation times, and blocking reagents is recommended for each specific experiment.
Materials:
-
Cells or tissue sections on coverslips or slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal serum in PBS)
-
Primary antibodies raised in different species
-
Secondary antibodies conjugated to Sulfo Cy5.5, Alexa Fluor 647, and Alexa Fluor 750
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips to the desired confluency.
-
Wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies (e.g., Donkey anti-Rabbit Sulfo Cy5.5, Donkey anti-Mouse Alexa Fluor 647, and Donkey anti-Goat Alexa Fluor 750) in blocking buffer. Protect from light from this step onwards.
-
Incubate the cells with the secondary antibody cocktail for 1-2 hours at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.
-
Image the slides using a confocal or epifluorescence microscope equipped with appropriate laser lines and emission filters for each fluorophore.
-
Mitigating Spectral Overlap: A Signaling Pathway Example
Consider a hypothetical scenario of imaging a signaling pathway where three different proteins are localized in close proximity. Careful selection of fluorophores and imaging settings is crucial to avoid misleading colocalization data.
In this example, the close spectral proximity of Alexa Fluor 647 and Sulfo Cy5.5 requires careful consideration.
Strategies to Minimize Spectral Bleed-through:
-
Sequential Scanning: Acquire images for each fluorophore sequentially using only the specific excitation laser for that dye. This is the most effective method to prevent bleed-through.
-
Spectral Imaging and Linear Unmixing: Use a spectral detector to capture the entire emission spectrum from each pixel. Post-acquisition, linear unmixing algorithms can computationally separate the contributions of each fluorophore.
-
Optimized Filter Sets: For systems without sequential scanning or spectral detectors, use narrow bandpass emission filters to minimize the collection of out-of-channel fluorescence.
-
Appropriate Fluorophore-Abundance Matching: Label the most abundant target with the dimmest fluorophore and the least abundant target with the brightest fluorophore to minimize the impact of bleed-through from a bright signal into a dim one.
-
Compensation Controls: For quantitative analysis, especially in flow cytometry, single-color controls are essential to create a compensation matrix that corrects for spectral overlap.
By carefully considering the spectral properties of fluorophores and implementing appropriate imaging and analysis strategies, researchers can successfully perform multi-color experiments with this compound and obtain accurate, high-quality data.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 3. drmr.com [drmr.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Spectrum [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. biorxiv.org [biorxiv.org]
- 13. FluoroFinder [app.fluorofinder.com]
Sulfo-Cy5.5-COOH vs. Non-Sulfonated Cy5.5-COOH: A Comparative Guide for Biological Applications
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that profoundly influences the outcome of biological imaging and diagnostic assays. Among the near-infrared (NIR) dyes, Cy5.5 and its sulfonated counterpart, Sulfo-Cy5.5, are widely utilized. This guide provides an objective comparison of Sulfo-Cy5.5-COOH and non-sulfonated Cy5.5-COOH, supported by quantitative data and experimental methodologies to inform the selection process for specific biological applications.
The primary distinction between these two cyanine (B1664457) dyes lies in the presence of sulfonate (-SO₃⁻) groups in the Sulfo-Cy5.5 molecule. This seemingly minor structural modification has significant implications for the dye's physicochemical properties and its performance in biological systems.
Key Performance Characteristics: A Quantitative Comparison
The spectral properties of Sulfo-Cy5.5 and non-sulfonated Cy5.5 are nearly identical, ensuring that existing filter sets and imaging instrumentation for Cy5.5 can be used for both dyes.[1][2] However, their solubility and, consequently, their utility in different experimental settings, differ significantly.
| Property | Sulfo-Cy5.5-COOH | Non-sulfonated Cy5.5-COOH | Key Differences & Considerations |
| Structure | Contains additional sulfonate groups. | Lacks sulfonate groups. | The sulfonate groups dramatically increase the hydrophilicity of the molecule.[3] |
| Water Solubility | High | Low | Sulfo-Cy5.5 readily dissolves in aqueous buffers, while the non-sulfonated version requires an organic co-solvent (e.g., DMSO, DMF) for initial solubilization before addition to aqueous media.[2][4] |
| Aggregation | Less prone to aggregation. | More prone to aggregation in aqueous solutions. | The electrostatic repulsion between the negatively charged sulfonate groups in Sulfo-Cy5.5 molecules reduces the likelihood of aggregation, which can lead to fluorescence quenching and unreliable labeling.[4] |
| Excitation Max (nm) | ~675 - 678 | ~684 | The spectral properties are very similar, making them largely interchangeable in terms of instrumentation.[5][6][7] |
| Emission Max (nm) | ~694 - 706 | ~710 | The emission spectra are also closely matched.[5][6][7] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~209,000 | Both dyes exhibit high extinction coefficients, indicative of their strong light-absorbing capabilities.[6][7] |
| Fluorescence Quantum Yield | ~0.18 - 0.21 | ~0.2 | The quantum yields are comparable, suggesting similar fluorescence brightness at the molecular level.[2][6][7] |
| Labeling Reactions | Can be performed entirely in aqueous buffers. | Requires an organic co-solvent (e.g., 5-20% DMSO or DMF). | The need for organic co-solvents with non-sulfonated Cy5.5 can be detrimental to sensitive proteins that may denature in their presence.[2] |
| Purification of Conjugates | Dialysis against aqueous buffers is efficient for removing unreacted dye. | Dialysis against purely aqueous buffers is less effective for removing unreacted dye. | Gel filtration or chromatography are suitable purification methods for both.[2] |
Impact on Biological Applications: In Vitro and In Vivo Performance
The differences in physicochemical properties translate to distinct advantages and disadvantages in various biological applications.
In Vitro Applications: Cellular Imaging and Flow Cytometry
For in vitro assays involving the labeling of proteins, antibodies, or other biomolecules in aqueous buffers, Sulfo-Cy5.5-COOH is generally the superior choice . Its high water solubility simplifies labeling protocols by eliminating the need for organic co-solvents, which can be harsh on sensitive biological samples.[2] The reduced tendency to aggregate ensures more uniform and reproducible labeling, leading to more reliable quantitative data in techniques like flow cytometry and fluorescence microscopy.[4]
Non-sulfonated Cy5.5-COOH can be used for in vitro applications, particularly when labeling biomolecules that are tolerant to the presence of small amounts of organic solvents.[2] However, care must be taken to ensure complete solubilization and to avoid precipitation of the dye upon addition to the aqueous reaction mixture.
In Vivo Imaging: Biodistribution and Tumor Targeting
In the context of in vivo imaging, the choice between sulfonated and non-sulfonated dyes becomes more nuanced and application-dependent. The hydrophilicity imparted by the sulfonate groups significantly alters the pharmacokinetic and biodistribution profile of the dye-conjugate.
A comparative study on a cell-penetrating peptide conjugated to either Cy5 or sulfoCy5 demonstrated these differences starkly. The sulfoCy5-peptide conjugate exhibited accumulation in tumor tissue, whereas the non-sulfonated Cy5-peptide conjugate did not show significant tumor uptake.[8] Furthermore, the clearance pathways were different; the non-sulfonated Cy5 conjugate showed greater hepatic elimination, while the sulfoCy5 conjugate favored renal clearance.[8]
This suggests that for applications requiring targeted delivery to tumors and reduced non-specific uptake in the liver, Sulfo-Cy5.5-COOH may be advantageous. The increased hydrophilicity can lead to longer circulation times and preferential accumulation at the target site.
Conversely, the lipophilic nature of non-sulfonated Cy5.5-COOH might be beneficial in specific applications where interaction with or penetration of cell membranes is desired, though this can also lead to higher background signals.[3]
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a general guideline for the covalent labeling of proteins with an amine-reactive N-hydroxysuccinimide (NHS) ester of either Sulfo-Cy5.5 or non-sulfonated Cy5.5. The carboxylic acid form of the dyes must first be activated to an NHS ester.
1. Preparation of Dye Stock Solution:
-
Sulfo-Cy5.5-NHS ester: Dissolve the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.
-
Non-sulfonated Cy5.5-NHS ester: Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]
2. Preparation of Protein Solution:
-
Dissolve the protein to be labeled in a buffer free of primary amines, such as 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. The protein concentration should ideally be between 2-10 mg/mL.[9]
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the labeling buffer.
3. Conjugation Reaction:
-
For non-sulfonated Cy5.5, add the required volume of organic co-solvent to the protein solution (typically 5-15% of the total reaction volume).[2][4] This step is not necessary for Sulfo-Cy5.5.
-
Add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for the specific application, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
4. Purification of the Conjugate:
-
Remove unreacted dye and byproducts by gel filtration (e.g., a Sephadex G-25 column) or dialysis. For Sulfo-Cy5.5 conjugates, dialysis against an aqueous buffer is highly effective.[2]
General Protocol for Comparative In Vivo Imaging
This protocol outlines a general workflow for comparing the in vivo performance of a targeting molecule (e.g., an antibody or peptide) labeled with either Sulfo-Cy5.5 or non-sulfonated Cy5.5.
1. Preparation of Labeled Probes:
-
Prepare the targeting molecule conjugated to Sulfo-Cy5.5 and non-sulfonated Cy5.5 as described in the protein labeling protocol. Ensure that the degree of labeling is similar for both probes.
2. Animal Model:
-
Use an appropriate animal model for the biological question being addressed (e.g., tumor-bearing mice for cancer imaging).
3. Probe Administration and Imaging:
-
Administer the fluorescent probes to the animals via an appropriate route (e.g., intravenous injection).
-
At various time points post-injection (e.g., 1, 4, 24, and 48 hours), perform whole-body fluorescence imaging using an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy5.5.[6]
4. Ex Vivo Biodistribution Analysis:
-
At the final time point, euthanize the animals and dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart).
-
Image the excised organs to quantify the fluorescence intensity in each tissue. This will provide a detailed biodistribution profile for each probe.
Visualizing the Key Differences and Workflows
References
- 1. Cyanine 5 carboxylic acid (A270165) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 5. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
A Head-to-Head Battle of Near-Infrared Dyes: A Cost-Benefit Analysis of Sulfo Cy5.5-COOH and Its Competitors
For researchers, scientists, and drug development professionals working in the near-infrared (NIR) spectrum, the selection of the optimal fluorescent dye is a critical decision that impacts experimental outcomes and budget allocation. This guide provides a comprehensive cost-benefit analysis of Sulfo Cy5.5-COOH against two other widely used NIR dyes: Alexa Fluor 680 and IRDye 700DX. By examining key performance metrics, cost-effectiveness, and experimental considerations, this guide aims to equip researchers with the necessary information to make an informed choice for their specific applications.
This compound is a water-soluble, far-red emitting fluorescent dye that has gained popularity for a variety of applications, including in vivo imaging, due to its favorable spectral properties in the NIR window where tissue autofluorescence is minimized.[1][2][3] However, a crowded marketplace of fluorescent probes necessitates a thorough evaluation of its performance and cost in relation to established alternatives.
Performance Metrics: A Quantitative Comparison
The ideal fluorescent dye exhibits a high molar extinction coefficient (indicating efficient light absorption), a high quantum yield (efficient light emission), and excellent photostability (resistance to fading upon excitation). The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. The following table summarizes the key photophysical properties of this compound, Alexa Fluor 680, and IRDye 700DX.
| Property | This compound | Alexa Fluor 680 | IRDye 700DX |
| Excitation Max (nm) | ~673-675 | ~679 | ~689 |
| Emission Max (nm) | ~691-694 | ~702 | ~710 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~190,000 - 211,000[4][5] | ~183,000 | ~220,000 |
| Quantum Yield | ~0.21[4] | ~0.36[6] | ~0.12 (in aqueous solution)[7] |
| Brightness (relative) | Moderate-High | High | High |
| Photostability | Good | Very Good[8][9] | Excellent[10][11] |
| Water Solubility | High[2][4] | High | High[10] |
Note: The brightness is a relative comparison based on the product of the molar extinction coefficient and quantum yield. The quantum yield of IRDye 700DX can be significantly enhanced upon binding to proteins like BSA.[7]
Cost Analysis
To provide a practical cost-benefit assessment, the approximate cost per milligram of the amine-reactive NHS ester form of each dye is presented below. Prices can vary between suppliers and are subject to change.
| Dye | Approximate Price (USD/mg) |
| Sulfo Cy5.5 NHS Ester | $100 - $300 |
| Alexa Fluor 680 NHS Ester | $200 - $400 |
| IRDye 700DX NHS Ester | Varies significantly by supplier; often sold in conjugation kits. |
Price ranges are estimates based on publicly available information from various vendors and may not reflect exact current pricing.
Experimental Protocols
To ensure a fair and accurate comparison of these fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for two key experiments: antibody conjugation and a photobleaching assay.
Antibody Conjugation with NHS Ester Dyes
This protocol outlines the steps for labeling an antibody with an amine-reactive N-hydroxysuccinimidyl (NHS) ester of the fluorescent dyes.
Materials:
-
Antibody of interest (in a buffer free of primary amines, such as PBS)
-
Sulfo Cy5.5-NHS Ester, Alexa Fluor 680 NHS Ester, or IRDye 700DX NHS Ester
-
Anhydrous dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate (pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 2-5 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing, add the dye stock solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the dye-conjugated antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and the excitation maximum of the dye. Calculate the DOL using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm.
Photobleaching Assay
This protocol describes a method to quantify the photostability of the fluorescent dye conjugates.[12][13][14][15]
Materials:
-
Dye-conjugated antibodies (prepared as described above)
-
Microscope slide and coverslip
-
Mounting medium
-
Fluorescence microscope with a high-intensity light source and a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation: Prepare a slide with a droplet of the dye-conjugated antibody solution in mounting medium and cover with a coverslip.
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select a region of interest (ROI).
-
Acquire an initial image (time = 0) using a low laser power to minimize photobleaching during initial setup.
-
Continuously illuminate the ROI with a high-intensity laser.
-
Acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the ROI in each image.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the degree of photobleaching.
-
Visualizing the Workflow
To better illustrate the experimental process for comparing these fluorescent dyes, the following diagram outlines the key steps from antibody conjugation to data analysis.
Making the Right Choice: A Cost-Benefit Perspective
The selection of the most appropriate NIR dye ultimately depends on the specific experimental requirements and budgetary constraints.
-
This compound emerges as a cost-effective option with good overall performance.[2][4][16][17] Its high water solubility and decent brightness make it a suitable workhorse for a variety of applications, particularly when budget is a primary concern.
-
Alexa Fluor 680 justifies its higher price point with superior brightness and photostability compared to many cyanine-based dyes.[8][9][18][19][20][21] For demanding applications requiring long-term imaging or the detection of low-abundance targets, the enhanced performance of Alexa Fluor 680 may be a worthwhile investment.
-
IRDye 700DX is renowned for its exceptional photostability, making it the dye of choice for experiments involving intense or prolonged light exposure.[10][11] While its quantum yield in aqueous solution is lower than that of Alexa Fluor 680, its resistance to photobleaching ensures a stable signal over time. The cost can be a significant factor, and it is often utilized in specialized imaging systems.
References
- 1. luminicell.com [luminicell.com]
- 2. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 3. Fluorescent Nanoprobes Dedicated to in Vivo Imaging: From Preclinical Validations to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ld.ru [ld.ru]
- 12. Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. FRAP (Fluorescence Recovery After Photobleaching) - FluoroFinder [fluorofinder.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sulfo-Cyanine5 carboxylic acid | AxisPharm [axispharm.com]
- 17. omichem.com [omichem.com]
- 18. BP Fluor 680, Alexa Fluor 680 equivalent | BroadPharm [broadpharm.com]
- 19. Alexa Fluor® 680 和 IRDye® 680RD Equivalent - APDye Fluor 680 | AxisPharm [axispharm.com]
- 20. cancer.iu.edu [cancer.iu.edu]
- 21. chem.uci.edu [chem.uci.edu]
Safety Operating Guide
Proper Disposal Procedures for Sulfo Cy5.5-COOH
The following provides essential safety and logistical information for the proper disposal of Sulfo Cy5.5-COOH, a fluorescent dye commonly used in research and development. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Hazard Assessment
Based on available safety data for a closely related compound, Sulfo-cyanine-5-carboxylic acid, this compound is not classified as a hazardous substance or mixture[1]. However, it is crucial to handle all laboratory chemicals with care and to consult your institution's specific safety protocols. Fluorescent dyes, in general, should be handled in a way that minimizes contact and environmental release[2].
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound[1][3][4].
-
Avoid Inhalation and Contact: Work in a well-ventilated area to avoid inhaling any dust or aerosols. Prevent contact with skin and eyes[3][4].
-
Storage: Keep the container tightly closed and stored in a cool, dry, and well-ventilated place[1][5].
Disposal Procedures for this compound Waste
Given that this compound is considered non-hazardous, the disposal procedures are more straightforward than for hazardous materials. However, institutional guidelines should always be followed.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, microfuge tubes, gloves), in a designated, clearly labeled waste container.
-
Aqueous Solutions: Dilute aqueous solutions of this compound with a large volume of water. While some institutional guidelines may permit the disposal of small quantities of non-hazardous aqueous waste down the drain, it is best practice to confirm this with your Environmental Health and Safety (EHS) office[6].
-
Organic Solvents: If this compound is dissolved in an organic solvent, it should be treated as solvent waste and collected in a designated, labeled solvent waste container. Do not dispose of organic solvents down the drain[7].
-
-
Labeling and Storage of Waste:
-
Final Disposal:
-
Solid Waste: Non-hazardous solid waste can typically be disposed of in the regular laboratory trash, provided it is securely contained[6].
-
Aqueous Solutions: If permitted by your institution, flush diluted aqueous solutions down the sanitary sewer with copious amounts of water.
-
Solvent Waste: Follow your institution's procedures for the disposal of chemical solvent waste.
-
Quantitative Data for Waste Management
The following table provides an example of how to track and quantify this compound waste for disposal.
| Waste Stream ID | Waste Type | This compound Concentration (approx.) | Volume (mL) or Mass (g) | Date Generated | Disposal Method |
| SCY55-AQ-001 | Aqueous Solution | 1 µM | 500 mL | 2025-12-09 | Drain Disposal (per institutional guidelines) |
| SCY55-SO-001 | Solid Waste | < 1 mg | 10 g | 2025-12-09 | Laboratory Trash |
| SCY55-ORG-001 | Organic Solvent (DMSO) | 10 mM | 50 mL | 2025-12-09 | Chemical Solvent Waste Collection |
Note: This table is for illustrative purposes. Please use your laboratory's specific waste tracking procedures.
Diagrams
The following diagrams illustrate the decision-making process for waste disposal and a hypothetical experimental workflow that might generate this compound waste.
Caption: Disposal Decision Workflow for this compound Waste.
References
- 1. peptide.com [peptide.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. lumiprobe.com [lumiprobe.com]
- 6. sfasu.edu [sfasu.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. sites.rowan.edu [sites.rowan.edu]
Personal protective equipment for handling Sulfo Cy5.5-COOH
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals working with Sulfo Cy5.5-COOH. Adherence to these guidelines is critical for ensuring a safe laboratory environment and proper disposal of chemical waste.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
While Safety Data Sheets (SDS) for the closely related Sulfo-cyanine-5-carboxylic acid indicate that the substance is not classified as hazardous, standard laboratory precautions must be observed to minimize exposure and ensure safety.[1] The following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Tightly fitting safety goggles or a face shield | Essential for protecting eyes from dust particles and potential splashes of solutions containing the dye.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after handling the dye and wash hands thoroughly.[1] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | N95 or P1 dust mask | Recommended when handling the powdered form of the dye to prevent inhalation of nuisance levels of dust.[1] |
Operational Plan: Step-by-Step Handling Procedure
Follow these procedural steps for the safe handling of this compound from receipt to disposal.
-
Receiving and Storage:
-
Preparation for Use:
-
Handle the solid dye in a designated area, such as a chemical fume hood or on a benchtop with minimal air currents, to avoid dispersal of the powder.
-
Wear all required PPE as outlined in the table above.
-
When preparing solutions, add the solvent to the dye slowly to avoid splashing. This compound is soluble in water, DMF, and DMSO.[2]
-
-
During Use:
-
Avoid direct contact with the solid dye and its solutions.
-
Keep containers closed when not in use.
-
In case of a spill, follow the spill cleanup procedures outlined below.
-
-
After Use (Cleanup):
-
Decontaminate the work area with an appropriate cleaning agent.
-
Dispose of all contaminated materials, including pipette tips, microfuge tubes, and gloves, as chemical waste according to the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill and Emergency Procedures
-
Small Spills (Solid):
-
Wearing appropriate PPE, gently sweep up the spilled solid material. Avoid creating dust.
-
Place the swept material into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as chemical waste.
-
-
Small Spills (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent or detergent and wipe clean. Dispose of cleaning materials as chemical waste.
-
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes as a precaution.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[4] Seek medical attention.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Do not discharge the chemical or its solutions down the drain.[1]
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused dye, contaminated gloves, pipette tips, and paper towels, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Ensure the container is compatible with the solvents used.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". List all components of a solution, including solvents.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Keep waste containers securely sealed to prevent leaks or spills.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
